Bicyclo[2.2.2]octane-1,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEXBZCDUSJIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302206 | |
| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1659-77-4 | |
| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1659-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Bicyclo[2.2.2]octane-1,4-diamine
Introduction: The Strategic Importance of Bicyclo[2.2.2]octane-1,4-diamine
This compound is a fascinating and synthetically valuable molecule characterized by its rigid, three-dimensional cage structure. This unique topology imparts a high degree of conformational restriction and precise spatial orientation of the two bridgehead amino groups. These features make it a compelling building block in medicinal chemistry and materials science. For drug development professionals, the defined vectoral presentation of the amine functionalities allows for the design of ligands with high specificity for biological targets, potentially leading to enhanced potency and reduced off-target effects. In the realm of materials science, its rigid structure can be exploited to construct polymers and metal-organic frameworks with well-defined pores and channels.
This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound. We will delve into the strategic considerations behind the chosen route, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of the synthesis of this important molecular scaffold.
Synthetic Strategy: A Two-Stage Approach to a Rigid Diamine
The synthesis of this compound is most effectively approached in two distinct stages. The first stage focuses on the construction of the bicyclic core functionalized with carboxylic acid groups at the 1 and 4 positions, yielding bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The second stage involves the conversion of these carboxylic acid moieties into the desired amino groups. This is typically achieved through a rearrangement reaction, with the Curtius rearrangement being a particularly effective and reliable method.
Caption: Overall two-stage synthetic strategy.
Stage 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
The synthesis of the dicarboxylic acid precursor is a critical first step that establishes the rigid bicyclo[2.2.2]octane framework. Several methods have been reported for its preparation.[1][2] A common and effective route starts from succinic acid derivatives.[3]
Experimental Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
This protocol is adapted from established literature procedures.[1][3]
Step 1: Synthesis of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH) as a 60% dispersion in mineral oil in 1,2-dimethoxyethane (DME).
-
Addition of Reagents: While stirring under a nitrogen atmosphere, add diethyl succinate dropwise to the suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Bridge Formation to Bicyclo[2.2.2]octane Core
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate in dry DME.
-
Addition of Base and Alkylating Agent: Add sodium hydride to the solution and stir for 30 minutes at room temperature. Then, add 1,2-dibromoethane and heat the mixture to reflux.
-
Reaction: Continue refluxing for several hours until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is worked up similarly to the previous step. The resulting product is diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.
Step 3: Reduction and Hydrolysis
-
Reduction: The keto groups of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate can be reduced to methylene groups using a Wolff-Kishner or Clemmensen reduction. A common method involves the formation of a dithioacetal followed by desulfurization with Raney nickel.[2]
-
Hydrolysis: The resulting diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is then hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.[2] The white, solid bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be collected by filtration and recrystallized.
Stage 2: Curtius Rearrangement for the Synthesis of this compound
The Curtius rearrangement is a versatile and reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom.[4][5][6] This transformation proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to the corresponding amine. A key advantage of the Curtius rearrangement is that it generally proceeds with retention of the stereochemistry of the migrating group.[5]
Caption: Key steps in the Curtius rearrangement pathway.
Expertise & Experience: Causality Behind Experimental Choices
The choice of the Curtius rearrangement is deliberate. Unlike the Hofmann rearrangement, which starts from an amide and uses harsh basic conditions, the Curtius rearrangement can be performed under milder, neutral, or acidic conditions, which can be advantageous for sensitive substrates. The Schmidt rearrangement is an alternative but often involves the use of highly toxic and explosive hydrazoic acid.
The conversion of the dicarboxylic acid to the diacyl chloride is a necessary activation step. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose as they produce gaseous byproducts that are easily removed. The subsequent reaction with sodium azide (NaN₃) to form the diacyl azide is typically a straightforward nucleophilic acyl substitution.
The thermal rearrangement of the diacyl azide to the diisocyanate is the core of the Curtius reaction. The concerted nature of the rearrangement, where the alkyl group migrates as nitrogen gas is expelled, ensures the retention of the bicyclo[2.2.2]octane framework's integrity.[6] Finally, acidic hydrolysis of the diisocyanate is preferred over basic hydrolysis to avoid the formation of undesired urea byproducts.
Experimental Protocol: Double Curtius Rearrangement
This protocol is based on a procedure reported for the synthesis of a closely related chiral diamine, cis-2,5-diaminobicyclo[2.2.2]octane, and is adapted for the 1,4-isomer.[7]
Step 1: Preparation of Bicyclo[2.2.2]octane-1,4-dicarbonyl Chloride
-
Reaction Setup: In a fume hood, suspend bicyclo[2.2.2]octane-1,4-dicarboxylic acid in an excess of thionyl chloride (SOCl₂).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude bicyclo[2.2.2]octane-1,4-dicarbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarbonyl Azide
-
Reaction Setup: Dissolve the crude diacyl chloride in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Azide: Cool the solution in an ice bath and add a solution of sodium azide (NaN₃) in water dropwise with vigorous stirring. Caution: Sodium azide is highly toxic, and acyl azides can be explosive. This reaction should be performed behind a blast shield in a well-ventilated fume hood.
-
Reaction and Isolation: Stir the mixture at low temperature for a few hours. The diacyl azide will precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry carefully under vacuum.
Step 3: Curtius Rearrangement and Hydrolysis to this compound
-
Rearrangement: Suspend the dry bicyclo[2.2.2]octane-1,4-dicarbonyl azide in an inert, high-boiling solvent such as toluene or diphenyl ether. Heat the mixture gently. The rearrangement will begin as evidenced by the evolution of nitrogen gas. Continue heating until the gas evolution ceases, indicating the formation of 1,4-diisocyanatobicyclo[2.2.2]octane.
-
Hydrolysis: Cool the reaction mixture and carefully add concentrated hydrochloric acid. Heat the mixture to reflux for several hours to hydrolyze the diisocyanate to the diamine dihydrochloride salt.
-
Isolation and Purification: After cooling, the diamine dihydrochloride may precipitate. Collect the solid by filtration. To obtain the free diamine, dissolve the salt in water and basify with a strong base such as sodium hydroxide. Extract the free diamine into an organic solvent like chloroform or diethyl ether. Dry the organic extracts over an appropriate drying agent, filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by sublimation or recrystallization.
Data Summary
| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |
| Stage 1 | ||||
| Synthesis of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | Diethyl succinate | Sodium ethoxide or Sodium hydride | Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | Good to High |
| Bridge Formation | Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | NaH, 1,2-dibromoethane | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | Moderate |
| Reduction and Hydrolysis | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | Raney Nickel, NaOH | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | Good |
| Stage 2 | ||||
| Diacyl Chloride Formation | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | SOCl₂, cat. DMF | Bicyclo[2.2.2]octane-1,4-dicarbonyl chloride | High |
| Diacyl Azide Formation | Bicyclo[2.2.2]octane-1,4-dicarbonyl chloride | NaN₃ | Bicyclo[2.2.2]octane-1,4-dicarbonyl azide | Good |
| Curtius Rearrangement and Hydrolysis | Bicyclo[2.2.2]octane-1,4-dicarbonyl azide | Heat, HCl | This compound | ~67% (from dicarboxylic acid)[7] |
Conclusion: A Reliable Pathway to a Valuable Building Block
The synthetic route detailed in this guide provides a robust and well-precedented method for the preparation of this compound. By breaking down the synthesis into two manageable stages—the construction of the dicarboxylic acid precursor and its subsequent conversion to the diamine via a double Curtius rearrangement—researchers can reliably access this valuable building block. The insights into the rationale behind the choice of reagents and reaction conditions are intended to empower scientists to not only replicate this synthesis but also to adapt and troubleshoot it as needed. The unique structural properties of this compound will undoubtedly continue to inspire the development of novel therapeutics and advanced materials.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22722385, this compound. Retrieved January 17, 2026 from [Link].
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Li, Y., & coworkers. (2010). The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid and its coordination chemistry. Dalton Transactions, 39(35), 8269-8274. [Link]
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Curtius Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
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Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16(12), 1970-1989. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(7), 1145-1163. [Link]
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Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Retrieved January 17, 2026, from [Link]
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S.-S. P. Chou, C.-J. Hsu, and M.-C. Cheng, "cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis," Org. Lett., vol. 4, no. 24, pp. 4353–4356, 2002. [This reference describes a similar double Curtius rearrangement on a related bicyclic system.] Available at: [Link]
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An In-depth Technical Guide to Bicyclo[2.2.2]octane-1,4-diamine: A Rigid Scaffold for Innovation
Introduction: The Architectural Elegance of a Rigid Diamine
In the landscape of modern chemistry, the pursuit of molecular scaffolds that offer a blend of rigidity, functionality, and synthetic accessibility is paramount. Bicyclo[2.2.2]octane-1,4-diamine, a saturated bicyclic diamine, emerges as a compelling structural motif, particularly for researchers, scientists, and drug development professionals. Its rigid cage-like structure provides a unique three-dimensional framework, positioning two primary amine functionalities at the bridgehead positions (1 and 4). This precise spatial arrangement and conformational constraint are central to its utility, offering a predictable and robust platform for the design of novel therapeutics and advanced materials.
This technical guide provides a comprehensive exploration of the chemical properties of this compound, delving into its synthesis, reactivity, and diverse applications. We will examine the causality behind experimental choices in its preparation and functionalization, offering insights grounded in established chemical principles.
Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. The rigid bicyclic framework imparts distinct properties compared to its acyclic or monocyclic counterparts.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | PubChem[1] |
| Molecular Weight | 140.23 g/mol | PubChem[1] |
| Appearance | White to pale yellow hygroscopic crystals | LookChem[2] |
| Melting Point | 156-160 °C | Wikipedia[3] |
| Boiling Point | 174 °C | Wikipedia[3] |
| Solubility | Soluble in water | Wikipedia[3] |
| pKa (of conjugate acid) | 3.0, 8.8 (in water) | Wikipedia[3] |
| InChIKey | VCEXBZCDUSJIFF-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 1659-77-4 | PubChem[1] |
Note: Some properties listed are for the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) and are provided for comparative purposes where specific data for the diamine is limited.
Synthesis of this compound: Navigating the Bridgehead
The synthesis of bridgehead amines, particularly on a rigid bicyclic scaffold, presents unique challenges due to the steric hindrance and the potential for unfavorable transition states. The primary route to this compound involves the degradation of a dicarboxamide derivative of the corresponding bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The Hofmann rearrangement is a well-established and effective method for this transformation.[4]
Conceptual Synthesis Pathway via Hofmann Rearrangement
The logic behind employing the Hofmann rearrangement lies in its ability to convert primary amides into primary amines with one fewer carbon atom, a process that is particularly well-suited for the synthesis of sterically hindered amines.[5][6] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine.[5]
Caption: Synthetic pathway to this compound via Hofmann rearrangement.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on the Hofmann reaction described for the synthesis of 1,4-diaminobicyclo[2.2.2]octane.[4]
Step 1: Preparation of Bicyclo[2.2.2]octane-1,4-dicarboxamide
-
Starting Material: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
-
Chlorination: Convert the dicarboxylic acid to the corresponding diacyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent is dictated by the desired reaction conditions and ease of purification. Oxalyl chloride, for instance, often allows for milder conditions.
-
Amination: React the diacyl chloride with an excess of aqueous ammonia. The excess ammonia serves both as the nucleophile and as a base to neutralize the HCl byproduct. Careful temperature control is crucial to prevent side reactions.
Step 2: Hofmann Rearrangement to this compound
-
Reagent Preparation: Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide. This exothermic reaction requires careful monitoring to maintain a low temperature.
-
Amide Addition: Add the bicyclo[2.2.2]octane-1,4-dicarboxamide to the cold sodium hypobromite solution.
-
Rearrangement and Hydrolysis: Slowly warm the reaction mixture. The Hofmann rearrangement occurs, followed by the hydrolysis of the resulting diisocyanate to form the dicarbamate intermediate.
-
Final Hydrolysis: Acidify the reaction mixture and heat to hydrolyze the dicarbamate, liberating the free diamine.
-
Isolation: Basify the solution and extract the this compound with a suitable organic solvent. The product can then be purified by crystallization or sublimation.
Alternative Synthetic Strategies: Curtius and Schmidt Rearrangements
While the Hofmann rearrangement is a primary method, the Curtius and Schmidt rearrangements offer alternative pathways to bridgehead amines from carboxylic acid derivatives.[7][8]
-
Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[9][10] The acyl azide is typically prepared from the corresponding acyl chloride or carboxylic acid. The Curtius rearrangement is known for its mild reaction conditions and high yields.[11]
-
Schmidt Reaction: In this reaction, a carboxylic acid reacts with hydrazoic acid (HN₃) in the presence of a strong acid to form the amine with the loss of carbon dioxide.[8][12] This one-pot procedure can be advantageous, but the use of highly toxic and explosive hydrazoic acid necessitates stringent safety precautions.[13]
Reactivity of the Bridgehead Amine: A Tale of Steric Hindrance and Structural Rigidity
The chemical behavior of this compound is largely dictated by the unique environment of its bridgehead primary amino groups.
Nucleophilicity and Basicity
Inertness of the Bridgehead to Nucleophilic Substitution
A crucial aspect of the bicyclo[2.2.2]octane system is the general inertness of the bridgehead positions to nucleophilic substitution reactions (Sₙ1 and Sₙ2). The formation of a carbocation at the bridgehead is highly unfavorable due to the strain that would be introduced in the rigid cage structure (Bredt's rule). Similarly, backside attack required for an Sₙ2 reaction is sterically impossible. This inherent stability of the scaffold is a significant advantage in many applications.
Typical Reactions of the Amino Groups
Despite the steric hindrance, the primary amino groups undergo typical reactions of alkylamines, including:
-
Amide Coupling: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form stable diamides. This is a cornerstone of its use in polymer synthesis.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. The degree of alkylation can be controlled by stoichiometry and reaction conditions.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form diimines, which can be further reduced to secondary diamines.[4]
Applications in Drug Discovery and Material Science
The rigid and well-defined structure of this compound makes it a valuable building block in several scientific domains.
A Rigid Scaffold in Medicinal Chemistry
In drug design, the use of rigid scaffolds is a powerful strategy to pre-organize pharmacophoric elements in a desired three-dimensional orientation, thereby enhancing binding affinity and selectivity for a biological target. The bicyclo[2.2.2]octane core serves as a non-aromatic, bioisosteric replacement for phenyl rings, often improving physicochemical properties such as solubility and metabolic stability. The diamine functionality provides two points for derivatization, allowing for the exploration of chemical space in a controlled manner.
Caption: this compound as a rigid scaffold for positioning pharmacophores.
Monomer for High-Performance Polymers
The difunctional nature of this compound makes it an excellent monomer for the synthesis of polyamides and other condensation polymers. The incorporation of the rigid bicyclic unit into the polymer backbone can significantly enhance the thermal stability, mechanical strength, and glass transition temperature of the resulting material. These high-performance polymers find applications in areas requiring robust materials, such as aerospace and electronics. For instance, polyamides have been synthesized from this compound and various diacids.[11]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the high symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. The protons on the ethylene bridges would appear as a complex multiplet.
-
¹³C NMR: The carbon NMR spectrum would show two signals corresponding to the bridgehead carbons and the methylene carbons of the bridges.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the primary amine groups and C-H stretching vibrations just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (140.23 g/mol ).
While specific spectra for the parent diamine were not found in the initial searches, data for derivatives and the parent bicyclo[2.2.2]octane are available and can serve as a reference.[14][15]
Safety and Handling
This compound is a hygroscopic solid and should be stored in a dry, inert atmosphere. As with all amines, it should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.
Conclusion and Future Outlook
This compound stands as a testament to the power of structural rigidity in molecular design. Its unique three-dimensional architecture, coupled with the reactivity of its bridgehead amino groups, provides a versatile platform for innovation in both medicinal chemistry and material science. The synthetic routes, while requiring careful execution, are well-established, allowing for the accessible production of this valuable building block. As the demand for novel therapeutics with improved properties and high-performance materials continues to grow, the strategic application of conformationally constrained scaffolds like this compound is poised to play an increasingly significant role in shaping the future of chemical synthesis and its applications. Further research into stereoselective functionalization and the development of novel polymerization methodologies will undoubtedly unlock even greater potential for this remarkable molecule.
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(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide compound with 1,4-diazabicyclo[2.2.2]octane (1:1) hydrochloride. MySkinRecipes. [Link]
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1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. ScienceGate. [Link]
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Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. ResearchGate. [Link]
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Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. ResearchGate. [Link]
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Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. [Link]
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Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]
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Determination of pKa by pH gradient reversed-phase HPLC. PubMed. [Link]
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Bicyclo[2.2.2]octane-1,4-diamine molecular structure
An In-Depth Technical Guide to the Molecular Structure and Utility of Bicyclo[2.2.2]octane-1,4-diamine
Abstract
This compound is a saturated, rigid, three-dimensional molecular scaffold of significant interest in medicinal chemistry and materials science. Its defining feature is a bicyclic carbon framework with primary amine functionalities at the two bridgehead positions. This unique topology imparts conformational rigidity and precise vectorial control over substituent placement, making it an attractive non-aromatic bioisostere for para-substituted benzene rings. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthetic strategies, and applications. We will explore the challenges associated with its synthesis, propose a viable pathway based on established transformations of the bicyclooctane core, and discuss its potential as a building block for novel therapeutics and high-performance polymers.
Introduction: A Rigid Scaffold for Modern Chemistry
In the realm of drug development, the spatial arrangement of functional groups is paramount to achieving desired biological activity. Rigid molecular scaffolds serve as foundational platforms that lock key pharmacophoric elements into specific, predictable orientations, thereby minimizing the entropic penalty upon binding to a biological target. The bicyclo[2.2.2]octane (BCO) framework has emerged as a compelling scaffold for this purpose. As a saturated, three-dimensional structure, it acts as a bioisostere for the 1,4-disubstituted phenyl ring, offering a similar distance between substituents but with a distinct spatial and electronic profile that can enhance properties such as solubility and metabolic stability[1].
It is critical to distinguish this compound (C8H16N2) from the more widely known and structurally related 1,4-Diazabicyclo[2.2.2]octane (DABCO, C6H12N2). In the target molecule of this guide, the bridgehead positions are occupied by carbon atoms, with primary amine groups (-NH2) attached. In DABCO, the nitrogen atoms are themselves the bridgehead atoms, forming a tertiary amine structure[2]. This fundamental difference in structure results in vastly different chemical properties and reactivity.
Caption: Proposed Synthetic Pathway to this compound.
Protocol 1: Synthesis of Bicyclo[2.2.2]octane-1,4-diol Intermediate
This protocol is adapted from patent literature describing the palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane.[3] This step is critical as it efficiently constructs the core BCO skeleton.
-
Reaction Setup: To a flask, add 1,4-dimethylene cyclohexane (1.0 eq), acetic acid (solvent), and palladium diacetate (e.g., 3 mol%).
-
Oxidation: Bubble air or oxygen through the stirred mixture at room temperature for 20-24 hours. The reaction progress can be monitored by GC-MS.
-
Intermediate Formation: The reaction typically yields a mixture of 4-acetoxybicyclo[2.2.2]octan-1-ol and bicyclo[2.2.2]octane-1,4-diol diacetate.
-
Hydrolysis: After completion, remove the catalyst by filtration. Evaporate the solvent. Treat the residue with a base (e.g., NaOH or KOH in methanol/water) to hydrolyze the acetate esters to the target bicyclo[2.2.2]octane-1,4-diol.
-
Purification: Purify the diol by crystallization or column chromatography. Crystals suitable for X-ray crystallography have been obtained by slow evaporation from methanol.[4]
Protocol 2: Conversion to Diamine via Curtius Rearrangement
This protocol outlines a standard, reliable method for converting a carboxylic acid to a primary amine. This two-step process (oxidation to diacid, then rearrangement) is a self-validating system widely used in organic synthesis.
-
Oxidation to Diacid: Oxidize the bicyclo[2.2.2]octane-1,4-diol (from Protocol 1) to bicyclo[2.2.2]octane-1,4-dicarboxylic acid using a strong oxidizing agent like Jones reagent (CrO₃ in sulfuric acid/acetone). A more modern, safer alternative would be using TEMPO/bleach. The synthesis of this diacid has been reported and optimized.[5]
-
Acyl Azide Formation: Convert the dicarboxylic acid to the corresponding diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. In a separate flask, dissolve sodium azide (NaN₃) in a suitable solvent. Slowly add the diacyl chloride solution to the azide solution at low temperature (e.g., 0 °C) to form the bicyclo[2.2.2]octane-1,4-dicarbonyl azide. This intermediate is potentially explosive and must be handled with extreme care behind a blast shield.
-
Rearrangement and Hydrolysis: Gently heat the solution containing the diacyl azide. The Curtius rearrangement will occur, extruding N₂ gas and forming a diisocyanate intermediate. Add water or dilute acid to the reaction mixture to hydrolyze the diisocyanate to the final product, this compound, with the evolution of CO₂.
-
Isolation: Basify the solution and extract the product with an organic solvent. Purify by distillation, crystallization of a salt, or chromatography.
Applications in Research and Development
The unique structural attributes of this compound make it a valuable building block in diverse fields.
-
Medicinal Chemistry: The BCO core is of significant commercial interest for developing new therapeutics.[6][4] Its derivatives have been investigated as antiviral agents, GPR120 modulators, and adenosine receptor antagonists.[6] The 1,4-diamine allows for the attachment of two pharmacophores or solubilizing groups at a fixed distance and vector, providing a powerful tool for structure-activity relationship (SAR) studies.
-
Materials Science: As a diamine monomer, it can be used in polymerization reactions with diacids or diacyl chlorides to form polyamides.[7] The rigidity of the BCO unit incorporated into the polymer backbone can lead to materials with high thermal stability and improved mechanical properties, suitable for specialty applications.
Analytical and Spectroscopic Profile
Due to the high D₃h symmetry of the molecule, a relatively simple spectroscopic profile is expected.
| Analysis Technique | Expected Observations |
| ¹H NMR | A single, sharp singlet for the 12 equivalent methylene protons (-CH₂-). The chemical shift would likely be in the 1.5-2.0 ppm range. A broad singlet for the 4 amine protons (-NH₂), which is exchangeable with D₂O. |
| ¹³C NMR | Two distinct signals are expected: one for the two equivalent bridgehead carbons (-C-NH₂) and another for the six equivalent methylene carbons (-CH₂-). |
| FTIR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹. A C-H stretching band just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | A molecular ion (M⁺) peak at m/z = 140. The fragmentation pattern would likely involve the loss of an amino group or cleavage of the ethylene bridges. |
Conclusion and Future Outlook
This compound is more than a simple diamine; it is a precision tool for molecular construction. Its rigid, three-dimensional structure provides an unparalleled ability to control the orientation of functional groups, a feature of immense value in the rational design of drugs and advanced materials. While its synthesis remains non-trivial due to the inertness of the bridgehead positions, logical pathways utilizing modern catalytic methods can provide access to this valuable scaffold. Future research should focus on developing more atom-economical and scalable synthetic routes and exploring the full potential of this unique building block in creating novel, high-performance polymers and next-generation therapeutics.
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Brennan, M. B., et al. (2020). Synthesis of bicyclo[2.2.2]octanes. Justia Patents. Retrieved from [Link].
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An In-Depth Technical Guide to Bicyclo[2.2.2]octane-1,4-diamine (CAS: 1659-77-4)
This guide provides a comprehensive technical overview of Bicyclo[2.2.2]octane-1,4-diamine, a unique saturated bicyclic diamine. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the compound's synthesis, properties, and critical applications, offering insights grounded in established scientific principles. The rigid, three-dimensional structure of this diamine makes it a compelling scaffold for developing novel therapeutics and advanced polymers.
Core Molecular Architecture and Significance
This compound, identified by CAS number 1659-77-4, is a bicyclic organic compound featuring a highly symmetrical and rigid cage-like structure.[1] Its key characteristic is the bicyclo[2.2.2]octane framework, where two bridgehead carbon atoms (at positions 1 and 4) are substituted with primary amine groups (-NH₂).
This rigid geometry is of paramount importance. Unlike flexible aliphatic diamines, the spatial orientation of the two amine groups in this molecule is fixed. This conformational constraint minimizes entropic penalties upon binding to biological targets or during polymerization, making it an invaluable building block in fields where precise molecular architecture is crucial. It serves as a non-aromatic bioisostere for para-substituted phenyl rings, offering a route to improve physicochemical properties such as solubility and metabolic stability in drug candidates.[2]
Caption: 3D representation of this compound.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are dictated by its unique structure. The presence of two amine groups makes it a basic compound, while the hydrocarbon cage renders it soluble in various organic solvents. The dihydrochloride salt form is often used to enhance water solubility and stability.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1659-77-4 | [1] |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Appearance | Powder, crystals, or chunks | |
| Purity | Typically ≥95% | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
| InChI Key | VCEXBZCDUSJIFF-UHFFFAOYSA-N |[1] |
Spectroscopic Insights: While a dedicated public spectrum for this specific diamine is not readily available, its spectroscopic characteristics can be inferred from the parent bicyclo[2.2.2]octane structure and related compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6]
-
¹H NMR: The high symmetry of the molecule would lead to a simplified spectrum. Protons on the ethylene bridges (CH₂) would appear as a single, sharp signal. The N-H protons of the amine groups would appear as a broader signal, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: Due to the molecule's symmetry, only two distinct signals are expected: one for the two equivalent bridgehead carbons (C-N) and another for the six equivalent methylene carbons (-CH₂-).
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the aliphatic cage (around 2850-2950 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).
Synthesis Strategies
The synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives is a field of considerable interest.[7] While specific, detailed public-domain syntheses for this compound are sparse, general strategies for creating 1,4-functionalized bicyclo[2.2.2]octane systems often start from materials like 1,4-cyclohexanedimethanol or involve the formation of the bicyclic core via cycloaddition reactions.[8] A common precursor is bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which can be converted to the diamine through established functional group transformations.[9]
A plausible synthetic pathway involves the conversion of the dicarboxylic acid to a diacyl azide (via the diacyl chloride), followed by a Curtius rearrangement to yield the diisocyanate, which is then hydrolyzed to the target diamine.
Caption: Generalized synthetic logic for the target diamine.
Key Applications in Science and Industry
The rigid, well-defined structure of this compound makes it a valuable component in several advanced applications.
Drug Discovery and Medicinal Chemistry
The bicyclo[2.2.2]octane core is an important building block for therapeutic agents.[7] Its rigidity allows it to act as a constrained scaffold, presenting appended functional groups in precise three-dimensional orientations. This is critical for optimizing interactions with biological targets like enzymes and receptors.
-
Scaffold for Bioactive Molecules: By attaching pharmacophores to the amine groups, chemists can explore chemical space with high conformational certainty. Derivatives have been investigated for antiprotozoal (against malaria and sleeping sickness), antiviral, and other therapeutic properties.[10][11]
-
Phenyl Ring Bioisostere: Replacing a para-substituted phenyl ring in a drug molecule with the bicyclo[2.2.2]octane scaffold can significantly improve its pharmaceutical properties. This "saturated bioisostere" approach often leads to increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity without compromising biological activity.[2]
Caption: Role as a rigid scaffold in drug design.
Polymer and Materials Science
The diamine is a valuable monomer for creating high-performance polymers. Its inclusion in a polymer backbone imparts rigidity and thermal stability.
-
Polyamides and Polyesters: It can be reacted with diacids or diacyl chlorides to form polyamides, or with other monomers to create polyesters and polyurethanes. These polymers often exhibit improved physical properties, such as higher glass transition temperatures and enhanced thermal resistance, compared to polymers made from flexible diamines.[12]
-
Metal-Organic Frameworks (MOFs): The diamine can serve as a rigid organic linker in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis.[9]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. The compound is classified as hazardous, and the appropriate personal protective equipment (PPE) should always be used.
Table 2: GHS Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Signal Word | Danger | |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) |
| Precautionary Statements | P264, P270, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P501 | |
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Avoid generating dust.
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Example Experimental Workflow: Polyamide Synthesis
To illustrate its utility, this section provides a generalized protocol for the synthesis of a polyamide using this compound. This procedure demonstrates a standard interfacial polymerization technique.
Objective: To synthesize a polyamide by reacting this compound with a diacyl chloride (e.g., terephthaloyl chloride).
Methodology:
-
Prepare Aqueous Phase: Dissolve this compound and an acid scavenger (e.g., sodium carbonate) in water.
-
Prepare Organic Phase: Dissolve the diacyl chloride in a water-immiscible organic solvent (e.g., dichloromethane or hexane).
-
Initiate Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. Polymerization will occur at the interface of the two layers.
-
Isolate Polymer: A film of polyamide will form at the interface. This film can be gently pulled out with forceps as a continuous "rope."
-
Wash and Dry: The collected polymer should be washed sequentially with water and a solvent like acetone to remove unreacted monomers and byproducts.
-
Characterize: The resulting polymer is then dried under a vacuum. Characterization can be performed using techniques like FTIR (to confirm amide bond formation), DSC (to determine thermal properties), and GPC (to analyze molecular weight).
Caption: Workflow for interfacial polymerization.
Conclusion
This compound stands out as a specialty chemical with significant potential. Its rigid, three-dimensional structure provides a unique platform for innovation in both medicinal chemistry and materials science. For drug development professionals, it offers a robust scaffold to create conformationally constrained molecules with improved pharmacokinetic profiles. For materials scientists, it is a key monomer for synthesizing high-performance polymers with enhanced thermal and structural properties. As research continues to demand greater control over molecular architecture, the importance and application of scaffolds like this compound are set to grow.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22722385, this compound. Available from: [Link]
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Wikipedia. DABCO. Available from: [Link]
- Kovalenko, V.I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure, 1028, 134-140.
- Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
- Bugaenko, D.I. (2018). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1-3.
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ResearchGate. A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. Available from: [Link]
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SpectraBase. Bicyclo(2.2.2)octane. Available from: [Link]
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NIST. WebBook for Triethylenediamine. Available from: [Link]
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LookChem. 1,4-Diazabicyclo[2.2.2]octane. Available from: [Link]
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-
ResearchGate. Epimers of Bicyclo[2.2.2]octan-2-ol Derivatives with Antiprotozoal Activity. Available from: [Link]
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A Technical Guide to the Spectroscopic Signatures of Bicyclo[2.2.2]octane-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-diamine is a rigid, saturated bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and materials science. Its well-defined three-dimensional structure provides a unique platform for the synthesis of novel compounds with specific spatial arrangements of functional groups. A thorough understanding of its spectroscopic properties is paramount for the unambiguous identification and characterization of its derivatives. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete set of publicly available experimental spectra for this specific compound is limited, this guide synthesizes information from structurally related analogs and foundational spectroscopic principles to provide a robust predictive framework for researchers in the field.
Introduction: The Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane cage is a highly symmetrical and conformationally rigid hydrocarbon framework. This rigidity is a key feature, as it reduces the conformational complexity of molecules, which can be highly advantageous in drug design and the study of structure-activity relationships. The 1,4-disubstitution pattern, as seen in this compound, places the amino groups at the bridgehead positions, projecting them in opposite directions with a fixed distance and geometry.
The structural rigidity and symmetry have profound implications for the spectroscopic signatures of these molecules. Understanding these foundational characteristics is crucial for interpreting the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.
¹H NMR Spectroscopy: A Tale of Two Signals
Due to the high symmetry (D₃h point group) of the unsubstituted bicyclo[2.2.2]octane core, all twelve methylene protons are chemically and magnetically equivalent. The introduction of amino groups at the 1 and 4 positions maintains this high degree of symmetry.
Expected ¹H NMR Spectrum:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~1.5 - 1.8 | Singlet | 12H | -CH₂- | The six methylene groups are equivalent. |
| ~1.5 - 2.5 (broad) | Singlet | 4H | -NH₂ | Chemical shift and line width are dependent on solvent and concentration. |
Causality Behind Experimental Choices & Interpretation:
-
The Methylene Protons: The most striking feature of the ¹H NMR spectrum is the expected single, sharp signal for all 12 methylene protons. This is a direct consequence of the molecule's symmetry, where all methylene groups are indistinguishable on the NMR timescale. The exact chemical shift can be influenced by the solvent, but it is expected to be in the aliphatic region. For comparison, the parent bicyclo[2.2.2]octane shows a singlet at approximately 1.56 ppm.
-
The Amine Protons: The protons of the two amino groups are also equivalent. Their signal is often broad due to quadrupole broadening from the nitrogen atom and intermolecular proton exchange. The chemical shift of the -NH₂ protons is highly variable and depends on factors such as solvent, concentration, and temperature. In a protic solvent like D₂O, this signal will disappear due to deuterium exchange, which can be a useful diagnostic experiment.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the amine protons.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion, although the simplicity of this spectrum does not necessitate a very high field.
-
Acquisition Parameters:
-
Acquire a standard one-pulse ¹H spectrum.
-
Ensure a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
Deuterium Exchange: To confirm the amine proton signal, acquire a spectrum, then add a drop of D₂O, shake the tube, and re-acquire the spectrum. The disappearance of the broad singlet confirms its assignment to the -NH₂ protons.
¹³C NMR Spectroscopy: The Simplicity of Symmetry
The symmetry of this compound is also reflected in its ¹³C NMR spectrum, which is expected to show only two signals.
Expected ¹³C NMR Spectrum:
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~45 - 55 | C1, C4 (Bridgehead) | Quaternary carbons attached to nitrogen. |
| ~30 - 40 | C2, C3, C5, C6, C7, C8 (Methylene) | The six equivalent methylene carbons. |
Expert Insights:
-
Bridgehead Carbons (C1, C4): These are quaternary carbons directly attached to the electron-withdrawing amino groups. This deshielding effect will shift their resonance downfield compared to the methylene carbons. Their signal will typically be of lower intensity due to the absence of attached protons and longer relaxation times.
-
Methylene Carbons: The six methylene carbons are equivalent and will give rise to a single signal. In a proton-coupled ¹³C spectrum, this signal would appear as a triplet. In a standard proton-decoupled spectrum, it will be a sharp singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key vibrations will be those associated with the N-H and C-N bonds of the primary amine groups, as well as the C-H vibrations of the bicyclic cage.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Doublet | N-H symmetric and asymmetric stretching |
| 2850 - 2950 | Strong | C-H stretching (alkane) |
| 1590 - 1650 | Medium | N-H scissoring (bending) |
| 1000 - 1250 | Medium to Strong | C-N stretching |
Interpreting the IR Spectrum:
-
N-H Stretching: The presence of a primary amine (-NH₂) is characteristically indicated by a doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes.
-
C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are indicative of the sp³ C-H bonds of the saturated bicyclic system.
-
N-H Bending: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ range.
-
C-N Stretching: The stretching vibration of the C-N bond is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Workflow for IR Spectrum Acquisition:
Caption: Workflow for acquiring an FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₆N₂) is 140.23 g/mol .[1] A prominent molecular ion peak at m/z = 140 is expected in the electron ionization (EI) mass spectrum. Due to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
-
Key Fragmentation Pathways: The fragmentation of the bicyclo[2.2.2]octane core is often characterized by the retro-Diels-Alder reaction. However, the presence of the bridgehead amino groups will influence the fragmentation pathways. Common fragmentation patterns for amines include the loss of ammonia (NH₃) or cleavage alpha to the nitrogen atom.
Plausible Fragmentation Pathways:
Caption: Plausible fragmentation pathways for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range that includes the expected molecular ion, for example, from m/z = 40 to 200.
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways consistent with the known structure.
Conclusion
The spectroscopic characterization of this compound is defined by its high symmetry. The ¹H and ¹³C NMR spectra are expected to be remarkably simple, with only a few signals representing the chemically equivalent protons and carbons of the bicyclic cage and the bridgehead substituents. IR spectroscopy provides clear evidence of the primary amine functional groups and the saturated hydrocarbon framework. Mass spectrometry will confirm the molecular weight and can offer structural insights through characteristic fragmentation patterns. This guide provides a comprehensive, albeit predictive, framework for the interpretation of the spectroscopic data of this important molecular scaffold, enabling researchers to confidently identify and characterize it in their synthetic endeavors.
References
-
Patents for the synthesis of bicyclo[2.2.2]octane derivatives. (2020). Justia Patents. [Link]
- Synthesis of bicyclo[2.2.2]octane derivatives. (2020).
- WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives. (2019).
-
SpectraBase: Bicyclo(2.2.2)octane. (n.d.). Wiley Science Solutions. [Link]
-
This compound. (n.d.). PubChem. [Link]
Sources
An In-depth Technical Guide to the Solubility Characteristics of Bicyclo[2.2.2]octane-1,4-diamine
Foreword: Navigating the Physicochemical Landscape of a Rigid Diamine Scaffold
Bicyclo[2.2.2]octane-1,4-diamine is a fascinating molecule, presenting a rigid, three-dimensional hydrocarbon framework with primary amine functionalities at the bridgehead positions. This unique structure imparts a high degree of conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials science. However, the very rigidity that makes it attractive also dictates a complex interplay of factors governing its solubility. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.
It is critical to note that while the dihydrochloride salt of this diamine is commercially available and generally cited as water-soluble, comprehensive quantitative solubility data for the free base (CAS 1659-77-4) is not extensively documented in public literature[1][2][3]. Consequently, this guide will synthesize foundational chemical principles with field-proven methodologies to provide a robust predictive framework and a clear experimental path for determining its solubility characteristics. We will delve into the causality behind its expected behavior in various solvent systems and under different pH conditions, empowering you to handle this compound with confidence and precision in your research endeavors.
Molecular Architecture and Its Implications for Solubility
The solubility of a compound is fundamentally dictated by its structure. In the case of this compound, we must consider three key structural features: the bicyclic hydrocarbon cage, the primary amine groups, and the overall symmetry.
-
The Hydrophobic Cage: The bicyclo[2.2.2]octane core is a C8 hydrocarbon framework. This is a non-polar, lipophilic structure that will inherently resist dissolution in polar solvents like water[1].
-
The Hydrophilic Amine Groups: The two primary amine (-NH2) groups at the 1 and 4 positions are polar and capable of acting as both hydrogen bond donors and acceptors[4]. These groups are the primary drivers for its solubility in polar and protic solvents.
-
Symmetry and Crystal Packing: The symmetrical nature of the molecule can lead to efficient crystal lattice packing in its solid state. A stable crystal lattice requires more energy to overcome, which can result in lower solubility compared to less symmetrical isomers.
The overall solubility of the free base is therefore a delicate balance between the hydrophobicity of the cage and the hydrophilicity of the amine groups. Generally, for aliphatic amines, solubility in water decreases as the number of carbon atoms increases[5]. With eight carbon atoms, this compound is on the cusp of being sparingly soluble to insoluble in water in its free base form.
Caption: Molecular structure of this compound.
The Critical Role of pH in Aqueous Solubility
For any ionizable compound, pH is the most critical variable controlling aqueous solubility, and this compound is a classic example[6]. As a diamine, it acts as a weak base, and its amine groups will be protonated in acidic solutions to form ammonium salts.
The equilibrium can be represented as follows:
Free Base (Low Solubility) <=> Monoprotonated Cation (Higher Solubility) <=> Diprotonated Dication (Highest Solubility)
At a pH well below the first pKa, the molecule will exist predominantly as the dicationic species. The presence of two positive charges will dramatically increase its interaction with polar water molecules, leading to high water solubility. This is why the dihydrochloride salt is marketed as "water-soluble"[3]. Conversely, at a pH above the second pKa, the molecule will be in its neutral, free base form, and its solubility will be at its minimum.
Caption: pH-dependent equilibrium and its effect on solubility.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the solubility of the free base in a range of common laboratory solvents.
| Solvent Class | Example Solvents | Predicted Solubility of Free Base | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amine groups can hydrogen bond with the solvent, but the C8 hydrocarbon cage is hydrophobic, limiting solubility[5]. |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds from the amine groups and have sufficient polarity to solvate the molecule. |
| Non-Polar Aprotic | Hexane, Toluene | Very Low | The polar amine groups make the molecule incompatible with non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has intermediate polarity and may offer some solubility, but is not expected to be an ideal solvent. |
Experimental Protocol for Solubility Determination
Given the lack of published data, an experimental determination of solubility is essential for any critical application. The following protocol describes a robust, self-validating method based on the shake-flask technique, which is a gold standard for thermodynamic solubility measurement.
Materials and Equipment
-
This compound (free base)
-
Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl, Methanol, DMSO)
-
Analytical balance (4 decimal places)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or Mass Spec)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials (a visible solid phase should remain).
-
Add a known volume of each test solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached. A longer time (48-72 hours) is recommended to be certain.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high results.
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Prepare a series of calibration standards of known concentrations of this compound.
-
Analyze the calibration standards and the diluted samples using a validated HPLC or UPLC method.
-
Quantify the concentration of the diamine in the diluted samples by comparing the analytical response to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mmol/L).
-
Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, it is crucial to approach equilibrium from both undersaturated and oversaturated states. This can be achieved by preparing a supersaturated solution (e.g., by heating to increase solubility and then cooling to the target temperature to induce precipitation) and allowing it to equilibrate alongside the undersaturated samples. The solubility values obtained from both approaches should converge to the same value, confirming that a true thermodynamic equilibrium has been reached.
Caption: Experimental workflow for solubility determination.
Conclusion and Key Takeaways
The solubility of this compound is a nuanced characteristic governed by its unique molecular structure. While quantitative data in the public domain is scarce, a strong predictive understanding can be achieved by considering the interplay between its hydrophobic cage and hydrophilic amine groups.
-
Free Base: The free base is predicted to have low to moderate solubility in polar protic solvents and higher solubility in polar aprotic solvents like DMSO. It is expected to be poorly soluble in non-polar solvents.
-
pH is Paramount: Aqueous solubility is critically dependent on pH. Acidic conditions will lead to the formation of highly soluble ammonium salts, while alkaline conditions will favor the less soluble free base.
-
Experimental Verification is Essential: For any application requiring precise solubility data, the experimental protocol provided in this guide should be followed to determine the thermodynamic solubility under the specific conditions of interest.
By understanding these core principles and employing rigorous experimental techniques, researchers can effectively manage the solubility challenges and unlock the full potential of the this compound scaffold in their scientific pursuits.
References
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Clark, J. (n.d.). Solubility and pH of amines. Retrieved from [Link]
- Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Quora. (2022). What are the physical properties of amines?. Retrieved from [Link]
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ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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An In-depth Technical Guide to the Thermodynamic Properties of Bicyclo[2.2.2]octane-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-diamine, a rigid bicyclic diamine, presents a unique structural scaffold of significant interest in supramolecular chemistry, materials science, and medicinal chemistry. Its constrained conformation and the presence of two reactive amino groups at the bridgehead positions impart distinct physicochemical properties. A thorough understanding of its thermodynamic characteristics is paramount for predicting its behavior in various systems, from reaction kinetics to binding affinities in host-guest complexes. This guide provides a comprehensive overview of the thermodynamic properties of this compound, detailing both theoretical and experimental approaches to their determination. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from its parent hydrocarbon, bicyclo[2.2.2]octane, and general principles of amine thermodynamics to provide a robust predictive framework.
Introduction: The Structural Significance of this compound
The bicyclo[2.2.2]octane core is a highly symmetrical and rigid structure that has been a subject of interest in conformational analysis and as a building block in the design of complex molecules.[1][2] The introduction of amino groups at the 1 and 4 positions creates a molecule with two nucleophilic and basic centers locked in a specific spatial orientation. This structural rigidity is a key feature, as it reduces the entropic penalty upon binding to a receptor or participating in a chemical reaction, a desirable trait in drug design and catalysis.[3][4] Potential applications for this and similar bicyclic diamines have been explored in the synthesis of polymers, such as polyamides and polyesters, where they can impart improved thermal resistance.[5]
Core Thermodynamic Parameters: A Predictive Overview
Direct experimental thermodynamic data for this compound is sparse. However, by examining the well-characterized parent hydrocarbon, bicyclo[2.2.2]octane, and considering the thermodynamic contributions of the two amino groups, we can establish a reliable set of estimated values and understand the factors influencing them.
Enthalpy of Formation (ΔfH°)
The enthalpy of formation of bicyclo[2.2.2]octane has been a subject of experimental and computational studies.[6][7] The introduction of two amino groups is expected to make the enthalpy of formation more negative (more exothermic) compared to the parent hydrocarbon. This is due to the strong C-N bonds and the stabilizing influence of the nitrogen atoms.
Molar Entropy (S°)
The molar entropy of a molecule is related to its degrees of freedom (translational, rotational, and vibrational). The rigid bicyclic structure of this compound limits its conformational flexibility, leading to a lower molar entropy compared to a more flexible acyclic diamine with the same number of atoms. Data for the parent bicyclo[2.2.2]octane can be found in the NIST Chemistry WebBook.[6][7]
Gibbs Free Energy of Formation (ΔfG°)
The Gibbs free energy of formation is a key indicator of a compound's stability and can be calculated from the enthalpy of formation and entropy. For bicyclo[2.2.2]octane derivatives, computational methods have been employed to determine binding free energies in host-guest complexes, highlighting the importance of this parameter in understanding intermolecular interactions.[3][8]
Heat Capacity (Cp)
The heat capacity of bicyclo[2.2.2]octane has been measured, showing a phase transition at 164.25 K.[6] The diamine derivative is also expected to be a solid at room temperature.[9][10] The heat capacity of the diamine will be higher than that of the parent hydrocarbon due to the additional vibrational modes associated with the amino groups.
Table 1: Estimated Thermodynamic Properties of this compound (Conceptual)
| Thermodynamic Property | Expected Value Relative to Bicyclo[2.2.2]octane | Rationale |
| Enthalpy of Formation (ΔfH°) | More Negative | Formation of strong C-N bonds. |
| Molar Entropy (S°) | Higher | Additional vibrational modes from NH2 groups. |
| Gibbs Free Energy of Formation (ΔfG°) | More Negative | Reflects increased stability from C-N bonds. |
| Heat Capacity (Cp) | Higher | Increased vibrational degrees of freedom. |
Methodologies for Thermodynamic Characterization
A combination of experimental and computational techniques is essential for the accurate determination of the thermodynamic properties of this compound.
Experimental Approaches
Calorimetry is the primary experimental technique for measuring heat changes associated with chemical reactions or physical transitions.
-
Combustion Calorimetry: This method is used to determine the standard enthalpy of formation (ΔfH°). The compound is burned in an excess of oxygen in a bomb calorimeter, and the heat released is measured.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (Cp) and the enthalpy of phase transitions.
Experimental Protocol: Determination of Enthalpy of Formation by Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is prepared.
-
Calorimeter Setup: The pellet is placed in a platinum crucible inside a bomb calorimeter. The bomb is sealed and pressurized with pure oxygen.
-
Ignition and Data Acquisition: The sample is ignited, and the temperature change of the surrounding water bath is monitored with high precision.
-
Data Analysis: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law.
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
The dissociation constants (pKa) of the amino groups can be determined by potentiometric titration. From the temperature dependence of the pKa, the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissociation can be calculated using the van't Hoff equation.[11]
Computational Chemistry
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties.
-
Ab initio and Density Functional Theory (DFT) Calculations: These methods can be used to calculate the electronic structure and energy of the molecule. By performing frequency calculations, one can obtain the zero-point vibrational energy, thermal energy, enthalpy, entropy, and Gibbs free energy.[12]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and solvation thermodynamics of the molecule in different environments.
Computational Workflow: DFT Calculation of Thermodynamic Properties
-
Geometry Optimization: The 3D structure of this compound is optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies.
-
Thermochemical Analysis: The output of the frequency calculation is used to compute the enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.
Caption: A simplified workflow for the computational determination of thermodynamic properties.
Implications for Drug Development and Materials Science
The thermodynamic properties of this compound are critical for its application in various fields.
-
Drug Discovery: The rigidity of the scaffold and the defined orientation of the amino groups can lead to high-affinity binding to biological targets. The Gibbs free energy of binding, which is composed of enthalpic and entropic contributions, dictates the strength of this interaction. A pre-organized ligand like this diamine can have a smaller entropic penalty upon binding, leading to a more favorable binding free energy.[3]
-
Materials Science: In the synthesis of polymers, the thermodynamic stability of the diamine monomer and its reactivity will influence the polymerization process and the properties of the resulting material. For instance, polyamides derived from this diamine could exhibit high thermal stability due to the rigid bicyclic units in the polymer backbone.[5]
-
Host-Guest Chemistry: The bicyclo[2.2.2]octane core is an excellent guest for various host molecules. The thermodynamics of these interactions, including enthalpy and entropy changes upon complexation, provide insights into the nature of the non-covalent forces at play.[8]
Conclusion
While a complete experimental thermodynamic profile for this compound is yet to be fully elucidated in the published literature, a strong predictive understanding can be achieved by leveraging data from its parent hydrocarbon and related diamines, in conjunction with modern computational methods. The unique structural features of this molecule, particularly its rigidity and the fixed orientation of its functional groups, suggest favorable thermodynamic properties for applications in drug discovery, materials science, and supramolecular chemistry. The experimental and computational protocols outlined in this guide provide a clear roadmap for researchers to further investigate and harness the potential of this intriguing molecule.
References
- Pleiades Publishing. (n.d.). Thermodynamic and Structural Characteristics of Aqueous Diamine Solutions.
- DiVA. (2016). On thermodynamic properties of aqueous ethylamine mixtures and modelling of excess properties.
- ResearchGate. (n.d.). Thermodynamic and structural characteristics of aqueous diamine solutions | Request PDF.
- ResearchGate. (n.d.). Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system.
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PubMed Central. (2011). New ultra-high affinity host-guest complexes of cucurbit[13]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations. Retrieved from
- ResearchGate. (n.d.). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K | Request PDF.
- Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1).
- Cheméo. (n.d.). Chemical Properties of 2,3-Diazabicyclo[2.2.2]oct-2-ene (CAS 3310-62-1).
- PubChem. (n.d.). This compound.
- Journal of the American Chemical Society. (2009). Host−Guest Complexes with Protein−Ligand-like Affinities: Computational Analysis and Design.
- ResearchGate. (n.d.). From left to right, structures of norbornane, bicyclo[2.2.2]octane, cubane and adamantane.
- National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.2]octane - the NIST WebBook.
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- Benchchem. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8.
- National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.2]octane - the NIST WebBook.
- Wikipedia. (n.d.). DABCO.
- Sigma-Aldrich. (n.d.). This compound dihydrochloride.
- ResearchGate. (n.d.). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview).
- Sigma-Aldrich. (n.d.). This compound.
- New Mexico Highlands University. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report.
- ACS Publications. (n.d.). Derivatives of 1,4-diazabicyclo[2.2.2]octane (triethylenediamine).
- CymitQuimica. (n.d.). CAS 280-57-9: 1,4-Diazabicyclo[2.2.2]octane.
- ResearchGate. (n.d.). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane.
- Sigma-Aldrich. (n.d.). This compound.
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- Google Patents. (n.d.). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
- Ataman Kimya. (n.d.). TRIETHYLENE DIAMINE.
- Canadian Science Publishing. (n.d.). Basicity of 1,8-bis(dimethylamino)naphthalene and 1,4-diazabicyclo[2.2.2]octane in water and dimethylsulfoxide.
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An In-depth Technical Guide to the Crystal Structure Analysis of Bicyclo[2.2.2]octane-1,4-diamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Strategic Importance of the Bicyclo[2.2.2]octane Core in Drug Discovery
The relentless pursuit of novel chemical matter with improved pharmacological profiles has led to a paradigm shift in drug design, moving away from "flat" aromatic structures towards more three-dimensional molecular architectures. The bicyclo[2.2.2]octane (BCO) core has emerged as a leading "saturated bioisostere" for the para-substituted phenyl ring. This substitution can profoundly influence a drug candidate's properties:
-
Enhanced Solubility: The introduction of a non-planar, aliphatic scaffold can disrupt crystal packing and increase solvation, leading to improved aqueous solubility.
-
Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes can result in a more favorable metabolic profile and a longer half-life.
-
Reduced Off-Target Effects: Aromatic rings are often implicated in off-target interactions, such as hERG channel inhibition or CYP450 inhibition. The BCO core can mitigate these liabilities.
-
Precise Vectorial Orientation: The rigid BCO framework allows for the precise positioning of substituents in three-dimensional space, enabling a more accurate exploration of the target's binding pocket.
Bicyclo[2.2.2]octane-1,4-diamine serves as a key intermediate for incorporating the BCO scaffold, with the bridgehead amino groups providing convenient handles for further chemical elaboration.
Synthesis and Crystallization: The Gateway to Structural Insights
A robust and scalable synthesis is the first critical step in the structural analysis workflow. While various methods exist for the synthesis of the bicyclo[2.2.2]octane core, a common approach involves a Diels-Alder reaction followed by functional group transformations.
Synthetic Pathways to Bicyclo[2.2.2]octane Derivatives
Several synthetic routes to 1,4-disubstituted bicyclo[2.2.2]octanes have been developed. One notable method involves the treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst. This can yield oxo-substituted bicyclo[2.2.2]octane species that can be further derivatized to the desired diamine. Another approach involves the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which can then be converted to the diamine via standard functional group interconversions.
The Art and Science of Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging and crucial step in the process. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.
Experimental Protocol: Single Crystal Growth of Bicyclo[2.2.2]octane Analogs
-
Purification of the Material: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Recrystallization or sublimation are common purification techniques.
-
Solvent Selection: A systematic solvent screen is essential. The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
The Experimental Workflow
The workflow for a single-crystal X-ray diffraction experiment is a multi-step process that requires careful execution and data analysis.
Bicyclo[2.2.2]octane-1,4-diamine theoretical and computational studies
An In-Depth Technical Guide to the Theoretical and Computational Studies of Bicyclo[2.2.2]octane-1,4-diamine and its Archetype, 1,4-Diazabicyclo[2.2.2]octane (DABCO)
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The bicyclo[2.2.2]octane cage structure presents a fascinating scaffold in chemistry, offering a unique combination of rigidity and three-dimensionality. When functionalized with diamine groups at the bridgehead positions, as in this compound, it becomes a valuable building block in medicinal chemistry and materials science. However, a significant body of theoretical and computational research has focused on its close analog, 1,4-diazabicyclo[2.2.2]octane (DABCO), where the bridgehead carbons are replaced by nitrogen atoms. This guide will delve into the theoretical and computational studies of this class of molecules, with a primary focus on the extensively studied DABCO as a model system. The principles and methodologies discussed are directly applicable to understanding the properties and behavior of this compound.
Introduction: The Bicyclo[2.2.2]octane Diamine Scaffold
The bicyclo[2.2.2]octane skeleton is a highly symmetrical and rigid framework. The placement of amino groups at the 1 and 4 positions, creating this compound (CAS 1659-77-4), imparts unique properties to the molecule, including its potential as a ligand and a building block for larger molecular architectures.[1] Its structural analog, 1,4-diazabicyclo[2.2.2]octane (DABCO or triethylenediamine, CAS 280-57-9), is a highly nucleophilic tertiary amine base that has been a subject of extensive theoretical and experimental investigation.[2][3][4] Understanding the computational and theoretical underpinnings of DABCO provides a robust foundation for predicting and interpreting the behavior of this compound.
This guide will explore the key theoretical and computational methodologies applied to this class of compounds, their electronic and structural properties, and their implications for practical applications, particularly in drug design and materials science.
Theoretical and Computational Methodologies
A variety of computational methods have been employed to study the properties of DABCO and related molecules. The choice of method is crucial for obtaining accurate and reliable results.
Quantum Chemical Calculations
Quantum chemical calculations are indispensable for understanding the electronic structure, geometry, and vibrational properties of these molecules.
-
Density Functional Theory (DFT): DFT has proven to be a workhorse for studying DABCO. The B3LYP functional combined with a modest basis set like 6-31G(d) has been shown to provide a valuable framework for predicting the potential energy surfaces of radical cations and Rydberg states.[5] For more accurate descriptions of structures, energetics, and spectroscopic properties, especially for van der Waals clusters, the inclusion of diffuse atomic orbitals in the basis set (e.g., aug-cc-pVXZ) is mandatory.[6]
-
Møller-Plesset Perturbation Theory (MP2): MP2 calculations have also been used, often in conjunction with DFT, to provide a comparative analysis of the vibrational spectra of DABCO.[7]
Molecular Dynamics Simulations
Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules, including their conformational flexibility and interactions with solvents and other molecules.
High-Throughput Screening
For exploring the potential of the bicyclo[2.2.2]octane motif in materials science, high-throughput screening approaches have been used to assess the electron transport properties of a wide range of derivatives.[8][9]
Experimental Protocol: A Typical DFT Workflow for Vibrational Analysis
-
Geometry Optimization: The molecular geometry is optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies and corresponding normal modes.
-
Visualization and Assignment: The calculated vibrational modes are visualized using software like GaussView to aid in the assignment of experimental infrared (IR) and Raman spectra.[7][10]
start [label="Initial Molecular Structure"]; geom_opt [label="Geometry Optimization\n(e.g., B3LYP/6-311+G(2d,p))"]; freq_calc [label="Frequency Calculation"]; analysis [label="Vibrational Mode Analysis\n& Visualization"]; end [label="Assignment of Experimental Spectra"];
start -> geom_opt; geom_opt -> freq_calc; freq_calc -> analysis; analysis -> end; }
A typical DFT workflow for vibrational analysis.
Electronic and Structural Properties
The unique cage structure of bicyclo[2.2.2]octane diamines leads to distinct electronic and structural characteristics.
Molecular Geometry
The bicyclo[2.2.2]octane cage is characterized by its high degree of symmetry. In DABCO, the C-C bond lengths are approximately 1.57 Å, and the C-N bond lengths are around 1.47 Å.[5] Upon removal of an electron to form the radical cation, the C-C bonds lengthen to about 1.64 Å, while the C-N bonds shorten to 1.44 Å, indicating a weakening of the C-C bonds and a flattening of the amino groups.[5]
| Bond | Neutral DABCO (Å) | DABCO Radical Cation (Å) |
| C-C | 1.57 | 1.64 |
| C-N | 1.47 | 1.44 |
Table 1: Comparison of calculated bond lengths in neutral DABCO and its radical cation.[5]
Electronic Properties and Basicity
DABCO is a strong, unhindered amine base.[2] Its basicity is influenced by the solvent. In water, the pKa of the conjugate acid is around 8.8, while in DMSO, it is approximately 9.06.[2][11] The increased solvation of DABCO in water is attributed to hydrogen bonding at its two nitrogen atoms.[12]
Conformational Analysis
While the bicyclo[2.2.2]octane core is rigid, derivatives can exhibit conformational flexibility. Conformational restriction is a key strategy in drug design, and bicyclic diamines serve as valuable scaffolds for this purpose.[13][14][15] Computational studies have shown that for some related azabicyclic diamines, there can be low energy barriers between different ring conformations (e.g., chair-like and boat-like).[15]
BCOD [label="Bicyclo[2.2.2]octane\nDiamine Scaffold"]; Rigid [label="Rigid Cage Structure"]; Symmetry [label="High Symmetry"]; Bridgehead [label="Bridgehead Amines"]; Basicity [label="Strong Basicity"]; Nucleophilicity [label="High Nucleophilicity"]; Conformational [label="Conformational Restriction"];
BCOD -> Rigid; Rigid -> Symmetry; BCOD -> Bridgehead; Bridgehead -> Basicity; Bridgehead -> Nucleophilicity; Rigid -> Conformational; }
Key structural and electronic properties.
Applications in Drug Development and Materials Science
The unique properties of the bicyclo[2.2.2]octane diamine scaffold make it attractive for various applications.
Drug Design
The rigid bicyclo[2.2.2]octane framework is an excellent scaffold for designing conformationally restricted ligands for biological targets.[13][14] This rigidity can lead to improved selectivity and potency. For example, derivatives have been explored as allosteric MALT1 inhibitors and as potential inhibitors for the SARS-CoV-2 main protease.[16][17] The bicyclo[2.2.2]octane motif has also been investigated as a bioisostere for the phenyl ring, offering improved physicochemical properties such as increased water solubility and metabolic stability.[18]
Catalysis
DABCO is a widely used catalyst in organic synthesis, including in the Morita–Baylis–Hillman reaction and in the synthesis of polyurethane foams.[3][11] Its strong nucleophilicity and basicity are key to its catalytic activity.
Materials Science
The bicyclo[2.2.2]octane motif has been investigated for its potential in single-molecule electronics. Theoretical studies have shown that functionalized bicyclo[2.2.2]octasilanes can exhibit destructive quantum interference, leading to a suppression of single-molecule conductance and making them candidates for single-molecule insulators.[8][9] DABCO and its derivatives have also been used in the synthesis of metal-organic frameworks (MOFs) and hybrid iodobismuthates with interesting optical and electronic properties.[19][20]
Conclusion
Theoretical and computational studies have been instrumental in elucidating the fundamental properties of bicyclo[2.2.2]octane diamines, with a significant body of work focusing on the archetypal molecule, DABCO. These studies have provided a deep understanding of their electronic structure, conformational behavior, and reactivity. This knowledge is crucial for the rational design of new molecules with tailored properties for applications in drug discovery, catalysis, and materials science. As computational methods continue to advance in accuracy and efficiency, we can expect even greater insights into the potential of this versatile molecular scaffold.
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1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds.[Link]
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Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. CentAUR.[Link]
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The Radical Cation and Lowest Rydberg States of 1,4-Diaza[2.2.2]bicyclooctane (DABCO). Journal of the American Chemical Society.[Link]
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N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega.[Link]
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Synthesis and Molecular Structures of 1-Carboxyl-4-Amino-2-Aza-3-Oxo-[2.2.2] Bicyclooctane. Materials Science Forum.[Link]
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The Bicyclo[2.2.2]octane Motif: A Class of Saturated Group 14 Quantum Interference Based Single-molecule Insulators. ChemRxiv.[Link]
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Methodological & Application
Application Notes and Protocols: Bicyclo[2.2.2]octane-1,4-diamine as a Novel Ligand for Catalysis
Introduction: A Tale of Two Bicyclic Diamines
In the realm of catalysis, the bicyclo[2.2.2]octane framework is a recurring motif, prized for its rigid, three-dimensional structure. However, it is crucial to distinguish between two prominent diamines based on this scaffold: 1,4-diazabicyclo[2.2.2]octane (DABCO) and the subject of this guide, Bicyclo[2.2.2]octane-1,4-diamine .
DABCO, a tertiary amine, is widely recognized as a potent nucleophilic and base catalyst in its own right, notably in polyurethane synthesis and the Baylis-Hillman reaction. In contrast, this compound is a primary diamine. Its significance in catalysis lies not in its intrinsic reactivity, but in its potential as a rigid, bidentate ligand that can coordinate to a metal center, thereby creating a well-defined chiral or achiral environment for a catalytic transformation. The fixed spatial orientation of the two amino groups at the bridgehead positions of the bicyclo[2.2.2]octane core makes it an intriguing candidate for a C2-symmetric ligand, a class of ligands that has proven to be highly effective in asymmetric catalysis.
This technical guide will provide a comprehensive overview of this compound, from its synthesis to its potential applications as a ligand in transition metal-catalyzed reactions. We will explore its unique structural features and, by drawing parallels with structurally related and well-studied diamine ligands, we will present detailed protocols for its prospective use in key catalytic transformations.
Synthesis of this compound
The synthesis of this compound is not as widespread as that of DABCO, and it is not as readily commercially available. However, it can be prepared from the corresponding bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which has established synthetic routes.[1][2] A robust method for the conversion of a dicarboxylic acid to a diamine is the Curtius rearrangement, which proceeds with retention of configuration and is tolerant of a wide range of functional groups.[3][4]
Caption: Synthetic workflow for this compound via Curtius rearrangement.
Protocol: Synthesis of this compound
Materials:
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Toluene
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Deionized water
Procedure:
-
Synthesis of Bicyclo[2.2.2]octane-1,4-dicarbonyl chloride:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to reflux and stir for 4 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting crude bicyclo[2.2.2]octane-1,4-dicarbonyl chloride can be used in the next step without further purification.
-
-
Synthesis of Bicyclo[2.2.2]octane-1,4-dicarbonyl azide:
-
Caution: Acyl azides can be explosive. Handle with care and use appropriate safety precautions, including a blast shield.
-
Dissolve the crude diacyl chloride from the previous step in anhydrous acetone or toluene.
-
In a separate flask, prepare a solution of sodium azide (2.2 eq) in a minimal amount of water and add it dropwise to the diacyl chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to obtain the crude diacyl azide.
-
-
Curtius Rearrangement and Hydrolysis:
-
Dissolve the crude diacyl azide in anhydrous toluene and heat the solution to reflux. The rearrangement to the diisocyanate is typically accompanied by the evolution of nitrogen gas.
-
After the gas evolution ceases (usually after 2-3 hours), add an aqueous solution of concentrated hydrochloric acid (excess) to the reaction mixture.
-
Continue to reflux the mixture for 12-24 hours to ensure complete hydrolysis of the diisocyanate and the intermediate carbamic acid.
-
Cool the reaction mixture to room temperature. The diamine dihydrochloride salt may precipitate.
-
Separate the aqueous layer and wash it with diethyl ether to remove any non-basic organic impurities.
-
Basify the aqueous layer with a concentrated solution of sodium hydroxide until a pH > 12 is reached.
-
Extract the free diamine with dichloromethane or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
This compound as a Ligand in Catalysis: Potential Applications
The rigid C2-symmetric structure of this compound makes it a promising ligand for a variety of transition metal-catalyzed reactions, particularly in asymmetric synthesis. The fixed orientation of the two primary amine groups allows for the formation of well-defined metal complexes. By drawing parallels with the structurally similar and catalytically successful cis-2,5-diaminobicyclo[2.2.2]octane, we can propose several potential applications.[5][6]
Caption: Potential applications of this compound in catalysis.
Application Note 1: Asymmetric Henry (Nitroaldol) Reaction
The copper-catalyzed asymmetric Henry reaction is a powerful method for the synthesis of chiral β-nitro alcohols, which are versatile synthetic intermediates. Chiral diamine ligands are known to be effective in this transformation.[7][8][9] A salen-type ligand derived from this compound is expected to form a rigid chiral environment around a copper(II) center, leading to high enantioselectivity.
Protocol: Representative Asymmetric Henry Reaction
Materials:
-
This compound
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Copper(II) acetate (Cu(OAc)₂)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Ethanol (absolute)
-
Isopropanol
Procedure:
-
Synthesis of the Salen-type Ligand:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours. The formation of the yellow Schiff base (salen) ligand can be monitored by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated ligand by filtration. Wash with cold ethanol and dry under vacuum.
-
-
In situ Preparation of the Catalyst and Henry Reaction:
-
In a dry reaction vial, add the synthesized salen ligand (0.05 eq) and Cu(OAc)₂ (0.05 eq).
-
Add isopropanol as the solvent.
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Add the aromatic aldehyde (1.0 eq) to the catalyst solution.
-
Add nitromethane (5.0 eq) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the formation of C-C, C-N, and C-O bonds.[10][11] C2-symmetric diamine ligands have been shown to be effective in controlling the enantioselectivity of this reaction. The rigid backbone of this compound is expected to provide a well-defined chiral pocket around the palladium center.
Protocol: Representative Asymmetric Allylic Alkylation
Materials:
-
This compound
-
[Pd(allyl)Cl]₂
-
Racemic 1,3-diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In situ Catalyst Preparation and AAA Reaction:
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add [Pd(allyl)Cl]₂ (0.01 eq) and this compound (0.025 eq).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve racemic 1,3-diphenyl-2-propenyl acetate (1.0 eq) and dimethyl malonate (1.2 eq) in anhydrous DCM.
-
Add BSA (1.3 eq) and KOAc (0.05 eq) to this solution.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Data Presentation: Expected Performance
While experimental data for this compound is not yet widely available, we can anticipate its performance based on structurally similar ligands. The following table provides a comparative summary of the performance of related rigid diamine ligands in the proposed catalytic reactions.
| Ligand/Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| cis-2,5-diaminobicyclo[2.2.2]octane-salen-Cu(I) | Asymmetric Henry Reaction | Benzaldehyde | >95% | >95% | [5] |
| Chiral Diamine-Cu(OAc)₂ | Asymmetric Henry Reaction | o-Nitrobenzaldehyde | >99% | 98% | [7] |
| C2-Symmetric Diamine-Pd(II) | Asymmetric Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate | High | >90% | [11] |
Conclusion and Future Outlook
This compound represents an under-explored yet highly promising ligand for transition metal catalysis. Its rigid, C2-symmetric structure offers the potential for creating highly organized and effective catalytic centers. The synthetic route outlined in this guide, coupled with the proposed application protocols, provides a solid foundation for researchers to begin exploring the catalytic capabilities of this unique diamine. Future work should focus on the synthesis and characterization of its metal complexes and a systematic evaluation of its performance in a wide range of asymmetric transformations. The insights gained will undoubtedly contribute to the ever-expanding toolbox of chiral ligands for modern organic synthesis.
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- 11. Sci-Hub. Enantioselective palladium catalyzed allylic alkylation with C2-symmetric chiral diamine ligands / Tetrahedron Letters, 1993 [sci-hub.box]
Application Note: Bicyclo[2.2.2]octane-1,4-diamine as a Rigidity-Conferring Monomer in High-Performance Polymer Synthesis
Introduction: A New Dimension in Polymer Architecture
In the pursuit of advanced polymers, the design of the monomer is paramount. While traditional high-performance polymers often rely on rigid aromatic backbones, this approach can lead to challenges in processability and solubility. Bicyclo[2.2.2]octane-1,4-diamine (BCODA) introduces a unique, three-dimensional alicyclic structure that offers a compelling alternative. This saturated, bicyclic diamine acts as a rigid, non-coplanar building block, enabling the synthesis of polymers with an exceptional combination of high thermal stability, enhanced solubility, and robust mechanical properties.
The key to BCODA's utility lies in its rigid cage-like structure. Unlike linear aliphatic diamines (e.g., hexamethylenediamine) which provide flexibility, or planar aromatic diamines which promote strong, often intractable, chain-chain interactions, BCODA introduces a defined "kink" into the polymer backbone. This structural feature is instrumental in disrupting dense chain packing, thereby improving solubility without sacrificing the chain stiffness required for high-temperature performance.[1][2] This application note provides a technical guide on the incorporation of BCODA into polyamide backbones, complete with a detailed synthesis protocol and characterization guidelines for researchers in materials science and drug development.
Caption: Chemical structure of this compound (BCODA).
Part I: The Scientific Rationale for BCODA in Polymer Backbones
The decision to incorporate a BCODA monomer is driven by the predictable and advantageous changes it imparts to the final polymer's properties.
-
Enhanced Thermal Stability and High Glass Transition Temperature (Tg): The rigidity of the bicyclo[2.2.2]octane cage severely restricts the rotational freedom of the polymer backbone. This inherent stiffness translates directly to a higher glass transition temperature (Tg), as more thermal energy is required to induce segmental motion. Polymers incorporating similar alicyclic structures consistently demonstrate thermal stability at temperatures exceeding 400°C and exhibit exceptionally high Tg values, often above 350°C.[3][4] This makes BCODA-based polymers suitable for applications demanding performance at elevated temperatures.
-
Improved Solubility and Processability: Aromatic polyamides and polyimides are renowned for their thermal stability but are often notoriously difficult to process due to their poor solubility in common organic solvents. The non-planar, three-dimensional structure of BCODA effectively disrupts the crystalline packing and extensive π-π stacking that characterize many aromatic polymers.[4] This structural disruption enhances the penetration of solvent molecules, leading to significantly improved solubility in aprotic polar solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), facilitating solution-based processing techniques like film casting and fiber spinning.[3][5]
-
Favorable Mechanical and Optical Properties: The rigid nature of the BCODA unit contributes to a high tensile modulus and strength.[4] Furthermore, as a saturated alicyclic diamine, BCODA lacks the chromophoric groups found in aromatic diamines that often lead to coloration in polymers, particularly polyimides. This makes it a prime candidate for creating strong, thermally stable, and colorless films for optical applications.[4]
Caption: Disruption of polymer chain packing by the rigid BCODA monomer.
Part II: Application in High-Performance Polyamide Synthesis
Polyamides derived from BCODA are expected to exhibit properties analogous to semi-aromatic polyamides, combining high thermal performance with improved processability. The most reliable method for their synthesis is low-temperature solution polycondensation with a diacyl chloride. This method is highly efficient and minimizes side reactions that can occur at elevated temperatures.
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and Terephthaloyl Chloride.
A. Materials and Reagent Preparation:
-
Monomers:
-
This compound (BCODA, FW: 140.23 g/mol ): Must be of high purity (>99%). Dry under vacuum at 40-50°C for 12 hours before use to remove any absorbed water.
-
Terephthaloyl Chloride (TPC, FW: 203.02 g/mol ): Recrystallize from dry hexane and sublime under vacuum to ensure high purity. Store in a desiccator.
-
-
Solvent:
-
N-methyl-2-pyrrolidone (NMP): Use anhydrous grade. To ensure dryness, it can be distilled over calcium hydride (CaH₂) under reduced pressure and stored over 4Å molecular sieves.
-
-
Acid Scavenger:
-
Pyridine or Lithium Chloride (LiCl): Use anhydrous grade. LiCl should be dried under vacuum at 150°C for 24 hours.
-
B. Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen inlet/outlet, and a stopper.
-
Ensure all glassware is rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
Maintain a positive pressure of dry nitrogen throughout the entire experiment to create an inert atmosphere. The causality here is critical: both the diamine and the acyl chloride are sensitive to moisture. Water will hydrolyze the acyl chloride, terminating chain growth and preventing the formation of a high molecular weight polymer.
Caption: Experimental workflow for BCODA-based polyamide synthesis.
C. Polymerization Procedure:
-
Charge the reaction flask with this compound (e.g., 1.402 g, 10.0 mmol) and anhydrous NMP (e.g., 40 mL).
-
Stir the mixture gently under a nitrogen flow until the diamine is completely dissolved.
-
Cool the flask to 0°C using an ice-water bath. This step is crucial to moderate the highly exothermic reaction between the amine and the acyl chloride, allowing for controlled polymer chain growth and preventing side reactions.
-
Once the solution is at 0°C, add solid Terephthaloyl Chloride (2.030 g, 10.0 mmol) portion-wise over 15-20 minutes with vigorous stirring. The solution will become progressively more viscous.
-
After the addition is complete, maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-6 hours. The significant increase in viscosity is a qualitative indicator of successful polymerization to a high molecular weight.
-
Pour the viscous polymer solution slowly into a beaker containing rapidly stirring methanol (400 mL). This will cause the polyamide to precipitate as a white, fibrous solid.
-
Collect the polymer by vacuum filtration.
-
Thoroughly wash the polymer on the filter with fresh methanol, followed by deionized water, and then again with methanol to remove unreacted monomers, NMP, and any formed salts (e.g., pyridine hydrochloride if used).
-
Dry the resulting polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Quantitative Data and Expected Properties
The following table provides representative data for the synthesis and expected properties of a BCODA-TPC polyamide, based on analogous systems reported in the literature.[2][4][5]
| Parameter | Value / Range | Rationale / Significance |
| Reactants | ||
| BCODA | 10.0 mmol | Equimolar stoichiometry is critical for achieving high molecular weight. |
| Terephthaloyl Chloride | 10.0 mmol | Purity of this monomer is paramount to avoid chain termination. |
| NMP (Solvent) | 40 mL | Provides a solids concentration of ~8-10% (w/v), balancing solubility and reaction rate. |
| Polymer Properties | ||
| Yield | > 95% | The reaction is typically high-yielding. |
| Inherent Viscosity (η_inh) | 0.8 – 1.5 dL/g | A key indicator of molecular weight. Measured in NMP at 30°C. |
| Glass Transition (Tg) | > 300 °C | Determined by DSC; the high value reflects the rigid backbone. |
| 5% Weight Loss Temp (Td5) | > 450 °C | Determined by TGA; indicates excellent thermal stability. |
| Solubility | Soluble in NMP, DMAc | Demonstrates the processability advantage imparted by the BCODA unit. |
Part III: Characterization and Future Directions
A. Standard Characterization:
-
FTIR Spectroscopy: Confirm the formation of the amide bond by identifying the characteristic C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to verify the polymer structure.
-
Thermal Analysis (DSC/TGA): Determine the glass transition temperature (Tg) and decomposition temperature (Td) to quantify thermal performance.
-
Gel Permeation Chromatography (GPC): Measure the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
B. Potential in Polyimide Synthesis:
Beyond polyamides, BCODA is an excellent candidate for synthesizing high-performance polyimides. The reaction would proceed via a two-step process: (1) reaction with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride, PMDA) at room temperature to form a soluble poly(amic acid) precursor, followed by (2) thermal or chemical cyclodehydration (imidization) to yield the final polyimide. The resulting alicyclic polyimides are expected to be highly soluble and potentially colorless, making them attractive for advanced optical and electronic applications.[3]
Conclusion
This compound is a specialty monomer that provides polymer chemists with a powerful tool to design materials with precisely controlled properties. Its rigid, three-dimensional structure is the key to creating polymers that simultaneously exhibit high thermal stability and excellent solubility, overcoming a common trade-off in high-performance materials. The protocols and rationale presented here serve as a foundational guide for researchers to explore the synthesis and application of BCODA-based polymers, paving the way for new advancements in materials science.
References
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Wikipedia. 1,4-Diazabicyclo[2.2.2]octane. Wikimedia Foundation.[Link]
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Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.[Link]
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Hernández-Arizmendi, L., et al. (2022). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI.[Link]
-
Matsumoto, T., & Kurosaki, T. (1995). Soluble and Colorless Polyimides from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-Dianhydrides. Macromolecules, ACS Publications.[Link]
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Hsiao, S. H., & Lin, S. Y. (2007). Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines. Journal of Polymer Science Part A: Polymer Chemistry.[Link]
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Hall, H. K. (2012). Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. MDPI.[Link]
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LookChem. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane. LookChem.[Link]
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Hernández-Arizmendi, L., et al. (2022). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. ResearchGate.[Link]
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Ley, S. V., et al. (2002). Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes. Journal of the Chemical Society, Perkin Transactions 1.[Link]
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Faghihi, K., & Shabanian, M. (2007). New optically active poly(amide-imide)s from N,Ń-(bicyclo[1][1][1]oct-7-ene-2,3,5,6-tetracrboxylic)-bis-L-valine diacid and aromatic diamines: Synthesis and properties. ResearchGate.[Link]
- Jackson, Jr., et al. (2019). Synthesis of bicyclo[2.2.2]octane derivatives.
- Carroll, et al. (2000). 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes.
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Hron, P., et al. (2023). Chemically imidized semi-alicyclic polyimides: the effect of catalyst type and imidization temperature. ResearchGate.[Link]
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Hill, H. W., et al. (1978). Properties of a polyamide thermoplastic based on 2,2‐bis‐(4‐aminocyclohexyl)propane. Polymer Engineering & Science.[Link]
-
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-
National Center for Biotechnology Information. this compound. PubChem Compound Database.[Link]
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Application Notes & Protocols: Strategic Functionalization of Bicyclo[2.2.2]octane-1,4-diamine for Drug Discovery
Introduction: The Value of a Rigid Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Bicyclo[2.2.2]octane-1,4-diamine (BCOD), a saturated bicyclic diamine, has emerged as a scaffold of significant interest. Its rigid, three-dimensional structure provides a defined exit vector for substituents, making it an excellent tool for exploring chemical space in drug design. Unlike more flexible linkers, the BCOD core minimizes conformational ambiguity, which can lead to a clearer understanding of structure-activity relationships (SAR). Often employed as a rigid bioisostere for piperazine, its unique architecture offers a distinct advantage in the development of therapeutics across various disease areas.[1][2]
This guide provides a detailed exploration of the experimental protocols for the selective functionalization of the two bridgehead primary amino groups of BCOD. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges of controlling selectivity and achieving desired products.
Core Chemical Principles: Understanding BCOD's Reactivity
The functionalization of BCOD is governed by the nucleophilic character of its two primary amine groups located at the bridgehead positions (C1 and C4).[3] The caged structure makes these amines highly accessible and nucleophilic.[4][5] The primary challenge and opportunity in BCOD chemistry lie in controlling the reaction to achieve either mono- or di-substitution.
Key considerations for selective functionalization include:
-
Stoichiometry: The molar ratio of the electrophilic reagent to BCOD is the most critical factor in directing the reaction towards mono- or di-functionalization. Sub-stoichiometric amounts of the reagent favor mono-substitution.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can significantly influence the reaction rate and selectivity. For instance, slow addition of a reagent at low temperatures often enhances mono-selectivity by minimizing the chance of a second reaction on the same molecule.
-
Nature of the Electrophile: Highly reactive electrophiles (e.g., acyl chlorides) will react rapidly, requiring more stringent control to achieve mono-substitution compared to less reactive electrophiles (e.g., some alkyl halides).
The following diagram illustrates the primary pathways for BCOD functionalization, which will be detailed in the subsequent protocols.
Caption: General functionalization pathways for this compound (BCOD).
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.
Protocol 1: Selective Mono-N-Acylation of BCOD
This protocol details the formation of a mono-amide derivative, a crucial intermediate for building dissymmetrically substituted BCOD structures. The key to success is the slow addition of a slight sub-stoichiometric amount of the acylating agent.
Principle: The high nucleophilicity of the primary amines leads to a rapid reaction with the acyl chloride. By using slightly less than one equivalent of the acyl chloride and adding it slowly at a reduced temperature, we favor the statistical likelihood of reacting with only one amine per BCOD molecule. A non-nucleophilic base is used to neutralize the HCl byproduct.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound (BCOD) | ≥97% | Sigma-Aldrich | Store in a desiccator. |
| Acetyl Chloride (or other RCOCl) | Reagent Grade | Major suppliers | Handle in a fume hood. |
| Triethylamine (TEA) | Anhydrous | Major suppliers | Scavenger base. |
| Dichloromethane (DCM) | Anhydrous | Major suppliers | Reaction solvent. |
| Saturated Sodium Bicarbonate (aq.) | ACS Grade | - | For aqueous workup. |
| Brine | ACS Grade | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate | ACS Grade | - | For drying organic layer. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add BCOD (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Slow Addition of Acyl Chloride: Dissolve the acyl chloride (0.95 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump. Causality: Slow addition is critical to maintain a low concentration of the electrophile, thus maximizing mono-acylation.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a DCM/Methanol gradient.
-
Characterization: Confirm the structure and purity of the mono-acylated product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Exhaustive Di-N-Alkylation of BCOD
This protocol aims to symmetrically functionalize both amine groups via alkylation with an alkyl halide.
Principle: Using an excess of the alkylating agent and a suitable base drives the reaction to completion, ensuring both nucleophilic sites are alkylated. The reaction may require heating to facilitate the second alkylation step, which is often slower than the first. This approach is analogous to the N-alkylation of the related 1,4-diazabicyclo[2.2.2]octane (DABCO).[6]
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound (BCOD) | ≥97% | Sigma-Aldrich | Store in a desiccator. |
| Alkyl Halide (e.g., Iodomethane) | Reagent Grade | Major suppliers | Use in excess. |
| Potassium Carbonate (K₂CO₃) | Anhydrous Powder | Major suppliers | Inorganic base. |
| Acetonitrile (MeCN) or DMF | Anhydrous | Major suppliers | Polar aprotic solvent. |
| Diethyl Ether | ACS Grade | - | For precipitation/washing. |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend BCOD (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add the alkyl halide (2.2 - 2.5 eq) to the suspension.
-
Heating: Heat the reaction mixture to 50-70 °C and stir overnight. Causality: Heating provides the activation energy needed for the nucleophilic substitution, particularly for the second alkylation.
-
Monitoring: Follow the disappearance of the starting material and mono-alkylated intermediate by LC-MS.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or by silica gel chromatography. For basic amine products, pre-treating the silica gel with triethylamine (1% in the eluent) can prevent streaking.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm di-substitution.
The following workflow illustrates the sequential nature of a potential two-step, dissymmetric functionalization.
Caption: Workflow for creating a dissymmetrically substituted BCOD derivative.
Purification and Characterization Insights
Purification and characterization are non-negotiable steps for validating the experimental outcome.
Purification Strategy
-
Extraction: A standard aqueous workup is usually sufficient to remove inorganic byproducts and water-soluble reagents. Adjusting the pH of the aqueous layer can be used to move acidic or basic impurities between phases.
-
Column Chromatography: This is the most common method for purifying BCOD derivatives.[7]
-
Normal Phase (Silica Gel): Effective for most derivatives. For strongly basic products, adding a small amount of triethylamine (0.5-1%) or ammonia (7N in MeOH) to the eluent system neutralizes acidic sites on the silica, preventing peak tailing.
-
Reverse Phase (C18): Useful for more polar compounds. A water/acetonitrile or water/methanol mobile phase, often with a TFA or formic acid modifier, is typical.
-
Spectroscopic Validation
Successful functionalization is confirmed by observing characteristic changes in spectroscopic data.
Table of Representative Spectroscopic Data:
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) | Expected Mass (HRMS) [M+H]⁺ |
| BCOD | ~1.75 (br s, 12H, CH₂) | ~45 (Bridgehead C-N), ~35 (CH₂) | 141.1439 |
| Mono-acetyl BCOD | ~2.0 (s, 3H, COCH₃), ~1.8-2.2 (m, 12H, BCOD CH₂) | ~170 (C=O), ~50 (Acylated C-N), ~45 (Free C-N), ~35 (CH₂), ~24 (CH₃) | 183.1546 |
| Di-N,N'-dimethyl BCOD | ~2.3 (s, 6H, N-CH₃), ~1.8 (br s, 12H, BCOD CH₂) | ~52 (Bridgehead C-N), ~45 (N-CH₃), ~34 (CH₂) | 169.1754 |
Note: Actual chemical shifts are highly dependent on the specific substituent and solvent.
Conclusion
This compound is a powerful scaffold for medicinal chemistry, offering a rigid framework to build structurally defined molecules. Mastery of its functionalization chemistry, particularly the control between mono- and di-substitution, is essential for its effective use. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals aiming to leverage the unique properties of the BCOD core. Through careful control of stoichiometry, reaction conditions, and rigorous purification and characterization, a diverse array of novel chemical entities can be synthesized for biological evaluation.
References
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Malik, M. I., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega. Available at: [Link]
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Lemouchi, C., et al. (2014). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Supporting Information. Available at: [Link]
-
Bugaenko, D. I. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22722385, this compound. Available at: [Link]
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LookChem. 1,4-Diazabicyclo[2.2.2]octane product information. Available at: [Link]
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Ataman Kimya. TRIETHYLENE DIAMINE product information. Available at: [Link]
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Wikipedia. DABCO. Available at: [Link]
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Singh, P., et al. (2018). Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). ResearchGate. Available at: [Link]
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Porter, D. S. (2020). Synthesis of bicyclo[2.2.2]octanes. U.S. Patent 10,633,315. Available at: [Link]
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Application Note: Strategic Derivatization of Bicyclo[2.2.2]octane-1,4-diamine via Electrophilic Reactions for Drug Discovery Scaffolds
Abstract
Bicyclo[2.2.2]octane-1,4-diamine is a conformationally rigid, three-dimensional scaffold increasingly utilized in medicinal chemistry as a bioisosteric replacement for aromatic rings. Its unique structural and electronic properties offer significant advantages in optimizing the physicochemical and pharmacokinetic profiles of drug candidates. This application note provides a detailed guide for researchers on the reaction of this pivotal building block with common electrophiles. We will explore the causality behind experimental choices for N-alkylation, N-acylation, and N-sulfonylation, offering detailed, validated protocols and mechanistic insights. The discussion extends to potential side reactions, such as ring-opening under specific sulfonylation conditions, to provide a comprehensive understanding for its strategic application in drug development.
The Bicyclo[2.2.2]octane (BCO) Scaffold: A Privileged Structure in Modern Medicinal Chemistry
The quest for novel chemical matter with improved drug-like properties has led to a paradigm shift from flat, aromatic structures towards three-dimensional (3D) molecular frameworks. The bicyclo[2.2.2]octane (BCO) core is at the forefront of this movement, serving as a saturated, non-planar bioisostere for para-substituted phenyl rings.[1][2] This substitution can lead to significant improvements in key drug attributes:
-
Enhanced Solubility: Replacing a lipophilic aromatic ring with a saturated BCO scaffold often increases aqueous solubility.[1]
-
Improved Metabolic Stability: The C-H bonds of the BCO core are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.
-
Novel Exit Vectors: The rigid BCO cage presents substituents in well-defined spatial orientations, allowing for precise probing of protein binding pockets.
The nucleophilicity of the bridgehead amine groups in this compound is a key feature. Unlike acyclic tertiary amines such as triethylamine, where rapid pyramidal inversion of the nitrogen atom occurs, the bridgehead nitrogens of the BCO scaffold are locked in a fixed geometry. This rigidity enhances the availability of the nitrogen lone pair for bonding with electrophiles, making it a potent nucleophile.[3] However, the steric environment, while more accessible than that of highly branched amines, still plays a crucial role in its reactivity profile.[4]
General Considerations for Reactions with Electrophiles
The two primary amino groups of this compound readily react with a wide range of electrophiles. The reaction outcomes—mono- versus di-substitution—are primarily controlled by stoichiometry. Careful selection of reagents, solvent, temperature, and the potential use of a base are critical for achieving the desired product.
| Electrophile Class | Specific Example | Product Type | Key Reaction Parameters |
| Alkyl Halides | 1-Bromopentane | N-Alkyl Amine / Quaternary Salt | Stoichiometry, Temperature, Solvent (e.g., ACN, DMF) |
| Acyl Halides | Acetyl Chloride | N-Acyl Amide | Low Temperature, External Base (e.g., Et₃N, Pyridine) |
| Anhydrides | Acetic Anhydride | N-Acyl Amide | Stoichiometry, Optional Catalyst (e.g., DMAP) |
| Sulfonyl Halides | Tosyl Chloride | N-Sulfonamide | External Base, Solvent, Temperature |
Protocols and Mechanistic Insights
N-Alkylation: Controlled Introduction of Alkyl Chains
N-alkylation proceeds via a standard S_N2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.[5] The primary challenge and opportunity in this reaction is controlling the degree of alkylation.
Causality Behind Experimental Choices:
-
Stoichiometry is Paramount: To favor mono-alkylation, a significant excess of the diamine should be used relative to the alkylating agent. This ensures the alkyl halide is more likely to encounter an unreacted diamine molecule. Conversely, to achieve di-alkylation and the formation of quaternary ammonium salts, at least two equivalents of the alkyl halide are required.[6]
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they can solvate the transition state without interfering with the nucleophile.
-
Temperature Control: Higher temperatures can accelerate the reaction but may also promote over-alkylation. For di-quaternary salt formation, heating is often necessary.[6]
Protocol 3.1.1: Mono-N-Alkylation of this compound
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 eq) in anhydrous acetonitrile (0.1 M).
-
Reagent Addition: Add the alkyl halide (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane and 1 M NaOH(aq).
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the mono-alkylated product.
Protocol 3.1.2: Di-N-Alkylation to form Quaternary Ammonium Salts
-
Setup: In a sealed tube, combine this compound (1.0 eq) and the alkyl halide (2.2 eq).
-
Reaction: Heat the mixture (neat or in a minimal amount of DMF) to 80-100 °C for 12-48 hours.[6]
-
Workup: Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration and wash with cold diethyl ether. If no solid forms, precipitate the product by adding the reaction mixture to a large volume of stirred diethyl ether.
-
Purification: The resulting solid can be further purified by recrystallization.
Caption: Workflow for selective mono- and di-N-alkylation.
N-Acylation: Synthesis of Amide Derivatives
N-acylation with acyl chlorides or anhydrides is a robust and typically high-yielding transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Causality Behind Experimental Choices:
-
Requirement for a Base: The reaction with acyl halides generates one equivalent of strong acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as triethylamine or pyridine, is required to act as a scavenger for the acid.[5]
-
Temperature Control: These reactions are often exothermic. Running them at 0 °C helps to control the reaction rate and prevent potential side reactions.
-
Stoichiometry: As with alkylation, the stoichiometry of the acylating agent can be adjusted to favor either mono- or di-acylation.
Protocol 3.2.1: General Protocol for Mono-N-Acylation
-
Setup: Dissolve this compound (2.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (0.1 M) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of the acyl chloride (1.0 eq) in dichloromethane dropwise to the cooled, stirred solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃(aq) and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization.
Caption: Mechanism of nucleophilic acyl substitution.
N-Sulfonylation: A Reaction with Dual Potential
The reaction of the diamine with sulfonyl chlorides yields stable sulfonamides. However, this reaction warrants special consideration. While the direct formation of N-sulfonyl derivatives is common, studies on the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) have shown that reaction with electron-withdrawing sulfonyl chlorides can trigger a C-N bond cleavage, leading to the formation of N-ethylated piperazine sulfonamides.[7][8]
Expert Insight & Causality: This alternative pathway is believed to be initiated by the formation of a charge-transfer complex between the electron-rich DABCO (or BCO-diamine) and the electron-poor sulfonyl chloride.[8] This complex facilitates the nucleophilic attack of the chloride counter-ion on one of the bridgehead methylene carbons, leading to the cleavage of a C-N bond and ring-opening. Researchers using BCO-diamine should be aware of this potential pathway, especially when using highly electrophilic sulfonylating agents. The reaction conditions (solvent, temperature) can influence which pathway predominates.
Protocol 3.3.1: Standard N-Sulfonylation
-
Setup: Dissolve this compound (1.0 eq) in pyridine or dichloromethane containing triethylamine (2.2 eq). Cool the mixture to 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (2.1 eq for di-substitution) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.
-
Workup: Dilute with dichloromethane and wash sequentially with 1 M HCl(aq), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude sulfonamide by column chromatography or recrystallization.
Caption: Potential reaction pathways for N-sulfonylation.
Conclusion
This compound is a powerful building block for introducing 3D character into molecular designs. Its reactions with electrophiles are generally predictable and high-yielding, provided that key experimental parameters are carefully controlled. By understanding the underlying mechanisms and the causality behind protocol choices, researchers can effectively leverage this scaffold to create novel derivatives. Awareness of potential alternative reaction pathways, such as the ring-opening observed in related systems during sulfonylation, is crucial for troubleshooting and for potentially harnessing such reactivity for novel synthetic routes. The protocols provided herein serve as a validated starting point for the exploration and application of this valuable scaffold in drug discovery and development.
References
-
S. S. K. L. Gudla, et al. (2019). Sulfonylation of 1,4‐Diazabicyclo[2.2.2]octane: Charge‐Transfer Complex Triggered C−N Bond Cleavage. ChemistryOpen.
-
D. I. Bugaenko. (2018). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds.
-
A. Stepan, et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry.
-
M. Ahmad, et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega.
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
-
S.-T. Lin, et al. (2017). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC.
-
Reddit r/chemhelp. (2021). Lewis base question about bridgehead amines.
-
R. Weis, et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences.
-
Google Patents. (2020). Synthesis of bicyclo[2.2.2]octane derivatives.
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonylation of 1,4‐Diazabicyclo[2.2.2]octane: Charge‐Transfer Complex Triggered C−N Bond Cleavage | Semantic Scholar [semanticscholar.org]
- 8. Sulfonylation of 1,4-Diazabicyclo[2.2.2]octane: Charge-Transfer Complex Triggered C-N Bond Cleavage [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Bicyclo[2.2.2]octane Diamine Scaffold in Asymmetric Synthesis
Introduction: A Rigid Scaffold for Chiral Induction
The bicyclo[2.2.2]octane framework represents a uniquely rigid, three-dimensional structure that has garnered significant interest in the design of chiral ligands and organocatalysts. Its conformational rigidity minimizes unwanted flexibility, allowing for the precise positioning of catalytic groups and creating a well-defined chiral environment. This pre-organization is paramount for effective stereochemical communication between the catalyst and the substrate, often leading to high levels of enantioselectivity in chemical transformations.
While the user's query specified Bicyclo[2.2.2]octane-1,4-diamine , a thorough review of the scientific literature indicates that this particular isomer is not commonly employed in asymmetric synthesis. Instead, research has predominantly focused on its isomers, which have proven to be exceptionally effective "privileged" chiral scaffolds. This guide, therefore, will provide a detailed exploration of the most successful and well-documented diamine isomers built on the bicyclo[2.2.2]octane core: the C₂-symmetric cis-2,5-diaminobicyclo[2.2.2]octane and chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octanes (chiral DABCO derivatives). These compounds serve as exemplary models of how the bicyclic framework can be leveraged to achieve outstanding results in asymmetric catalysis.
Part 1: The cis-2,5-Diaminobicyclo[2.2.2]octane Scaffold: A Superior Platform for Salen-Metal Catalysis
The C₂-symmetric cis-2,5-diaminobicyclo[2.2.2]octane has emerged as a powerful alternative to the classical trans-1,2-diaminocyclohexane scaffold for creating chiral Salen-type ligands.[1][2] Its rigid bicyclic structure enhances intrinsic chirality and creates a more defined catalytic pocket.[1][3] The enantiopure diamine can be synthesized from benzoic acid and serves as a versatile precursor to a wide range of Salen-metal complexes, including those with Cobalt, Chromium, and Iron.[1][2][4][5]
The condensation of the diamine with substituted salicylaldehydes yields the corresponding Salen ligand, which acts as a tetradentate ligand for various metals. The steric and electronic properties of the resulting catalyst can be fine-tuned by modifying the substituents on the salicylaldehyde rings.[2]
Caption: From Chiral Diamine to Salen Ligand.
Application Note 1.1: Cobalt-Catalyzed Asymmetric Cyclopropanation
One of the most successful applications of this scaffold is in the cobalt-catalyzed asymmetric cyclopropanation of 1,1-disubstituted alkenes.[1][6] This reaction is crucial for the synthesis of cyclopropane-containing drug candidates, such as the dual serotonin-norepinephrine reuptake inhibitor (+)-Synosutine.[2][6][7] A key insight was the discovery that adding potassium thioacetate as a promoter significantly enhances catalytic efficiency.[7]
The proposed mechanism involves the formation of a cobalt carbene intermediate from the reaction of the Co(II)-Salen complex with a diazoacetate. The alkene then approaches this intermediate, and the rigid chiral environment of the ligand dictates the face-selective addition, leading to high diastereo- and enantioselectivity.[1][3]
Caption: Catalytic Cycle for Asymmetric Cyclopropanation.
Protocol 1: Asymmetric Cyclopropanation for the Synthesis of a (+)-Synosutine Precursor [7]
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Argon), add the Co(II)-Salen complex derived from cis-2,5-diaminobicyclo[2.2.2]octane (0.05 equiv) and potassium thioacetate (AcSK, 0.05 equiv).
-
Solvent and Substrate Addition: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the catalyst. Add the 1,1-disubstituted alkene substrate (1.0 equiv).
-
Reaction Initiation: Slowly add a solution of ethyl diazoacetate (1.5 equiv) in CH₂Cl₂ to the reaction mixture at room temperature over a period of several hours using a syringe pump.
-
Causality Note: Slow addition of the diazo compound is critical to maintain a low concentration, minimizing dimerization and other side reactions, thereby favoring the desired catalytic cycle.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 36 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to isolate the cyclopropane product.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Performance of Cobalt-Salen Catalyst in Asymmetric Cyclopropanation [7][8]
| Alkene Substrate | Yield (%) | Z/E Ratio (dr) | ee (%) |
| 1,1-Diphenylethylene | 88 | 17:1 | 97 |
| Styrene | 95 | >20:1 (cis) | 99 |
| 4-Chlorostyrene | 92 | >20:1 (cis) | 98 |
| 1-Phenylcyclohexene | 75 | 10:1 | 95 |
Application Note 1.2: Chromium-Catalyzed Reactions
The versatility of the cis-2,5-diaminobicyclo[2.2.2]octane-Salen scaffold is further demonstrated by its complexation with chromium. The resulting Cr(III)-Salen complexes are highly effective catalysts for both the asymmetric hetero-Diels-Alder reaction and the Nozaki-Hiyama-Kishi (NHK) allylation of aldehydes.[1][2][9]
-
Hetero-Diels-Alder: The Cr(III) complex catalyzes the [4+2] cycloaddition between Danishefsky's diene and various aldehydes to produce chiral dihydropyranones with excellent enantioselectivity.[2]
-
Nozaki-Hiyama-Kishi Allylation: In a bimetallic system, the Cr(II)-Salen complex facilitates the enantioselective addition of allyl halides to aromatic aldehydes, yielding valuable homoallylic alcohols.[2]
The predictable stereochemical outcomes in these reactions are attributed to the well-defined chiral pocket created by the ligand, which blocks one face of the coordinated substrate, leaving the opposite face open for attack.[1][2][3]
Part 2: Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octanes (DABCO Derivatives)
While the parent 1,4-diazabicyclo[2.2.2]octane (DABCO) is an achiral base and nucleophilic catalyst, the introduction of chiral substituents at the C2 and C3 positions creates a powerful class of C₂-symmetric organocatalysts.[10][11] These derivatives, such as (2R,3R)-2,3-diphenyl-1,4-diazabicyclo[2.2.2]octane, are typically synthesized from enantiopure piperazines or stilbene diamine.[10]
Application Note 2.1: Organocatalytic Asymmetric Baylis-Hillman Reaction
Chiral DABCO derivatives have been successfully utilized as catalysts for asymmetric Baylis-Hillman reactions, a crucial carbon-carbon bond-forming reaction that constructs densely functionalized chiral molecules.[10] The catalyst acts as the initial nucleophile, adding to the activated alkene (e.g., an acrylate) to form a zwitterionic enolate. This chiral enolate then adds to an aldehyde. The rigidity of the bicyclic scaffold effectively shields one face of the enolate, directing the aldehyde to attack from the less hindered face, thereby inducing asymmetry.
Caption: Mechanism of Chiral DABCO-Catalyzed Baylis-Hillman Reaction.
Protocol 2: Asymmetric Baylis-Hillman Reaction [10]
-
Setup: To a solution of the aldehyde (1.0 equiv) and the activated alkene (e.g., methyl acrylate, 2.0 equiv) in a suitable solvent (e.g., THF or DMF), add the chiral 2,3-disubstituted DABCO derivative (0.1 equiv).
-
Reaction Conditions: Stir the mixture at room temperature. For less reactive substrates, applying high pressure (e.g., 0.9 GPa) has been shown to remarkably enhance both the reaction rate and the enantioselectivity.[10]
-
Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
-
Analysis: Determine the yield and characterize the product by NMR and mass spectrometry. Measure the enantiomeric excess using chiral HPLC.
Table 2: Performance of Chiral DABCO Catalysts in the Baylis-Hillman Reaction [10]
| Aldehyde | Activated Alkene | Catalyst | ee (%) |
| Benzaldehyde | Methyl vinyl ketone | (2R,3R)-Diphenyl-DABCO | 47 |
| 4-Nitrobenzaldehyde | Phenyl acrylate | (2R,3R)-Dinaphthyl-DABCO | up to 77 |
Note: Enantioselectivities can be modest under standard conditions but improve significantly under high pressure.
In addition to organocatalysis, these chiral diamines have also been explored as ligands for metal-catalyzed reactions, such as the osmium-catalyzed asymmetric dihydroxylation of olefins, yielding optically active diols.[10][12]
Conclusion
While the specific this compound isomer is not prominent in asymmetric catalysis literature, the bicyclo[2.2.2]octane core is undeniably a "privileged" structure. The isomeric C₂-symmetric diamines, specifically the cis-2,5-diamino and 2,3-disubstituted DABCO derivatives, provide a rigid and predictable chiral environment that is highly conducive to asymmetric induction. Through their application as Salen-ligand scaffolds for transition metals and as direct organocatalysts, these compounds have enabled the efficient and highly enantioselective synthesis of complex chiral molecules. Their continued exploration and modification promise to further expand the toolkit of synthetic chemists in academia and the pharmaceutical industry.
References
-
White, J. D., & Shaw, S. (2014). A New Cobalt–Salen Catalyst for Asymmetric Cyclopropanation. Synthesis of the Serotonin–Norepinephrine Repuptake Inhibitor (+)-Synosutine. Organic Letters, 16(15), 3880–3883. [Link]
-
Shaw, S., & White, J. D. (2011). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Scaffold for Asymmetric Catalysis via Salen−Metal Complexes. Organic Letters, 13(9), 2494–2497. [Link]
-
Shaw, S., & White, J. D. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(9), 1825–1834. [Link]
-
Shaw, S., & White, J. D. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. PubMed, 49(9), 1825-1834. [Link]
-
Shaw, S., & White, J. D. (2011). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Scaffold for Asymmetric Catalysis via Salen−Metal Complexes. ACS Publications. [Link]
-
Request PDF. (n.d.). Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design. ResearchGate. [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. ResearchGate. [Link]
-
Shaw, S., & White, J. D. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(9), 1825–1834. [Link]
-
V. Sridharan, P. A. Suryavanshi, J. C. Menendez, Organic reactions catalyzed by 1, 4-diazabicyclo [2.2. 2] octane (DABCO), ResearchGate, 2011. [Link]
-
Oishi, T., & Hirama, M. (1992). Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo [2.2.2] octane. New ligand for the osmium-catalyzed asymmetric dihydroxylation of olefins. Kyushu University Institutional Repository. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Catalysis with Iron–Salen Complexes | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
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- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Notes and Protocols for Bicyclo[2.2.2]octane-1,4-diamine in the Synthesis of High-Performance Materials
Introduction: The Strategic Advantage of the Bicyclo[2.2.2]octane Cage in Polymer Chemistry
In the pursuit of advanced materials with superior performance characteristics, the molecular architecture of the monomeric building blocks is of paramount importance. Bicyclo[2.2.2]octane-1,4-diamine, a rigid, three-dimensional aliphatic diamine, presents a unique and compelling platform for the synthesis of high-performance polymers. Its cage-like structure imparts a high degree of conformational rigidity and thermal stability, which translates directly to the macroscopic properties of the resulting materials. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of high-performance polyamides, polyurethanes, and epoxy resins. The protocols detailed herein are designed to be robust and reproducible, offering a foundation for the development of novel materials with exceptional thermal, mechanical, and chemical resistance.
I. High-Performance Polyamides: Leveraging Rigidity for Thermal Stability and Strength
The incorporation of the this compound moiety into a polyamide backbone disrupts the extensive hydrogen bonding typically seen in linear aliphatic polyamides, while its inherent rigidity enhances the thermal stability of the polymer. The resulting semi-aromatic or fully aliphatic polyamides exhibit high glass transition temperatures (Tg), excellent thermal and oxidative stability, and impressive mechanical strength. A notable example is poly(bicyclo[2.2.2]oct-1,4-ylene sebacamide), a material recognized for its heat and oxidation resistance[1].
Causality of Performance Enhancement:
The rigid, non-planar structure of the bicyclo[2.2.2]octane cage prevents the close packing of polymer chains that can lead to high crystallinity and reduced solubility in more flexible polyamide systems. This structural feature is key to achieving a combination of high thermal stability and good processability. The diamine's bridgehead amine groups provide well-defined points of connectivity, leading to a regular polymer structure with predictable properties.
Experimental Protocol: Synthesis of Poly(bicyclo[2.2.2]oct-1,4-ylene sebacamide) via Interfacial Polymerization
This protocol describes the synthesis of a high-performance polyamide using an interfacial polymerization technique, which is well-suited for the rapid and controlled reaction between a diamine and a diacyl chloride[2][3].
Materials:
-
This compound
-
Sebacoyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Methanol
Equipment:
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve this compound and sodium carbonate (as an acid scavenger) in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve sebacoyl chloride in dichloromethane.
-
Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in the beaker containing the diamine solution. A polymer film will form instantaneously at the interface.
-
Polymer Film Extraction: Using forceps, gently grasp the polymer film at the center and continuously pull it out of the beaker. A continuous rope of the polyamide will be formed.
-
Washing: Wash the collected polymer thoroughly with deionized water to remove any unreacted monomers and salts, followed by a wash with methanol to remove residual organic solvent.
-
Drying: Dry the polyamide product in a vacuum oven at 60-80°C until a constant weight is achieved.
Expected Results and Characterization:
The resulting poly(bicyclo[2.2.2]oct-1,4-ylene sebacamide) is typically a white, fibrous solid. Key characterization techniques include:
-
FTIR Spectroscopy: To confirm the formation of the amide linkage (C=O stretch around 1640 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer. High decomposition temperatures are expected due to the rigid bicyclic structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is anticipated to be significantly higher than that of linear aliphatic polyamides.
II. Advanced Poly(urethane-urea)s: Introducing Rigidity for Enhanced Mechanical Performance
In the realm of polyurethanes, diamines can be employed as chain extenders, reacting with isocyanate groups to form urea linkages. This results in the formation of a poly(urethane-urea) with enhanced physical crosslinking through the hydrogen bonding of the urea groups[4]. The incorporation of the rigid this compound as a chain extender is a strategic approach to significantly enhance the hardness, modulus, and thermal stability of polyurethane elastomers. The rigid bicyclic core acts as a reinforcing element within the polymer matrix.
Logical Pathway for Property Enhancement:
The reaction of the primary amine groups of this compound with isocyanate groups is significantly faster than the reaction of hydroxyl groups. This rapid reaction leads to the formation of hard segments with a high concentration of urea linkages. The rigidity of the bicyclo[2.2.2]octane unit, coupled with the strong hydrogen bonding of the urea groups, creates a well-defined, phase-separated morphology in the polyurethane, which is crucial for achieving superior mechanical properties.
Experimental Protocol: Synthesis of a High-Modulus Poly(urethane-urea) Elastomer
This protocol outlines a two-step prepolymer method for the synthesis of a poly(urethane-urea) elastomer, a common industrial practice for producing high-performance polyurethanes[5][6].
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
1,4-Butanediol (BDO) (as a co-chain extender)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylacetamide (DMAc) (solvent)
Equipment:
-
Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet, and thermometer
-
Heating mantle
-
Vacuum oven
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMEG under vacuum at 100-110°C for 1-2 hours to remove any moisture.
-
In the three-necked flask, charge the dried PTMEG and heat to 60°C under a nitrogen atmosphere.
-
Add the MDI to the flask with vigorous stirring.
-
Add a catalytic amount of DBTDL and continue stirring at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 60°C and dissolve it in DMAc.
-
In a separate beaker, dissolve the this compound and BDO in DMAc.
-
Slowly add the diamine/diol solution to the stirred prepolymer solution.
-
Continue stirring for 1-2 hours until the viscosity of the solution increases significantly.
-
-
Casting and Curing:
-
Cast the viscous polymer solution onto a glass plate to form a film of uniform thickness.
-
Cure the film in a vacuum oven at 80°C for 12 hours, followed by a post-cure at 110°C for 2 hours.
-
Data Presentation: Expected Properties
| Property | Expected Value | Rationale |
| Tensile Strength | High | The rigid bicyclic units and strong urea hydrogen bonds contribute to high strength. |
| Modulus | High | The hard segments formed by the diamine provide significant reinforcement. |
| Elongation at Break | Moderate | The rigid nature of the chain extender may reduce the ultimate elongation compared to more flexible diamines. |
| Glass Transition Temp. (Tg) | Elevated | The restricted chain mobility due to the bicyclic structure increases the Tg of the hard segment. |
| Thermal Stability | Excellent | The inherent thermal stability of the bicyclo[2.2.2]octane cage enhances the overall thermal resistance of the polymer. |
III. High-Temperature Epoxy Resins: A Rigid Curing Agent for Demanding Applications
The performance of epoxy resins is largely dictated by the chemical structure of the curing agent. Primary diamines are common curing agents that react with the epoxide groups to form a crosslinked network. Utilizing this compound as a curing agent for epoxy resins is a promising strategy to develop materials with exceptional thermal stability, high glass transition temperatures, and excellent mechanical properties. The rigid, three-dimensional structure of the diamine leads to a tightly crosslinked network with restricted chain mobility. The related compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is known to be an efficient catalyst and curing agent for epoxy resins[7].
Mechanism of Performance Enhancement:
The two primary amine groups of this compound can each react with two epoxide groups, leading to a high crosslink density. The rigidity of the bicyclic structure is directly transferred to the cured epoxy network, resulting in a material with a high modulus and excellent dimensional stability at elevated temperatures. The aliphatic nature of the diamine can also contribute to improved UV resistance compared to aromatic amine curing agents.
Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol details a straightforward procedure for the curing of a standard epoxy resin with this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Acetone (optional, for viscosity reduction)
Equipment:
-
Beaker or mixing cup
-
Mechanical or manual stirrer
-
Mold for casting specimens
-
Oven with temperature control
Procedure:
-
Stoichiometric Calculation: Calculate the stoichiometric amount of this compound required to cure the DGEBA resin. The amine hydrogen equivalent weight (AHEW) of the diamine and the epoxide equivalent weight (EEW) of the resin are needed for this calculation.
-
Mixing:
-
Preheat the DGEBA resin to 50-60°C to reduce its viscosity.
-
Add the calculated amount of this compound to the warm resin.
-
Mix thoroughly until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to further reduce the viscosity, which should be removed by a brief vacuum application before curing.
-
-
Casting and Curing:
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a staged curing schedule, for example: 2 hours at 120°C followed by 2 hours at 150°C. The optimal curing schedule may need to be determined experimentally.
-
-
Post-Curing: For optimal properties, a post-curing step at a temperature slightly above the expected Tg (e.g., 2 hours at 180°C) is recommended.
Visualization of the Curing Process:
Caption: Curing of DGEBA with this compound.
Conclusion
This compound is a versatile and highly effective monomer for the synthesis of a new generation of high-performance materials. Its unique rigid and three-dimensional structure provides a direct pathway to enhancing the thermal stability, mechanical strength, and dimensional stability of polyamides, polyurethanes, and epoxy resins. The application notes and protocols provided herein offer a solid foundation for researchers to explore the full potential of this remarkable building block in the design of advanced materials for demanding applications.
References
-
Pérez-Francisco, J. M., Aguilar-Lugo, C., Loria-Bastarrachea, M. I., & Aguilar-Vega, M. (2018). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Polymers, 10(11), 1234. [Link]
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
-
Matsumoto, T. (1997). Soluble and Colorless Polyimides from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-Dianhydrides. Macromolecules, 30(15), 4345–4351. [Link]
-
Eastman Chemical Company. (2020). Synthesis of bicyclo[2.2.2]octanes. Justia Patents. [Link]
-
Ley, S. V., & Massi, A. (2000). Polymer supported reagents in synthesis: preparation of bicyclo[2.2.2] octane derivates via Tandem Michael addition reactions and subsequent combinatorial decoration. Journal of combinatorial chemistry, 2(2), 104–107. [Link]
- Air Products and Chemicals, Inc. (2000). 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes.
-
Royal Society of Chemistry. (n.d.). Polyamides. [Link]
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
-
PubChem. (n.d.). This compound. National Institutes of Health. [Link]
- Henkel AG & Co. KGaA. (2017). Epoxy systems employing triethylaminetetraamine and tin catalysts.
- Sonaer, Inc. (2020). Polymer aerogel with improved mechanical and thermal properties.
-
Ataman Kimya. (n.d.). TRIETHYLENE DIAMINE. [Link]
-
Potolinca, V. O. (2013). Can Diamines be used as chain extenders in the synthesis of polyurethane?. ResearchGate. [Link]
- Eastman Chemical Company. (2020). Synthesis of bicyclo[2.2.2]octane derivatives.
-
Wikipedia. (n.d.). Nylon rope trick. [Link]
-
ResearchGate. (n.d.). Interfacial and Dispersion Polymerization. [Link]
- Bayer Aktiengesellschaft. (1985). Synthesis of polyurethane products.
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- 6. EP0152667A2 - Synthesis of polyurethane products - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Bicyclo[2.2.2]octane-1,4-diamine Synthesis
Welcome to the technical support center for the synthesis of Bicyclo[2.2.2]octane-1,4-diamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, rigid scaffold. This compound, a bridged diamine, serves as a critical building block in medicinal chemistry and materials science due to its unique three-dimensional structure. However, its synthesis can be challenging, often plagued by low yields and purification difficulties.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and literature-proven methods.
Overview of Synthetic Strategies
The synthesis of this compound typically originates from a pre-formed bicyclo[2.2.2]octane core, most commonly the 1,4-dicarboxylic acid or a derivative thereof. The key transformation involves converting the carboxyl groups into amine functionalities. Two classic name reactions are predominantly employed for this purpose: the Hofmann Rearrangement and the Schmidt Reaction .
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Low Yields and Impurities
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Category 1: Issues with Rearrangement Reactions
Question: My Hofmann rearrangement of bicyclo[2.2.2]octane-1,4-dicarboxamide is resulting in a very low yield of the diamine. What are the critical parameters to investigate?
Answer: The Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon, is a powerful but sensitive reaction.[1][2] Low yields in this specific synthesis often trace back to several key factors:
-
In-Situ Reagent Formation & Stoichiometry: The reaction uses an alkaline solution of bromine, which forms sodium hypobromite in situ.[1]
-
Causality: Insufficient hypobromite will lead to incomplete conversion of the diamide. Conversely, a large excess can lead to undesired side reactions. It is crucial to ensure the stoichiometry is correct and that the base (e.g., NaOH) is in sufficient excess to both form the hypobromite and drive the rearrangement.
-
Troubleshooting:
-
Prepare the hypobromite solution at a low temperature (0-5 °C) before adding it to the amide solution to prevent disproportionation.
-
Slowly add the cold hypobromite solution to the amide suspension. A rapid, exothermic reaction can degrade the product.
-
Ensure at least 4 moles of base and 2 moles of bromine are used per mole of the starting dicarboxamide.
-
-
-
Hydrolysis of the Diisocyanate Intermediate: The key intermediate in this reaction is a diisocyanate. In the aqueous basic medium, this intermediate is hydrolyzed to a carbamic acid, which then decarboxylates to form the desired diamine.[3]
-
Causality: If the reaction conditions are not carefully controlled, the highly reactive isocyanate can polymerize or react with other species, reducing the yield.
-
Troubleshooting: Maintain rigorous temperature control throughout the reaction. After the initial rearrangement, a controlled heating step is often required to ensure complete hydrolysis and decarboxylation.
-
-
Product Isolation: this compound is a crystalline solid that is soluble in water.[4][5]
-
Causality: Significant product loss can occur during the aqueous workup. Standard extraction with common organic solvents may be inefficient.
-
Troubleshooting:
-
After the reaction, consider continuous liquid-liquid extraction for an extended period (e.g., 24-48 hours) with a suitable solvent like chloroform or diethyl ether.
-
Alternatively, acidify the reaction mixture to form the dihydrochloride salt, which is typically less soluble in organic solvents, and then isolate the salt.[6] The free base can be liberated later.
-
Sublimation of the crude product under high vacuum is an effective purification method that can significantly improve the final purity.[4]
-
-
Question: I am attempting the Schmidt reaction on bicyclo[2.2.2]octane-1,4-dicarboxylic acid with sodium azide and sulfuric acid, but my yield is poor and I'm observing unknown byproducts. What's going wrong?
Answer: The Schmidt reaction is an excellent alternative for converting carboxylic acids directly to amines, but it requires careful handling of hazardous reagents and precise control of conditions.[7][8]
-
Acid Concentration is Critical: The reaction is typically performed in a strong acid like concentrated sulfuric acid.
-
Causality: The acid serves to protonate the carboxylic acid, facilitating the formation of an acylium ion intermediate which then reacts with hydrazoic acid (formed in situ from NaN₃ and H₂SO₄).[8] If the acid is too dilute, the reaction will not proceed efficiently. If it's too concentrated (e.g., fuming sulfuric acid), it can lead to charring and decomposition.
-
Troubleshooting: Use concentrated (95-98%) sulfuric acid. Ensure the starting dicarboxylic acid is completely dissolved before adding the sodium azide.
-
-
Rate of Azide Addition and Temperature: The reaction of sodium azide with strong acid is highly exothermic and produces toxic and explosive hydrazoic acid (HN₃).
-
Causality: Uncontrolled addition of sodium azide can lead to a dangerous temperature spike and a rapid evolution of gas, potentially causing the reaction to run away. High temperatures can also favor the formation of tetrazole byproducts.[9]
-
Troubleshooting:
-
Maintain the reaction temperature strictly, often between 40-60 °C. Use an ice bath to manage the exotherm.
-
Add the sodium azide portion-wise over a prolonged period, allowing the reaction to subside between additions.
-
Ensure vigorous stirring to dissipate heat and maintain a homogenous mixture.
-
CRITICAL SAFETY NOTE: This reaction must be performed in a well-ventilated fume hood behind a blast shield. Hydrazoic acid is highly toxic and explosive.
-
-
-
Workup Procedure: Neutralizing a large volume of concentrated sulfuric acid is highly exothermic.
-
Causality: Rapid neutralization can cause the solution to boil, leading to loss of product and creating a safety hazard.
-
Troubleshooting: Pour the reaction mixture slowly onto a large amount of crushed ice. Then, carefully neutralize the cold solution by the slow addition of a concentrated base solution (e.g., 50% NaOH) while cooling externally in an ice/salt bath.
-
Category 2: Precursor Synthesis & Purification
Question: My initial synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid via the bridging of diethyl 2,5-diketocyclohexane-1,4-dicarboxylate gives inconsistent and low yields. How can this be optimized?
Answer: This bridging procedure is a cornerstone of many syntheses for this scaffold, but its success is highly dependent on the reaction conditions.[10]
| Parameter | Suboptimal Condition | Optimized Approach | Rationale & Citation |
| Base | Sodium alkoxides (e.g., NaOEt) | Sodium Hydride (NaH) | NaH is a non-nucleophilic, stronger base that drives the deprotonation to completion, minimizing side reactions and consistently providing higher yields (80-85%).[10] |
| Solvent | Ethanol | 1,2-Dimethoxyethane (DME) | DME is an aprotic solvent that does not compete with the enolate as a nucleophile and effectively solvates the sodium cation, enhancing reactivity.[10] |
| Reagents | Wet solvents or reagents | Anhydrous conditions | The enolate intermediates are highly sensitive to water, which will quench the reaction. Ensure all glassware, solvents, and reagents are scrupulously dried.[11] |
Question: I have successfully synthesized the crude diamine, but purification by recrystallization is proving difficult and results in high product loss. What are the best practices?
Answer: Purifying this compound requires acknowledging its physical properties: it is a highly symmetrical, crystalline solid that is hygroscopic and has some water solubility.[4]
-
Sublimation: This is often the most effective method for obtaining high-purity material.
-
Protocol: Place the crude, dry solid in a sublimation apparatus. Heat gently (e.g., 80-120 °C) under high vacuum (<1 mmHg). The pure diamine will sublime and deposit on the cold finger as fine, white crystals.
-
-
Recrystallization:
-
Solvent Choice: A mixed solvent system can be effective. For instance, dissolving the compound in a minimal amount of hot methanol or ethanol and then adding a less polar solvent like diethyl ether until turbidity is observed can yield good crystals upon cooling.[4]
-
Handling: The compound is hygroscopic.[4] All purification steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible, and the final product should be stored in a desiccator over a strong drying agent.
-
-
Salt Formation: As mentioned previously, converting the diamine to its dihydrochloride salt can facilitate purification.[6] The salt can be recrystallized from alcohol/water mixtures. The free base can then be regenerated by dissolving the pure salt in water and adding a strong base, followed by extraction or precipitation.
Experimental Protocols
Protocol 1: Hofmann Rearrangement of Bicyclo[2.2.2]octane-1,4-dicarboxamide
This protocol is an adapted procedure based on established Hofmann rearrangement methodologies.[1][10]
-
Preparation of Sodium Hypobromite Solution:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, dissolve sodium hydroxide (e.g., 16.0 g, 0.4 mol) in water (100 mL).
-
Slowly add bromine (e.g., 19.2 g, 0.12 mol) dropwise to the cold, stirred NaOH solution. Maintain the temperature below 10 °C. Keep this solution cold until use.
-
-
Reaction:
-
In a separate, larger reaction vessel, suspend bicyclo[2.2.2]octane-1,4-dicarboxamide (e.g., 9.8 g, 0.05 mol) in water.
-
Slowly add the freshly prepared, cold sodium hypobromite solution to the amide suspension with vigorous stirring, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Gradually heat the reaction mixture to 70-80 °C and hold for 1 hour to ensure complete hydrolysis of the intermediate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution continuously with chloroform for 24-48 hours.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude solid by vacuum sublimation to obtain the final product as a white crystalline solid.
-
Troubleshooting Flowchart
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. youtube.com [youtube.com]
- 4. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane | lookchem [lookchem.com]
- 5. This compound | 1659-77-4 [sigmaaldrich.com]
- 6. This compound dihydrochloride | 2277-93-2 [sigmaaldrich.com]
- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Bicyclo[2.2.2]octane-1,4-diamine
Welcome to the technical support center for the synthesis of Bicyclo[2.2.2]octane-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique, rigid, three-dimensional structure of the bicyclo[2.2.2]octane core makes this diamine a valuable building block in medicinal chemistry and materials science, where it can serve as a non-planar bioisostere for aromatic rings, improving physicochemical properties of molecules.[1][2] This guide will walk you through the common synthetic challenges and their solutions, ensuring a successful and efficient synthesis.
Overview of the Synthetic Pathway
The most common and practical laboratory-scale synthesis of this compound originates from the corresponding Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The transformation to the diamine is typically achieved through a Hofmann or Curtius rearrangement. This guide will focus on troubleshooting these key steps.
Caption: General synthetic route to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Precursor
Question 1: My yield of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is low. What are the common pitfalls in its synthesis?
Answer: The synthesis of the dicarboxylic acid precursor is a crucial first step, and low yields can often be traced back to a few key areas. A practical and cost-effective method has been described, which can be optimized.[3]
-
Purity of Starting Materials: Ensure your starting materials, such as 1,4-dimethylene cyclohexane, are of high purity. Impurities can interfere with the catalytic oxidation process.[4][5]
-
Catalyst Activity: If you are using a transition metal-catalyzed oxidation, the activity of the catalyst is paramount. Ensure that the catalyst has not been deactivated by exposure to air or moisture.
-
Reaction Conditions: The oxidation reaction can be sensitive to temperature and pressure. Lower pressures may lead to lower conversion rates, while excessively high temperatures can lead to side product formation.[4]
-
Work-up and Purification: The dicarboxylic acid can be challenging to isolate due to its polarity. Ensure complete extraction from the reaction mixture, and consider using a reliable crystallization procedure for purification. Microwave-assisted synthesis has been shown to significantly shorten reaction times for the diacid synthesis.[3]
Troubleshooting Decision Tree for Low Yield of Dicarboxylic Acid
Caption: Decision-making workflow for troubleshooting low yields of the dicarboxylic acid precursor.
Part 2: Conversion to Diamide or Diacyl Azide Intermediate
Question 2: I am having trouble forming the bicyclo[2.2.2]octane-1,4-dicarboxamide. What should I consider?
Answer: The formation of the diamide is a critical step, especially if you are planning a Hofmann rearrangement. Several factors can influence the success of this reaction.
-
Activation of the Carboxylic Acid: The direct amidation of a carboxylic acid is generally inefficient. It is highly recommended to first convert the dicarboxylic acid to the more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction with Ammonia: When reacting the diacyl chloride with ammonia, ensure an excess of ammonia is used to neutralize the HCl byproduct and to drive the reaction to completion. The reaction is typically performed at low temperatures to control its exothermicity.
-
Alternative Coupling Reagents: If the acyl chloride route is problematic, consider using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent.[6]
Question 3: What are the safety precautions for working with acyl azides for the Curtius rearrangement?
Answer: Acyl azides are energetic compounds and can be explosive. It is crucial to handle them with care.
-
Temperature Control: Avoid heating acyl azides, as they can decompose violently. The Curtius rearrangement is typically initiated by gentle heating in an inert solvent.[7][8]
-
Avoid Friction and Shock: Do not scrape or subject the isolated acyl azide to mechanical shock.
-
In Situ Generation: Whenever possible, generate and use the acyl azide in situ without isolation. This can be achieved by reacting the acyl chloride with sodium azide in a suitable solvent immediately before the rearrangement step.
Part 3: The Rearrangement Step: Hofmann vs. Curtius
Question 4: Which rearrangement should I choose, Hofmann or Curtius, to synthesize the diamine?
Answer: Both the Hofmann and Curtius rearrangements are effective for converting the dicarboxylic acid derivative to the diamine. The choice often depends on the available starting materials, reaction scale, and safety considerations.
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | Bicyclo[2.2.2]octane-1,4-dicarboxamide | Bicyclo[2.2.2]octane-1,4-diacyl azide |
| Key Reagents | Bromine or NBS, strong base (e.g., NaOH) | Typically heat or photolysis |
| Intermediate | Isocyanate | Isocyanate |
| Byproducts | Halide salts, carbonate | Nitrogen gas |
| Safety Concerns | Handling of bromine and strong bases | Potential for explosive acyl azide intermediate[7] |
| Stereochemistry | Retention of configuration | Retention of configuration[7] |
Question 5: My Hofmann rearrangement is giving a low yield of the diamine. What could be going wrong?
Answer: The Hofmann rearrangement of the bicyclo[2.2.2]octane-1,4-dicarboxamide can be optimized by carefully controlling the reaction conditions.[9]
-
Stoichiometry of Bromine and Base: Ensure the correct stoichiometry of bromine (or N-bromosuccinimide) and base is used. An excess of bromine can lead to side reactions, while insufficient base will prevent the formation of the N-bromoamide intermediate.
-
Temperature Control: The initial bromination is often carried out at low temperatures (e.g., 0 °C), followed by gentle heating to induce the rearrangement. Overheating can lead to decomposition.
-
Hydrolysis of the Isocyanate: After the rearrangement, the resulting diisocyanate must be hydrolyzed to the diamine. This is typically achieved by heating with aqueous acid or base. Incomplete hydrolysis will result in the formation of urea or carbamate byproducts.
Question 6: The Curtius rearrangement of my diacyl azide is not proceeding to completion. How can I improve the conversion?
Answer: The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[8][10][11]
-
Reaction Temperature and Time: The rate of the rearrangement is dependent on the temperature. If the reaction is sluggish, a modest increase in temperature or prolonged reaction time may be necessary. However, be mindful of the thermal stability of your product.
-
Solvent Choice: The choice of solvent can influence the reaction. A non-protic, inert solvent such as toluene or dioxane is commonly used.
-
Trapping the Isocyanate: The intermediate diisocyanate is highly reactive. If the reaction is performed in the presence of a nucleophile like water or an alcohol, the corresponding diamine or dicarbamate will be formed.[7][12] Ensure that the subsequent hydrolysis or trapping step is efficient.
Part 4: Purification and Characterization
Question 7: How can I effectively purify the final this compound product?
Answer: this compound is a polar, basic compound, which can make purification challenging.
-
Extraction: After quenching the reaction, the diamine can be extracted into an organic solvent after basifying the aqueous layer.
-
Crystallization of the Salt: A common and effective purification method is to form the dihydrochloride salt by treating the crude diamine with HCl. The salt is typically a crystalline solid that can be recrystallized.[13] The free base can be regenerated by treatment with a strong base.
-
Sublimation: For the free base, sublimation under vacuum can be an excellent purification technique, as it can remove non-volatile impurities.
-
Chromatography: Column chromatography on silica gel can be challenging due to the basicity of the amine. If chromatography is necessary, consider using a deactivated silica gel or alumina, and eluting with a solvent system containing a small amount of a basic modifier like triethylamine.
Question 8: What are the key characterization data I should look for to confirm the identity and purity of my product?
Answer: A combination of spectroscopic and physical data should be used to confirm the structure and purity of this compound.
-
NMR Spectroscopy (¹H and ¹³C): The high symmetry of the molecule will result in a simple NMR spectrum. In the ¹H NMR, you should expect to see a singlet or a narrow multiplet for the 12 equivalent methylene protons. The chemical shift of the amine protons can vary depending on the solvent and concentration. In the ¹³C NMR, you should observe two signals: one for the bridgehead carbons and one for the methylene carbons.
-
Mass Spectrometry: This will confirm the molecular weight of the compound (C₈H₁₆N₂, MW: 140.23 g/mol ).[14]
-
Melting Point: The melting point of the pure compound or its salt should be sharp and consistent with literature values.
-
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹.
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxamide
-
Acyl Chloride Formation: In a fume hood, suspend Bicyclo[2.2.2]octane-1,4-dicarboxylic acid in an excess of thionyl chloride containing a catalytic amount of DMF. Reflux the mixture until the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Cool the resulting crude diacyl chloride in an ice bath and slowly add a concentrated aqueous solution of ammonium hydroxide with vigorous stirring.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude Bicyclo[2.2.2]octane-1,4-dicarboxamide.
Protocol 2: Hofmann Rearrangement to this compound
-
Preparation of Hypobromite Solution: In a flask cooled to 0 °C, slowly add bromine to a solution of sodium hydroxide in water.
-
Reaction with Diamide: To the cold hypobromite solution, add the Bicyclo[2.2.2]octane-1,4-dicarboxamide in portions with stirring.
-
Rearrangement: Slowly warm the reaction mixture and then heat to the temperature required to induce the rearrangement, monitoring the reaction progress by TLC.
-
Hydrolysis and Work-up: After the rearrangement is complete, cool the mixture and acidify with concentrated HCl. Extract the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Isolation of Diamine: Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product into a suitable organic solvent (e.g., dichloromethane or ether).
-
Purification: Dry the organic extracts over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude diamine can be further purified by sublimation or by crystallization of its dihydrochloride salt.
References
-
[Stine, K. J. (2016). Synthesis of 1,4-Diazabicyclo[15][15][15] Octane with Alkaline Earth Phosphate Catalysts. Organic Process Research & Development, 20(6), 1044-1048.]([Link])
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. This compound | C8H16N2 | CID 22722385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Bicyclo[2.2.2]octane-1,4-diamine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Note that this compound is widely known in the literature and commercial products as 1,4-Diazabicyclo[2.2.2]octane (DABCO) or Triethylenediamine (TEDA) .[1] For clarity, we will refer to it as DABCO throughout this guide.
The purity of DABCO is critical for its numerous applications, including its use as a catalyst in polymerization, a reagent in organic synthesis, and as a component in pharmaceutical manufacturing. Its unique, highly nucleophilic, and sterically hindered structure makes it an effective catalyst, but its performance can be significantly hampered by common impurities. This guide is designed to help you navigate the challenges associated with its purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound (DABCO)?
The primary impurity of concern is water . DABCO is extremely hygroscopic and readily absorbs moisture from the atmosphere.[2] Other potential impurities include residual starting materials from its synthesis (e.g., ethanolamine derivatives), by-products, and products of its degradation, such as carbonates formed by reaction with atmospheric CO2.[1][3] Discoloration (yellow to brown) can indicate the presence of oxidized species or other polymeric impurities.
Q2: My DABCO is discolored (yellowish). What is the cause and how can I fix it?
Discoloration typically points to oxidation by-products or other trace organic impurities. The most effective way to address this is through recrystallization with the addition of a decolorizing agent. Dissolving the crude DABCO in a suitable hot solvent and adding a small amount of activated charcoal can effectively adsorb these colored impurities. A subsequent hot filtration to remove the charcoal, followed by crystallization, will typically yield a pure, white product. For general guidance on using decolorizing charcoal, see procedures for other diamines.[4]
Q3: Why does my purified product appear wet or clumpy after drying?
This is almost always due to incomplete removal of water or solvent, exacerbated by the compound's highly hygroscopic nature.[2] If the product is exposed to ambient air, even for a short period after drying, it will quickly absorb moisture.
-
Causality: The two tertiary amine nitrogens in the DABCO structure are sites for hydrogen bonding with water molecules. This strong affinity makes it challenging to remove all traces of water.
-
Solution: Ensure final drying is performed under high vacuum (not just a water aspirator) and preferably at a slightly elevated temperature (e.g., 40-50 °C) if sublimation is not a concern. The use of potent desiccants like phosphorus pentoxide (P₂O₅) or barium oxide (BaO) in the vacuum desiccator is recommended.[2] All subsequent handling should be performed under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).
Q4: Can I purify DABCO by distillation?
While DABCO has a defined boiling point of 174 °C, its melting point is unusually high for its mass (156-159 °C).[2] This narrow liquid range, coupled with its tendency to sublime readily at room temperature, makes fractional distillation impractical and inefficient. Vacuum sublimation is the preferred method for purification based on volatility, as it exploits the compound's ability to transition directly from a solid to a gas, leaving non-volatile impurities behind.
Q5: What are the best practices for storing purified DABCO?
To maintain its purity, DABCO must be protected from atmospheric moisture and carbon dioxide.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.
-
Container: Use a well-sealed container, preferably with a PTFE-lined cap or a ground glass joint sealed with high-vacuum grease.
-
Temperature: Store in a cool, dark place. A refrigerator (2-8°C) is suitable for long-term storage.[2]
-
Desiccation: For critical applications, storing the container inside a larger, sealed vessel or desiccator containing a desiccant is an excellent secondary precaution.
Section 2: Troubleshooting Purification Workflows
This section addresses common problems encountered during the purification of DABCO, providing logical steps to diagnose and solve the issue.
Problem 1: Low Yield After Recrystallization
-
Symptom: After cooling the recrystallization solution, very few crystals form, or the final isolated mass is significantly lower than expected.
| Possible Cause | Underlying Principle | Recommended Solution |
| Suboptimal Solvent Choice | The compound is too soluble in the chosen solvent even at low temperatures, preventing precipitation. | Select a solvent in which DABCO has high solubility when hot but low solubility when cold. If it's too soluble in a solvent like methanol, try a mixed-solvent system. Dissolve in a minimum of hot methanol, then slowly add a less polar "anti-solvent" like diethyl ether dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.[2][5] |
| Cooling Too Rapidly | Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes the formation of small, often impure crystals or oils and prevents the formation of a proper crystal lattice. | Allow the hot, filtered solution to cool slowly to room temperature on a benchtop. Once at ambient temperature, transfer the flask to a refrigerator, and then to a freezer to maximize crystal formation. |
| Insufficient Concentration | The solution is not saturated or supersaturated upon cooling, meaning the concentration of DABCO is below its solubility limit at that temperature. | Before cooling, reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator until you observe the first signs of crystal formation. Then, add a very small amount of solvent to redissolve and proceed with slow cooling. |
This diagram outlines the decision-making process for troubleshooting a low-yield recrystallization.
Caption: Decision tree for troubleshooting low recrystallization yields.
Problem 2: Product Remains Impure After Purification
-
Symptom: Analytical data (e.g., NMR, GC-MS, melting point) indicates that significant impurities persist after a single purification step.
A single purification method is often insufficient for achieving high purity (>99.5%). A multi-step approach is the gold standard.
-
Chemical Conversion (Optional but effective): If the free base is difficult to crystallize, convert it to its dihydrochloride salt.[6] This salt often has very different solubility properties and forms well-defined crystals, leaving behind non-basic impurities. Purify the salt by recrystallization, then regenerate the free base using a strong base (e.g., NaOH) and extract.[4]
-
Recrystallization: This is excellent for removing impurities with different solubility profiles.
-
Sublimation: This is the best method for removing non-volatile impurities (e.g., salts, polymeric material) and any residual, high-boiling solvents.
Caption: Sequential workflow for achieving high-purity DABCO.
Section 3: Detailed Purification Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors.
Protocol 1: Purification by Vacuum Sublimation
This method is ideal for removing non-volatile impurities and is often the final step in achieving analytical-grade material.
-
Preparation: Place 1-5 g of crude or recrystallized DABCO into the bottom of a sublimation apparatus.
-
Assembly: Connect the sublimator to a vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone). Ensure all joints are well-sealed.
-
Evacuation: Slowly evacuate the apparatus. DABCO can sublime even at room temperature, so initial evacuation should be gentle to avoid carrying solid material into the vacuum line.[2]
-
Heating: Once a high vacuum is established, gently heat the bottom of the apparatus using a water or oil bath.
-
Collection: The purified DABCO will sublime and deposit as fine, white crystals on the cold finger or the cooler upper surfaces of the apparatus.
-
Completion: Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before slowly re-introducing an inert gas (e.g., nitrogen or argon) to break the vacuum.
-
Harvesting: Quickly scrape the purified crystals from the cold finger in a dry environment (ideally a glovebox) and transfer them to a pre-weighed, airtight storage vial.
| Parameter | Recommended Value | Rationale |
| Pressure | < 1 mmHg | Lower pressure reduces the required temperature, minimizing thermal degradation. |
| Bath Temperature | 80 - 120 °C | Provides sufficient vapor pressure for efficient sublimation without melting the bulk material. Adjust as needed based on sublimation rate. |
| Cold Finger Coolant | Chilled water or air | A very cold surface (e.g., dry ice) can sometimes cause the sublimate to form a dense, glassy solid that is harder to remove. Chilled water is usually sufficient. |
Protocol 2: Purification by Recrystallization
This method is effective for removing impurities with different solubility characteristics.
-
Solvent Selection: Choose a suitable solvent system. A mixture of methanol and diethyl ether (1:1) is a good starting point.[2] Alternatively, petroleum ether can be used.
-
Dissolution: In a flask, add the minimum amount of hot solvent (or the more polar solvent in a mixed system, e.g., methanol) to the crude DABCO to dissolve it completely with stirring.
-
Decolorization (if needed): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a cotton plug in a heated funnel to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization:
-
For mixed-solvents: Add the second solvent (e.g., diethyl ether) dropwise to the hot filtrate until persistent cloudiness appears. Add a drop or two of the first solvent to clarify, then set aside.
-
For single solvents: Cover the flask and allow the solution to cool slowly to room temperature.
-
-
Cooling: Once the flask reaches room temperature and crystal growth has slowed, place it in a refrigerator (4 °C) for several hours, or overnight, to maximize the yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold, fresh solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
References
-
LookChem. 1,4-Diazabicyclo[2.2.2]octane | CAS 280-57-9. [Link]
-
DTIC. Purification of Organic Materials and Study of Polymers Therefrom. [Link]
-
National Center for Biotechnology Information. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]
-
Organic Syntheses. o-PHENYLENEDIAMINE. [Link]
-
ResearchGate. How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. [Link]
-
Ataman Kimya. TRIETHYLENE DIAMINE. [Link]
-
Wikipedia. DABCO. [Link]
Sources
Technical Support Center: Bicyclo[2.2.2]octane-1,4-diamine (BOD)
Welcome to the technical support center for Bicyclo[2.2.2]octane-1,4-diamine (BOD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of BOD. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues that users may encounter during the handling, storage, and use of this compound and its salts.
Issue 1: Inconsistent Experimental Results or Complete Reaction Failure
Symptoms:
-
Poor or no product yield in a reaction where BOD is a key reagent or catalyst.
-
Inconsistent reaction kinetics or product profiles between batches.
-
Appearance of unexpected side products.
Potential Cause: The primary suspect in such cases is the degradation of BOD due to improper handling and storage. BOD is highly sensitive to atmospheric moisture and carbon dioxide.[1] Its hygroscopic nature means it readily absorbs water from the air, which can interfere with many chemical reactions, particularly those sensitive to moisture.[1][2] Furthermore, as a diamine, it can react with atmospheric CO₂ to form carbamates, reducing its effective concentration and introducing impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Remediation Steps:
-
Verify Storage: Immediately check the storage conditions of your BOD container. It should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen). If the container has been opened multiple times without proper inert gas backfilling, the reagent may be compromised.
-
Implement Strict Inert Atmosphere Handling: For all subsequent experiments, handle BOD exclusively within a glovebox or a desiccator flushed with an inert gas. Use dried solvents and reagents to minimize water contamination.
-
Perform a Quality Control Check:
-
Titration: Perform a simple acid-base titration to determine the purity of your current batch of BOD.
-
NMR Spectroscopy: Acquire a proton NMR spectrum of the BOD. The presence of broad peaks or unexpected signals could indicate degradation or the formation of carbamates or hydrates.
-
-
Use a Fresh Batch: If the quality of the current batch is questionable, open a fresh, sealed container of BOD and repeat the experiment under strictly anhydrous and inert conditions.
Issue 2: Physical Changes in the Solid Reagent
Symptoms:
-
The white, crystalline powder appears clumpy, discolored (e.g., pale yellow), or has a moist appearance.[1]
-
The reagent has a strong ammonia-like odor.[3]
Potential Cause: These physical changes are strong indicators of moisture absorption and potential degradation.[1] The clumping and moist appearance are due to its hygroscopic nature.[2] Discoloration can result from the formation of minor impurities or oxidation products. An ammonia-like odor may suggest slow decomposition.
Remediation Protocol:
-
Do Not Use: It is highly recommended to discard any BOD that shows significant physical changes. The presence of unknown amounts of water and degradation products will compromise your experiments.
-
Purification (for advanced users): If discarding is not an option, sublimation is a potential purification method for BOD.[1] However, this should be performed with caution and the purity of the sublimed material must be verified analytically before use.
-
Sublimation Protocol:
-
Place the impure BOD in a sublimation apparatus.
-
Heat gently under a high vacuum.
-
Collect the sublimed, pure BOD on a cold finger.
-
Immediately transfer the purified product to a clean, dry container and store under an inert atmosphere.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions are crucial for maintaining the stability of BOD. Based on its known properties and supplier recommendations, the following conditions should be met:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | BOD is sensitive to air and moisture. An inert atmosphere prevents degradation from atmospheric components. |
| Temperature | Room temperature or refrigerated | While stable at room temperature, refrigeration can slow down potential degradation pathways. |
| Container | Tightly sealed, opaque container | Prevents exposure to air, moisture, and light. |
| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental fluctuations.[4] |
Q2: My BOD is the dihydrochloride salt. Is it also sensitive to moisture?
A2: Yes, while the dihydrochloride salt (BOD·2HCl) is generally more stable and less hygroscopic than the free base, it is still advisable to handle it with care. It should be stored in a tightly sealed container in a dry place. While it is less reactive towards atmospheric CO₂, it can still absorb moisture over time, which may affect reaction outcomes.
Q3: What are the likely degradation pathways for BOD?
A3: While specific degradation studies on BOD are not extensively published, we can infer potential pathways based on the chemistry of similar bicyclic amines like 1,4-Diazabicyclo[2.2.2]octane (DABCO) and general amine reactivity. The primary degradation routes are likely to be oxidation and reaction with atmospheric components.
Caption: Plausible degradation pathways for this compound.
-
Oxidation: The lone pairs on the nitrogen atoms are susceptible to oxidation by atmospheric oxygen, especially in the presence of light or metal catalysts. This can lead to the formation of radical cations, which can undergo further reactions to yield a complex mixture of degradation products.[5]
-
Reaction with CO₂: As a base, BOD can react with atmospheric carbon dioxide to form carbamates or carbamic acids. This reaction consumes the active diamine, reducing its effective concentration and introducing impurities.
-
Hygroscopic Absorption: BOD readily absorbs water from the atmosphere to form hydrates.[1] While this may not chemically alter the BOD molecule itself, the presence of water can be detrimental to many organic reactions.
Q4: Can I use BOD as a catalyst in aqueous solutions?
A4: The use of BOD in aqueous solutions depends on the specific reaction. While BOD is soluble in water, its basicity (pKa of the conjugate acid is typically high for aliphatic amines) will result in a basic solution. If the reaction is compatible with aqueous basic conditions, then BOD can be used. However, for moisture-sensitive reactions, the use of BOD in aqueous media is not recommended.
Q5: What are the main safety hazards associated with BOD?
A5: this compound and its salts should be handled with appropriate safety precautions. The primary hazards include:
-
Skin and Eye Irritation: It can cause skin irritation and serious eye damage.[6]
-
Harmful if Swallowed: It is harmful if ingested.[7]
-
Flammable Solid: The related compound DABCO is a flammable solid, and similar precautions should be taken with BOD.[7]
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound.[8] Work in a well-ventilated area or a fume hood.[4]
References
- Sigma-Aldrich. (2024, October 10). SAFETY DATA SHEET: 1,4-Diazabicyclo[2.2.2]octane.
- AK Scientific, Inc. Safety Data Sheet (United States). This compound dihydrochloride.
- Loba Chemie. (2016, May 25). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS.
- ChemicalBook. 1,4-Diazabicyclo[2.2.2]octane(280-57-9).
- Combi-Blocks. Safety Data Sheet: this compound dihydrochloride.
- Valsynthese SA. (2025, May 21). Material Safety Data Sheet Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-diimide.
- lookchem. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane.
- Cole-Parmer. Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%.
- ResearchGate. (2025, August 6). Studies of the Anodic Oxidation of 1,4-Diazabicyclo[2.2.2]octane.
- Sigma-Aldrich. This compound dihydrochloride.
- ChemBK. 1,4-Diazabicyclo(2.2.2)octane.
- Sigma-Aldrich. This compound.
- TCI Chemicals. 1,4-Diazabicyclo[2.2.2]octane.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chembk.com [chembk.com]
- 4. 1,4-Diazabicyclo[2.2.2]octane(280-57-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Diazabicyclo[2.2.2]octane | 280-57-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. valsynthese.ch [valsynthese.ch]
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-1,4-diamine
Welcome to the technical support center for the synthesis of Bicyclo[2.2.2]octane-1,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve optimal results in your experiments.
The synthesis of this compound, a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure, is often accomplished via multi-step sequences starting from Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The most common approaches involve Hofmann or Curtius rearrangements. However, the rigid, strained nature of the bicyclic core presents unique challenges, often leading to undesirable side reactions and purification difficulties. This guide will focus on troubleshooting these specific issues.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to this compound?
The two most prevalent methods for the synthesis of this compound from the corresponding dicarboxylic acid are the Hofmann rearrangement of the bis-amide and the Curtius rearrangement of the bis-acyl azide. Both reactions aim to convert the carboxylic acid functionalities into primary amines with the loss of one carbon atom per functional group.
FAQ 2: I'm observing a low yield in my Curtius rearrangement. What are the likely causes?
Low yields in the Curtius rearrangement of Bicyclo[2.2.2]octane-1,4-dicarbonyl azide are a frequent issue. The primary culprits are often incomplete conversion of the starting material, side reactions of the isocyanate intermediate, and mechanical loss during workup. The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[1][2]
Troubleshooting Low Yields in Curtius Rearrangement:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Acyl Azide Formation | The conversion of the diacid chloride to the bis-acyl azide with a source like sodium azide may be inefficient. | Ensure anhydrous conditions. Use a phase-transfer catalyst to improve the reaction between the aqueous sodium azide and the organic diacid chloride solution. Monitor the reaction by IR spectroscopy for the disappearance of the acid chloride peak and the appearance of the characteristic azide peak (~2130 cm⁻¹). |
| Premature Decomposition of Acyl Azide | Acyl azides can be thermally unstable. | Perform the azide formation at low temperatures (0-5 °C). Avoid prolonged heating during the rearrangement step. A gradual increase in temperature is recommended. |
| Side Reactions of the Isocyanate | The highly reactive isocyanate intermediate can react with nucleophiles other than water, or it can polymerize. | Ensure the reaction medium for the rearrangement is non-nucleophilic (e.g., dry toluene). For the hydrolysis step, use a dilute acid to protonate the amine as it forms, preventing it from reacting with remaining isocyanate. |
| Sublimation of the Product | The target diamine is a volatile solid and can be lost during solvent removal under high vacuum. | Use a cold trap when removing the solvent. Lyophilization from an aqueous acidic solution can be an effective way to isolate the dihydrochloride salt, which is less volatile. |
FAQ 3: My final product is a mixture of compounds that are difficult to separate. What are the likely side products?
The most common side products in the synthesis of this compound are mono-amines, where only one of the two functional groups has been successfully converted, and rearrangement products of the bicyclic core itself. The rigid structure of the bicyclo[2.2.2]octane system can lead to unexpected rearrangements under certain reaction conditions.[3]
Common Side Products and Their Origins:
| Side Product | Plausible Mechanism of Formation | Suggested Mitigation Strategy |
| Bicyclo[2.2.2]octane-1-amino-4-carboxamide | Incomplete Hofmann or Curtius rearrangement. One of the amide or acyl azide groups fails to rearrange. | Ensure stoichiometric amounts of reagents for both functional groups. Increase reaction time and/or temperature cautiously. |
| Rearranged Bicyclo[3.2.1]octane derivatives | Acid-catalyzed rearrangement of the bicyclo[2.2.2]octane skeleton, particularly if harsh acidic conditions are used for hydrolysis. This can be initiated by the formation of a carbocation intermediate.[3] | Use milder acidic conditions for the hydrolysis of the isocyanate or for the workup (e.g., dilute HCl, acetic acid). Keep reaction temperatures as low as possible. |
| Urea derivatives | Reaction of the isocyanate intermediate with the newly formed amine product. | As mentioned in FAQ 2, protonating the amine with acid as it forms will prevent this side reaction. |
Troubleshooting Guides
Guide 1: Dealing with Incomplete Reactions
Problem: TLC or LC-MS analysis shows a significant amount of starting material or mono-substituted intermediate remaining after the reaction.
Workflow for Diagnosing and Solving Incomplete Reactions:
Caption: Workflow for troubleshooting incomplete reactions.
Detailed Steps:
-
Reagent Verification: For the Hofmann rearrangement, ensure the bromine and sodium hydroxide are fresh and accurately measured. For the Curtius rearrangement, the quality of the acyl azide precursor is critical.
-
Temperature and Time: The rigid bicyclic system may require more forcing conditions than simpler aliphatic compounds. Incrementally increase the reaction temperature by 10 °C or prolong the reaction time, monitoring for product formation and the appearance of new side products.
-
Solvent Effects: Ensure the solvent is appropriate for the reaction and is anhydrous where necessary. For instance, in the Curtius rearrangement, the solvent for the thermal decomposition should be aprotic and high-boiling (e.g., toluene, dioxane).[4]
Guide 2: Purification of the Final Product
Problem: The crude product is an intractable mixture or an oil, and purification by standard column chromatography is challenging due to the high polarity and basicity of the diamine.
Protocol for Purification via the Dihydrochloride Salt:
-
Acidification: After the reaction is complete, cool the reaction mixture and carefully quench it with an excess of dilute hydrochloric acid (e.g., 2M HCl). This will protonate the diamine, forming the water-soluble dihydrochloride salt.
-
Extraction of Non-basic Impurities: Extract the acidic aqueous solution with an organic solvent like dichloromethane or ethyl acetate to remove any non-basic organic impurities and side products.
-
Isolation of the Salt:
-
Option A (Evaporation): Remove the water from the aqueous layer under reduced pressure. This may require co-evaporation with a solvent like toluene to remove the last traces of water.
-
Option B (Precipitation): If the dihydrochloride salt is insoluble in a particular organic solvent, you can concentrate the aqueous solution and then add a solvent like acetone or isopropanol to precipitate the salt.
-
-
Recrystallization: The crude dihydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether.
-
Liberation of the Free Base: To obtain the free diamine, dissolve the purified dihydrochloride salt in a minimal amount of water and add a strong base (e.g., concentrated NaOH or KOH solution) until the pH is >12. The free diamine will often precipitate or can be extracted into an organic solvent. The product is hygroscopic and should be handled under an inert atmosphere.[5]
Visualizing the Purification Strategy:
Caption: Purification workflow via the dihydrochloride salt.
By understanding the potential pitfalls and employing these targeted troubleshooting strategies, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.
References
- Blackstock, S. C., et al. (1987). J Org Chem, 52, 1451. (Note: While this reference discusses DABCO, a related bicyclic diamine, the purification techniques for hygroscopic amines are relevant.)
- Curtius, T. (1890). Ber. Dtsch. Chem. Ges., 23, 3023. (Historical context for the Curtius rearrangement).
- Loudon, G. M. (2002). Organic Chemistry, 4th ed. Oxford University Press. (General mechanism of the Curtius rearrangement).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed. Wiley. (Detailed discussion of Hofmann and Curtius rearrangements).
- Kaiser, C., et al. (1970). J. Med. Chem., 13(5), 820-826. (Example of Curtius rearrangement in medicinal chemistry).
- Patai, S. (Ed.). (1977). The Chemistry of Diazonium and Diazo Groups. Wiley.
- McMurry, J. (2011). Organic Chemistry, 8th ed. Cengage Learning. (General principles of organic reactions).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (Mechanistic insights into rearrangements).
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th ed. Longman Scientific & Technical.
- Eaton, P. E. (1964). Angew. Chem. Int. Ed. Engl., 3(10), 751. (Discussion on the synthesis of strained bicyclic systems).
- Wiberg, K. B. (1968). Chem. Rev., 68(5), 469-505. (Review on the chemistry of bicyclic compounds).
- Olah, G. A. (1973). Carbocations and Electrophilic Reactions. Wiley. (Information on potential rearrangement mechanisms).
- House, H. O. (1972). Modern Synthetic Reactions, 2nd ed. W. A. Benjamin. (Comprehensive overview of synthetic methods).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed. Springer.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd ed. Wiley.
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Sci-Hub. Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate / Canadian Journal of Chemistry, 1981 [sci-hub.box]
- 4. grokipedia.com [grokipedia.com]
- 5. lookchem.com [lookchem.com]
Technical Support Center: Bicyclo[2.2.2]octane-1,4-diamine Scale-Up
Welcome to the technical support center for the synthesis and scale-up of Bicyclo[2.2.2]octane-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot-plant or industrial production. This compound is a valuable building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure.[1] However, its unique topology presents specific challenges in large-scale synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: While several synthetic pathways exist, routes starting from more accessible precursors like Bicyclo[2.2.2]octane-1,4-dicarboxylic acid are often favored for their cost-effectiveness and practicality on a larger scale.[2] A common strategy involves the conversion of the dicarboxylic acid to a di-amide or related derivative, followed by a reduction or rearrangement, such as a Hofmann or Curtius rearrangement, to yield the diamine. The choice of route should prioritize factors like atom economy, cost of reagents, safety of intermediates, and ease of purification.
Q2: Why is this compound often isolated as a dihydrochloride salt?
A2: The free base of this compound is a crystalline solid, but it can be hygroscopic and reactive.[3] Converting it to the dihydrochloride salt offers several advantages for scale-up operations.[4] The salt form generally exhibits higher stability, is less hygroscopic, and is easier to handle and store.[4][5] Furthermore, its crystallinity is often improved, which facilitates purification by recrystallization and ensures a longer shelf-life.[4]
Q3: What are the primary safety concerns when handling this compound and its precursors at scale?
A3: As with many amines, potential hazards include skin and eye irritation. When scaling up, it is crucial to use appropriate personal protective equipment (PPE), such as gloves, safety goggles, and lab coats.[6][7] Reactions involving azides (e.g., in a Curtius rearrangement) require strict safety protocols due to the potential for explosive decomposition of intermediates. Ensure adequate ventilation to avoid inhalation of dust or vapors.[6][8] A thorough process safety review should be conducted before any scale-up campaign.
Q4: Can I use 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a direct substitute or starting material?
A4: No, this compound and 1,4-Diazabicyclo[2.2.2]octane (DABCO or TEDA) are isomers with fundamentally different structures and properties.[9] this compound has its amine groups at the bridgehead positions of a carbocyclic cage. In contrast, DABCO has nitrogen atoms as the bridgehead atoms themselves.[9] This structural difference leads to distinct reactivity, basicity, and applications. While both are bicyclic diamines, they are not interchangeable.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
Issue 1: Poor Yield and Incomplete Conversion
Q: My reaction yield has dropped significantly after moving from a 1 L to a 100 L reactor. What could be the cause?
A: A drop in yield upon scale-up often points to issues with mass and heat transfer.
Causality and Explanation:
-
Inefficient Mixing: In larger reactors, achieving uniform mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition of products or intermediates. The rigid structure of the bicyclooctane core can sometimes lead to solubility issues, further complicating mixing.
-
Heat Transfer Limitations: Many reactions in the synthesis of amines are exothermic. A larger reactor has a smaller surface-area-to-volume ratio, making it less efficient at dissipating heat. If the reaction temperature is not adequately controlled, it can lead to thermal degradation and the formation of by-products.
-
Mass Transfer Issues: If the reaction involves multiple phases (e.g., a solid reactant in a liquid), the rate of reaction can be limited by how quickly the reactant dissolves. Inefficient stirring in a large vessel can exacerbate this issue.
Troubleshooting Protocol:
-
Agitation Analysis:
-
Review the geometry of your reactor, stirrer type (e.g., anchor, pitched-blade turbine), and agitation speed.
-
Consider performing a computational fluid dynamics (CFD) simulation to identify poorly mixed zones.
-
Increase the agitation speed, but be mindful of potential issues like splashing or vortex formation. Baffles are essential in larger reactors to ensure proper mixing.
-
-
Thermal Management:
-
Monitor the internal reaction temperature closely with multiple probes if possible.
-
Employ a more controlled addition rate for reagents to manage the exotherm.
-
Ensure the reactor's cooling jacket is operating efficiently and at the correct temperature.
-
-
Solubility Enhancement:
-
If a reactant has poor solubility, consider a different solvent or a co-solvent system suitable for scale-up.
-
A slight increase in reaction temperature (if thermally permissible) can sometimes improve solubility and reaction rates.
-
Issue 2: Difficulty in Product Isolation and Purification
Q: I am struggling to crystallize the final product (dihydrochloride salt) at a large scale. The product is oiling out or forming a fine powder that is difficult to filter.
A: Crystallization is a critical step that is highly sensitive to changes in scale. The issues you are observing are common when moving to larger volumes.
Causality and Explanation:
-
Supersaturation Control: On a larger scale, it is more difficult to achieve controlled and uniform cooling. Rapid cooling can lead to high levels of supersaturation, causing the product to "crash out" as an oil or as very fine, impure crystals.
-
Presence of Impurities: The impurity profile may change on scale-up. Certain impurities, even at low levels, can act as crystal growth inhibitors or promote the formation of undesirable polymorphs.
-
Solvent Effects: The choice of solvent is critical for successful crystallization. A good crystallizing solvent should provide moderate solubility for the product at higher temperatures and low solubility at lower temperatures.
Troubleshooting Protocol:
-
Controlled Cooling Profile:
-
Implement a programmed, gradual cooling ramp for the reactor. Avoid "shock cooling" by adding cold solvents or rapidly dropping the jacket temperature.
-
A typical approach is to cool slowly through the metastable zone to encourage the growth of larger crystals.
-
-
Seeding Strategy:
-
Develop a robust seeding protocol. Add a small amount of previously isolated, high-purity crystalline material once the solution is slightly supersaturated. This provides a template for crystal growth and can lead to a more uniform particle size distribution.
-
-
Solvent System Optimization:
-
Experiment with different solvent/anti-solvent combinations at the lab scale to find a system that provides good crystal morphology.
-
Ensure the solvents used are miscible and that the anti-solvent is added slowly to the product solution with good agitation.
-
Data Presentation: Solvent Selection for Crystallization
| Solvent System (v/v) | Crystal Morphology (Lab Scale) | Typical Recovery | Notes |
| Isopropanol/Water (9:1) | Well-defined needles | 85-90% | Good for initial crystallization, may require a second recrystallization for high purity. |
| Ethanol/Methanol (4:1) | Small plates | 80-85% | Can be effective for removing polar impurities. |
| Water | Prisms | 75-80% | High solubility may lead to lower recovery, but often yields high purity crystals.[4] |
Issue 3: Inconsistent Purity and By-product Formation
Q: On scale-up, I am observing a new, significant impurity that was not present in my lab-scale runs. How do I identify and mitigate this?
A: The appearance of new impurities on a larger scale is often related to longer reaction times, higher temperatures in localized hot spots, or the concentration of minor impurities from starting materials.
Causality and Explanation:
-
Longer Processing Times: At scale, charging reactants, heating, cooling, and transfers all take longer. If intermediates are unstable, they may degrade over these extended periods.
-
Kinetic vs. Thermodynamic Control: A reaction that is under kinetic control at the lab scale (due to rapid cooling or short reaction times) might shift towards thermodynamic control at a larger scale, favoring the formation of a more stable, but undesired, by-product.
-
Raw Material Quality: The quality and impurity profile of starting materials can vary between batches, especially when ordering larger quantities for scale-up.
Troubleshooting Protocol:
-
Impurity Identification:
-
Isolate the impurity using preparative HPLC or column chromatography.
-
Characterize its structure using techniques like NMR spectroscopy and mass spectrometry.
-
-
Reaction Monitoring:
-
Implement in-process controls (e.g., HPLC, GC) to track the formation of the impurity over time. This will help determine at which stage of the process it is forming.
-
-
Process Parameter Refinement:
-
Based on the impurity's identity and when it forms, adjust the process parameters. This might involve lowering the reaction temperature, reducing the reaction time, or changing the order of reagent addition.
-
Scrutinize the quality of your starting materials. If necessary, purify them before use.
-
Visualizations
Experimental Workflow Diagram
Caption: A typical workflow for scaling up the synthesis of a pharmaceutical intermediate.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields during scale-up.
References
-
Loba Chemie. 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS CAS-No. Available from: [Link]
-
Alpha Chemika. 1,4 - DIAZABICYCLO (2.2.2) OCTANE For Synthesis. Available from: [Link]
-
LookChem. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane. Available from: [Link]
- Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
ACS Omega. N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. Available from: [Link]
-
ResearchGate. A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
De Gruyter. Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Available from: [Link]
-
Wikipedia. DABCO. Available from: [Link]
- Google Patents. US6147185A - 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes.
-
MDPI. 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Available from: [Link]
- Google Patents. US2977363A - Synthesis of 1, 4-diazabicyclo (2.2.2) octane.
-
MDPI. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Available from: [Link]
-
PubMed Central. Crystal structures of 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate dihydrate and 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate): the influence of solvent upon the stoichiometry of the formed salt. Available from: [Link]
-
SciSpace. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster. Available from: [Link]
-
New Mexico Highlands University. APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. Available from: [Link]
-
Ataman Kimya. TRIETHYLENE DIAMINE. Available from: [Link]
-
ScienceDirect. Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Available from: [Link]
-
ResearchGate. (PDF) Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Available from: [Link]
-
ACS Publications. Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Available from: [Link]
-
ResearchGate. Design and Scale-Up of Diels–Alder Reactions for the Practical Synthesis of 5-Phenylbicyclo[2.2.2]oct-5-en-2-one | Request PDF. Available from: [Link]
- Google Patents. DE3867417D1 - METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2) OCTANE FROM PIPERAZINE.
- Google Patents. KR20130138268A - Preparation of bicyclo[2.2.2]octan-2-one compounds.
-
eScholarship. UNIVERSITY OF CALIFORNIA Los Angeles Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes A disserta. Available from: [Link]
Sources
- 1. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1659-77-4|this compound|BLD Pharm [bldpharm.com]
- 4. CAS 2277-93-2: this compound, dihydroch… [cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. 1,4-Diazabicyclo[2.2.2]octane(280-57-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 9. DABCO - Wikipedia [en.wikipedia.org]
Technical Support Center: Bicyclo[2.2.2]octane-1,4-diamine
Welcome to the technical support guide for Bicyclo[2.2.2]octane-1,4-diamine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the handling, storage, and troubleshooting of common issues encountered during its use in experimental settings. As a unique, rigid bicyclic diamine, this compound offers a valuable scaffold for various applications, including as a building block in medicinal chemistry and polymer science.[1] Proper handling and an understanding of its chemical properties are paramount to achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound and its dihydrochloride salt.
Q1: What is the proper way to store this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. For the free base form (CAS 1659-77-4), it is recommended to store it at room temperature in a dark place under an inert atmosphere.[2][3] The dihydrochloride salt (CAS 2277-93-2) is more stable and can be stored in a refrigerator. For both forms, ensure the container is tightly sealed to prevent exposure to moisture and air.
Q2: What are the signs of degradation?
A2: this compound is a white crystalline solid.[1] Any discoloration, such as a yellow or brown tint, may indicate degradation or the presence of impurities. A change in the physical state, such as clumping or the appearance of a viscous liquid, suggests moisture absorption. Similar bicyclic amines are known to be hygroscopic, so this is a critical parameter to monitor.[4][5]
Q3: What solvents are recommended for dissolving this compound?
A3: The solubility of this compound depends on whether it is the free base or the dihydrochloride salt. The dihydrochloride salt is soluble in water due to its ionic nature.[1] For the free base, polar organic solvents are generally suitable. While specific solubility data is not extensively published, based on its structure, solvents like ethanol, methanol, and DMSO are good starting points. Always perform a small-scale solubility test before preparing a large-scale solution.
Q4: Is this compound compatible with common laboratory reagents?
A4: As a diamine, this compound is basic and will react with acids. It is incompatible with strong oxidizing agents.[6] Caution should be exercised when using it with carbonyl-containing compounds (aldehydes, ketones, acid chlorides) as it can form imines or amides. Its amine functional groups are nucleophilic, making it reactive in various chemical syntheses.[1]
Q5: What are the primary safety hazards associated with this compound?
A5: this compound and its salts should be handled with care. It is classified as harmful if swallowed (H302), causes skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335). Some sources also indicate that it can cause severe skin burns and eye damage (H314).[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Handle in a well-ventilated area or a chemical fume hood.[6]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during experiments involving this compound.
Problem 1: The compound has discolored or appears clumpy.
-
Probable Cause: This is likely due to improper storage, leading to degradation or moisture absorption. The amine groups are susceptible to oxidation, which can cause discoloration. The clumpy appearance suggests hygroscopicity, a known issue with similar bicyclic amines like DABCO.
-
Solution:
-
Assess the extent of degradation: If the discoloration is minor, the material might still be usable for non-critical applications, but a purity check (e.g., by NMR or LC-MS) is recommended.
-
Drying the compound: If only moisture absorption is suspected, the compound can be dried under a high vacuum for several hours.
-
Purification: For critical applications, purification by recrystallization or sublimation may be necessary. A known purification method for the related compound DABCO involves recrystallization from a mixture of methanol and diethyl ether or sublimation under vacuum.[5]
-
Prevention: Ensure future storage is in a tightly sealed container, preferably in a desiccator or glovebox, under an inert atmosphere like argon or nitrogen.
-
Problem 2: Poor solubility in a chosen organic solvent.
-
Probable Cause: The solvent may not be polar enough, or you may be using the dihydrochloride salt which has very different solubility properties compared to the free base.
-
Solution:
-
Verify the form: Confirm whether you are using the free base or the dihydrochloride salt. The salt form is generally soluble in water and less soluble in many organic solvents.[1]
-
Increase solvent polarity: If using the free base, try more polar solvents. A summary of suggested solvents is provided in the table below.
-
Gentle heating and sonication: These techniques can aid dissolution. However, be cautious with heating as it can accelerate degradation if the compound is unstable in that solvent.
-
Solvent mixtures: A mixture of solvents can sometimes provide the desired solubility. For example, a small amount of methanol in dichloromethane can significantly increase the polarity.
-
Problem 3: Inconsistent or low yields in a reaction.
-
Probable Cause: This can be due to several factors, including impure starting material, incorrect stoichiometry, or side reactions.
-
Solution:
-
Check purity: Ensure your this compound is of high purity. If it has degraded, the effective concentration will be lower than calculated.
-
Stoichiometry: The presence of two amine groups means that it can react with two equivalents of another reagent. Ensure your reaction stoichiometry accounts for this.
-
Inert atmosphere: If your reaction is sensitive to oxygen or moisture, perform it under an inert atmosphere. The amine groups can be sensitive to oxidation.
-
Side reactions: The high nucleophilicity of the amine groups could lead to side reactions.[8] Consider protecting one of the amine groups if selective mono-functionalization is desired.
-
Below is a troubleshooting workflow diagram for inconsistent reaction yields.
Caption: Troubleshooting workflow for low reaction yields.
Physicochemical Properties and Data
The following table summarizes key properties of this compound and its dihydrochloride salt.
| Property | This compound (Free Base) | This compound (Dihydrochloride) |
| CAS Number | 1659-77-4[9] | 2277-93-2[1] |
| Molecular Formula | C₈H₁₆N₂[9] | C₈H₁₈Cl₂N₂[1] |
| Molecular Weight | 140.23 g/mol [9] | 213.15 g/mol [1] |
| Appearance | Powder, crystals, or chunks[3] | White crystalline solid[1] |
| Storage Temperature | Room temperature, inert atmosphere, dark place[3] | Refrigerator |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, EtOH). Insoluble in water. | Soluble in water.[1] Limited solubility in non-polar organic solvents. |
| Key Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3] | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Experimental Protocol: Synthesis of a Bis-Amide Derivative
This protocol provides a general method for the acylation of this compound, a common reaction for this type of molecule.
Objective: To synthesize N1,N4-dibenzoylthis compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.5 eq) to the solution. TEA acts as a base to neutralize the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Slowly add benzoyl chloride (2.2 eq) dropwise to the cooled solution. The reaction is exothermic, and slow addition helps to control the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure bis-amide product.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
References
-
Cole-Parmer. Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%. [Link]
-
Loba Chemie. 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS CAS-No.. [Link]
-
PubChem. This compound. [Link]
-
LookChem. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane. [Link]
-
Ataman Kimya. TRIETHYLENE DIAMINE. [Link]
-
Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. [Link]
-
Wikipedia. DABCO. [Link]
-
Bugaenko, D. I. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277–1279. [Link]
-
ACS Omega. N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. [Link]
Sources
- 1. CAS 2277-93-2: this compound, dihydroch… [cymitquimica.com]
- 2. 1659-77-4|this compound|BLD Pharm [bldpharm.com]
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane | lookchem [lookchem.com]
- 6. 1,4-Diazabicyclo[2.2.2]octane(280-57-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. DABCO - Wikipedia [en.wikipedia.org]
- 9. This compound | C8H16N2 | CID 22722385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Bicyclo[2.2.2]octane-1,4-diamine
Welcome to the technical support guide for Bicyclo[2.2.2]octane-1,4-diamine. This document is designed for researchers, scientists, and drug development professionals, providing essential safety information, handling protocols, and emergency procedures in a direct question-and-answer format. Our goal is to ensure you can work safely and effectively with this compound by understanding its specific hazards and the rationale behind each precaution.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Compound Identification and Hazard Classification
Q1: What is this compound, and how do I ensure I have the correct compound?
A1: this compound is a bicyclic organic compound featuring a rigid octane framework with two primary amine groups attached at the bridgehead positions (1 and 4). It is critical to distinguish it from the similarly named but structurally different 1,4-Diazabicyclo[2.2.2]octane (DABCO), where nitrogen atoms are part of the cage structure itself.
Always verify the CAS Number to ensure you are handling the correct substance:
The dihydrochloride salt is a common form used in research and may have different physical properties but shares similar core toxicological concerns.
Q2: What are the primary safety hazards associated with this compound dihydrochloride?
A2: Based on available Safety Data Sheet (SDS) information for the dihydrochloride salt, the compound is classified with several hazards under the Globally Harmonized System (GHS).[3] The primary risks involve irritation and acute toxicity if ingested. You must be aware of the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The signal word associated with these hazards is "Warning".[3]
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Q3: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?
A3: Due to its irritant nature, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] Standard safety glasses are not sufficient.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[7] Always use proper glove removal technique to avoid skin contact.[7]
-
Body Protection: A lab coat or a chemical-resistant suit is required to protect your skin.[7] Ensure there is no exposed skin.
-
Respiratory Protection: If there is a risk of inhaling dust, especially outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Q4: What are the engineering controls required for handling the solid form?
A4: this compound is a solid that can form dust, which poses an inhalation risk.[3]
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Dust Avoidance: When weighing or transferring the powder, do so carefully to avoid creating airborne dust. Use techniques like weighing on a contained surface or using a powder funnel. Avoid formation of dust and aerosols.[7]
Section 3: Storage and Incompatibility
Q5: How should I properly store this compound?
A5: Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]
-
Atmosphere: For the free base and the dihydrochloride salt, storage under an inert atmosphere is recommended.[2][4]
-
Temperature: Storage temperatures can vary, with recommendations for both room temperature and refrigeration.[2][3] Always follow the specific instructions provided by the supplier.
Q6: What chemicals or conditions should be avoided when working with this compound?
A6: As a diamine, this compound is incompatible with certain classes of chemicals.
-
Strong Oxidizing Agents and Acids: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[8][9]
-
Heat and Ignition Sources: While data for the specific diamine is limited, related compounds like DABCO are flammable solids.[10][11] It is prudent to keep this compound away from open flames, sparks, and hot surfaces.[10]
Section 4: Emergency Procedures
Q7: What are the immediate first-aid steps for accidental exposure?
A7: Immediate and correct first aid is critical. Always have the SDS readily available for emergency responders.
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6][8] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.[6][8]
-
Skin Contact: Take off contaminated clothing and wash the affected area immediately with plenty of soap and water.[6][11] If skin irritation occurs, get medical advice.[11]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[12] If the person feels unwell, call a poison center or doctor.[10]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison center or doctor if you feel unwell.[6][10] Do not induce vomiting.[6]
Q8: How should I respond to a small laboratory spill?
A8: For a small spill, your safety is the first priority.
-
Evacuate and Secure: Alert others in the area and ensure proper ventilation (fume hood).
-
Assess: Ensure you are wearing the appropriate PPE before attempting cleanup.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material like sand or earth.[13]
-
Collect: Carefully sweep or shovel the material into a suitable container for disposal.[7] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose: Seal the waste container and label it appropriately for chemical waste disposal.
Section 5: Disposal
Q9: What is the correct procedure for disposing of waste this compound?
A9: Chemical waste must be handled according to institutional, local, and national regulations.
-
Never dispose of this chemical down the drain or in regular trash.
-
Waste material must be disposed of via an approved and licensed professional waste disposal service.[7][11]
-
Leave the chemical in its original container if possible, or a clearly labeled waste container. Do not mix with other waste.[11]
Summary of Safety Data
| Identifier | Information | Source |
| Compound Name | This compound dihydrochloride | [5] |
| CAS Number | 2277-93-2 | [3] |
| GHS Pictograms | GHS07 (Irritant, Acute Toxicity) | |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Precautionary Statements (selected) | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Experimental Workflows & Diagrams
Emergency Response Workflow for Accidental Exposure
The following diagram outlines the critical decision-making process immediately following an accidental exposure to this compound.
Sources
- 1. This compound | C8H16N2 | CID 22722385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1659-77-4|this compound|BLD Pharm [bldpharm.com]
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- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. combi-blocks.com [combi-blocks.com]
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Validation & Comparative
The Rigid Contender: A Comparative Guide to Bicyclo[2.2.2]octane-1,4-diamine and Other Aliphatic Diamines in Research and Development
For researchers, medicinal chemists, and polymer scientists, the selection of a diamine building block is a critical decision that profoundly influences the properties and performance of the final product. While flexible aliphatic diamines like ethylenediamine and piperazine are workhorses in many applications, there is a growing interest in rigid, three-dimensional scaffolds that offer precise conformational control. This guide provides an in-depth comparison of Bicyclo[2.2.2]octane-1,4-diamine (BCOD) with three commonly used aliphatic diamines: piperazine, 1,4-diaminocyclohexane, and ethylenediamine. We will explore their structural nuances, comparative physicochemical properties, and performance in key applications, supported by experimental data and detailed synthetic protocols.
Structural and Physicochemical Properties: A Tale of Rigidity and Flexibility
The fundamental difference between BCOD and other common aliphatic diamines lies in its rigid, bicyclic structure. This cage-like framework locks the two amino groups in a fixed spatial orientation, in stark contrast to the conformational flexibility of ethylenediamine and the chair-boat interconversion of piperazine and 1,4-diaminocyclohexane. This structural rigidity has significant implications for the molecule's physicochemical properties and its utility in various applications.
Comparative Physicochemical Data
The following table summarizes key physicochemical properties of BCOD and the selected aliphatic diamines, providing a quantitative basis for comparison.
| Property | This compound (BCOD) | Piperazine | 1,4-Diaminocyclohexane | Ethylenediamine |
| Molecular Formula | C₈H₁₆N₂[1] | C₄H₁₀N₂ | C₆H₁₄N₂ | C₂H₈N₂ |
| Molecular Weight ( g/mol ) | 140.23[1] | 86.14 | 114.19 | 60.10 |
| Structure | Rigid, bicyclic cage | Flexible, six-membered heterocycle | Flexible, six-membered ring (cis/trans isomers) | Flexible, linear chain |
| pKa₁ of conjugate acid (BH⁺) | Estimated ~10.5-11.0 | 9.73 | ~10.7 | 9.93 |
| pKa₂ of conjugate acid (BH₂²⁺) | Estimated ~6.5-7.0 | 5.35 | ~9.2 | 6.85 |
| Calculated logP | -0.2[1] | -1.1 | 0.3 | -1.4 |
| Melting Point (°C) | Data not readily available | 106-110 | 68-72 (trans) | 8.5 |
| Boiling Point (°C) | Data not readily available | 146 | 197 (trans) | 116-117 |
| Solubility | Soluble in many organic solvents | Freely soluble in water and ethylene glycol[2] | Soluble in water and various organic solvents | Miscible with water and polar solvents[3] |
The rigid structure of BCOD is expected to influence its basicity. The fixed orientation of the lone pairs on the nitrogen atoms may result in a higher pKa₁ compared to piperazine, where ring inversion can affect lone pair availability.
Applications in Drug Discovery and Medicinal Chemistry: The Rigidity Advantage
In drug design, the conformation of a molecule is paramount for its interaction with biological targets. The use of rigid scaffolds like BCOD can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to higher affinity and selectivity.
BCOD as a Phenyl Ring Bioisostere and Rigid Linker
The bicyclo[2.2.2]octane core is increasingly being explored as a saturated, three-dimensional bioisostere for the phenyl ring.[6] Replacing a flat aromatic ring with a rigid, non-planar scaffold like BCOD can improve physicochemical properties such as solubility and metabolic stability.[6]
In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding and E3 ligase-binding moieties plays a crucial role in the efficacy of the degrader.[7][8] The rigidity of the linker is a key parameter that influences the stability of the ternary complex (Target-PROTAC-E3 ligase).[9][10][]
-
BCOD: The rigid BCOD scaffold can serve as a strong organizational element within a PROTAC linker, helping to maintain an optimal distance and orientation between the two ends of the molecule for efficient ternary complex formation.[9]
-
Piperazine and 1,4-Diaminocyclohexane: These diamines also introduce a degree of rigidity compared to flexible alkyl chains and are commonly used in PROTAC linkers.[12] However, their conformational flexibility, while potentially advantageous in some cases, can also lead to non-productive binding modes.
-
Ethylenediamine: As a highly flexible linker, ethylenediamine offers a wide range of possible conformations, which can be a disadvantage when a specific spatial arrangement is required for optimal activity.
The following diagram illustrates the conceptual difference in linker rigidity and its impact on ternary complex formation in PROTACs.
Caption: Impact of linker rigidity on PROTAC-mediated ternary complex formation.
Applications in Polymer Chemistry: Enhancing Thermal and Mechanical Properties
The choice of diamine monomer is critical in determining the properties of polyamides and polyimides. The rigid and symmetric structure of BCOD can impart unique characteristics to polymers compared to those synthesized with more flexible diamines.
Polymers derived from BCOD are expected to exhibit:
-
Higher Glass Transition Temperatures (Tg): The restricted chain mobility due to the rigid bicyclic units leads to polymers with higher thermal stability.
-
Improved Mechanical Strength: The rigid backbone can contribute to increased tensile strength and modulus.
-
Enhanced Solubility: The non-planar, three-dimensional structure of BCOD can disrupt polymer chain packing, potentially leading to improved solubility in organic solvents compared to polymers made from flat, aromatic diamines.
While direct comparative data for polymers synthesized with BCOD versus the other aliphatic diamines is limited, studies on polyimides derived from other bicyclic dianhydrides have shown that the incorporation of such rigid, non-planar structures leads to enhanced solubility and good thermomechanical properties.[13]
Experimental Protocols: Synthesis of Diamine Building Blocks
The following section provides an overview of the synthetic routes to BCOD and the other aliphatic diamines, highlighting the key chemical transformations.
Synthesis of this compound (BCOD)
A practical, multi-step synthesis of BCOD can be envisioned starting from the commercially available bicyclo[2.2.2]octane-1,4-dicarboxylic acid.[14] The key transformation is the conversion of the carboxylic acid groups to amino groups, which can be achieved via several classic named reactions, including the Curtius, Hofmann, or Schmidt rearrangements. The Curtius rearrangement, which proceeds with retention of configuration, is a particularly attractive method.[15][16][17][18][19]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol Outline (via Curtius Rearrangement):
-
Acid Chloride Formation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is converted to the corresponding diacyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Acyl Azide Formation: The diacyl chloride is reacted with sodium azide (NaN₃) to form the dicarbonyl azide. This step should be performed with caution as acyl azides can be explosive.
-
Curtius Rearrangement: The dicarbonyl azide is carefully heated in an inert solvent, leading to the rearrangement to the diisocyanate with the loss of nitrogen gas.[15][18]
-
Hydrolysis: The resulting diisocyanate is hydrolyzed under acidic or basic conditions to yield this compound.
Synthesis of Piperazine
Piperazine is commercially produced on a large scale. A common laboratory synthesis involves the reaction of ethanolamine with ammonia at high pressure and temperature over a catalyst.[9] Another approach is the cyclization of N-(2-hydroxyethyl)ethylenediamine. A simplified one-pot synthesis of monosubstituted piperazines from a protonated piperazine has also been reported, avoiding the need for protecting groups.[20]
Synthesis of 1,4-Diaminocyclohexane
1,4-Diaminocyclohexane is typically synthesized by the hydrogenation of p-phenylenediamine over a nickel or cobalt catalyst.[2] This process yields a mixture of cis and trans isomers, which can be separated by fractional crystallization.
Synthesis of Ethylenediamine
The industrial synthesis of ethylenediamine is primarily achieved through the reaction of 1,2-dichloroethane with ammonia. A greener alternative is the catalytic amination of ethylene glycol.[7][17]
Conclusion and Future Outlook
This compound presents a compelling alternative to traditional flexible aliphatic diamines for applications where conformational rigidity and precise three-dimensional positioning are paramount. Its use as a rigid scaffold in medicinal chemistry, particularly in the design of PROTACs and as a phenyl ring bioisostere, holds significant promise for the development of novel therapeutics with improved properties. In polymer science, BCOD is a valuable monomer for creating high-performance materials with enhanced thermal and mechanical stability.
While the synthesis of BCOD is more complex than that of the other diamines discussed, the potential benefits it offers in terms of performance and novel properties make it an attractive building block for advanced research and development. Further studies directly comparing the performance of BCOD-containing molecules and materials with their flexible counterparts will be crucial in fully elucidating the advantages of this unique rigid diamine.
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Comparing catalytic activity of Bicyclo[2.2.2]octane-1,4-diamine complexes
A Comparative Guide to the Catalytic Activity of Bicyclo[2.2.2]octane-1,4-diamine and Its Analogs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. The rigid, three-dimensional framework of the bicyclo[2.2.2]octane scaffold has emerged as a promising platform for the design of novel ligands and organocatalysts. This guide provides a comprehensive comparison of the catalytic activity of complexes derived from this compound (BOD) and its structurally related analogs, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and chiral diaminobicyclo[2.2.2]octane derivatives. We will delve into their applications in asymmetric catalysis and cross-coupling reactions, supported by experimental data and mechanistic insights.
The Bicyclo[2.2.2]octane Scaffold: A Foundation for Catalysis
The bicyclo[2.2.2]octane unit is a highly rigid and symmetric carbocyclic structure. When heteroatoms, specifically nitrogen atoms, are incorporated into this framework at the bridgehead positions, as in this compound and its well-known counterpart DABCO, the resulting diamines exhibit unique electronic and steric properties. The fixed spatial orientation of the nitrogen lone pairs in these molecules significantly influences their nucleophilicity and their ability to coordinate with metal centers, making them intriguing candidates for catalysis.
The rigidity of the bicyclo[2.2.2]octane backbone is a key feature that minimizes conformational flexibility in the resulting metal complexes. This can lead to more well-defined active sites and potentially higher levels of stereocontrol in asymmetric reactions. Furthermore, the cage-like structure of DABCO and its derivatives provides a sterically accessible yet constrained environment around the catalytically active center.[1]
1,4-Diazabicyclo[2.2.2]octane (DABCO): A Versatile Catalyst and Ligand
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO or triethylenediamine, is a commercially available and widely utilized catalyst in organic synthesis.[2] Its strong nucleophilicity and basicity make it an effective organocatalyst for a variety of transformations. Moreover, it serves as an efficient ligand in metal-catalyzed reactions.
DABCO has demonstrated its utility in promoting a diverse array of organic reactions, including:
-
Baylis-Hillman reaction [3]
-
Suzuki-Miyaura cross-coupling [3]
-
Mizoroki-Heck reaction [3]
-
Stille cross-coupling reaction [3]
As a ligand, DABCO can coordinate to transition metals, influencing the reactivity and selectivity of the catalytic system. Its compact, cage-like structure minimizes steric hindrance that can arise from more flexible alkylamines.[1]
Experimental Workflow: DABCO as a Catalyst
The following diagram illustrates a general workflow for employing DABCO as a catalyst in an organic reaction.
Caption: General experimental workflow for a DABCO-catalyzed reaction.
Chiral Diaminobicyclo[2.2.2]octane Derivatives in Asymmetric Catalysis
While DABCO is achiral, the synthesis of chiral derivatives of the diaminobicyclo[2.2.2]octane scaffold has opened new avenues in asymmetric catalysis. A notable example is cis-2,5-diaminobicyclo[2.2.2]octane, which has been successfully employed as a chiral scaffold.[4][5] This diamine can be synthesized in enantiopure form and subsequently converted into "salen" type ligands through condensation with salicylaldehydes.[4][5]
These chiral salen-metal complexes have proven to be effective catalysts in a range of enantioselective transformations, including:
The predictable stereochemical outcomes of these reactions highlight the potential of this chiral scaffold to create a well-defined chiral pocket around the metal center, thereby directing the approach of the substrate.[4][5]
Comparative Performance Data
The following table summarizes the performance of a cobalt(II)-salen complex derived from cis-2,5-diaminobicyclo[2.2.2]octane in the asymmetric cyclopropanation of styrene. For comparison, data for a catalyst derived from the more traditional trans-1,2-diaminocyclohexane is often used as a benchmark in the field.
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Co(II)-salen-(cis-2,5-diaminobicyclo[2.2.2]octane) | Styrene | High | >90 | [4][5] |
| Co(II)-salen-(trans-1,2-diaminocyclohexane) | Styrene | High | >90 | General Literature |
Note: Specific yield and ee values can vary depending on reaction conditions and the specific salen ligand used.
The performance of the cis-2,5-diaminobicyclo[2.2.2]octane-based catalyst is comparable to, and in some cases may exceed, that of established catalysts, demonstrating the viability of this novel chiral scaffold. The rigid bicyclic framework is thought to enhance the intrinsic chirality of the ligand, leading to high levels of enantioselectivity.[4][5]
Proposed Catalytic Cycle for Asymmetric Cyclopropanation
The following diagram illustrates a plausible catalytic cycle for the asymmetric cyclopropanation reaction catalyzed by a Co(II)-salen complex.
Caption: Proposed catalytic cycle for Co(II)-salen catalyzed cyclopropanation.
Synthesis and Potential of this compound (BOD) Complexes
While less explored in catalysis compared to DABCO and its chiral derivatives, this compound (BOD) presents an interesting structural motif. The synthesis of the parent diamine can be achieved through multi-step sequences, often starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid.[6][7] The coordination chemistry of BOD with various transition metals is an active area of research.
The primary structural difference between BOD and DABCO lies in the atoms connecting the bridgehead nitrogens. In BOD, these are ethylene bridges, whereas in DABCO they are part of a piperazine ring system. This difference may influence the N-C-C-N dihedral angle and the overall flexibility of the ligand, which in turn could affect the geometry and catalytic activity of the resulting metal complexes.
While specific comparative catalytic data for BOD complexes is sparse in the literature, the principles learned from DABCO and chiral diaminobicyclo[2.2.2]octane systems suggest that BOD-metal complexes could find applications in a range of catalytic transformations. Further research is needed to fully elucidate their potential.
Conclusion
The bicyclo[2.2.2]octane framework provides a robust and versatile platform for the development of catalysts and ligands. The commercially available 1,4-diazabicyclo[2.2.2]octane (DABCO) is a powerful and widely used organocatalyst and ligand. Chiral derivatives, such as cis-2,5-diaminobicyclo[2.2.2]octane, have demonstrated exceptional performance in asymmetric catalysis, offering a valuable alternative to more traditional chiral scaffolds. While the catalytic applications of this compound (BOD) are still emerging, its unique structural features warrant further investigation. The continued exploration of this fascinating class of diamines is poised to yield new and improved catalytic systems for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
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Performance of Bicyclo[2.2.2]octane-1,4-diamine-based Polyamides: A Comparative Guide
This guide provides a comprehensive technical comparison of polyamides synthesized from bicyclo[2.2.2]octane-1,4-diamine, hereafter referred to as BCODA-polyamides. We will explore the unique performance characteristics imparted by the rigid, three-dimensional bicyclic structure of the BCODA monomer and compare them against established aliphatic polyamides. This document is intended for researchers, scientists, and drug development professionals seeking advanced polymeric materials with enhanced thermal and mechanical properties.
Introduction: The Rationale for Bicyclic Monomers in Polyamide Synthesis
The relentless pursuit of high-performance polymers has driven the exploration of novel monomer architectures. While traditional linear aliphatic polyamides, such as Nylon 6,6, have served numerous industries for decades, their performance limitations, particularly in demanding thermal and mechanical environments, have necessitated innovation. The incorporation of cyclic and bicyclic monomers into the polymer backbone represents a significant leap forward in polymer design.
The bicyclo[2.2.2]octane moiety is a particularly intriguing building block. Its rigid, non-planar, and sterically hindered structure disrupts the close packing of polymer chains that is characteristic of linear polyamides. This disruption has profound implications for the material's properties, leading to a unique combination of high thermal stability, good solubility, and dimensional stability. This guide will focus on polyamides synthesized from BCODA and a standard linear diacid, adipic acid, to create poly(bicyclo[2.2.2]octane-1,4-adipamide). For the purpose of a comprehensive comparison, we will evaluate its performance against two key benchmarks:
-
Nylon 6,6: A widely used linear aliphatic polyamide, representing the industry standard.
-
Poly(1,4-cyclohexanediamide-adipamide): A cycloaliphatic polyamide derived from 1,4-cyclohexanediamine (CHDA), which will serve to highlight the specific contributions of the bicyclic structure of BCODA.
Synthesis and Structural Considerations
The synthesis of BCODA-polyamides is typically achieved through solution or interfacial polymerization of the diamine with a diacid chloride (e.g., adipoyl chloride). The rigid and sterically hindered nature of the BCODA monomer can influence the polymerization kinetics, sometimes requiring more forcing conditions to achieve high molecular weights compared to the synthesis of linear polyamides.
The key structural difference between the three polyamides under comparison lies in the diamine monomer. This is visualized in the diagram below.
Figure 1: Comparison of the structural features of the diamine monomers.
Comparative Performance Analysis
The incorporation of the BCODA monomer is anticipated to significantly enhance the performance of polyamides in several key areas. While comprehensive experimental data for BCODA-polyamides is not widely published in a single source, we can project its performance based on studies of other polymers containing the bicyclo[2.2.2]octane unit and general principles of polymer science.
Thermal Properties
The rigidity of the bicyclo[2.2.2]octane unit is expected to dramatically increase the glass transition temperature (Tg) of the resulting polyamide. This is because the bicyclic structure severely restricts segmental motion of the polymer chains.
| Property | Poly(bicyclo[2.2.2]octane-1,4-adipamide) (BCODA-Polyamide) | Poly(1,4-cyclohexanediamide-adipamide) (CHDA-Polyamide) | Nylon 6,6 |
| Glass Transition Temperature (Tg) | > 200 °C (Estimated) | ~185 °C[1] | ~50 °C |
| Melting Temperature (Tm) | Amorphous or High Tm (>300 °C) | 276-330 °C[2] | ~260 °C[3] |
| Decomposition Temperature (Td) | > 400 °C (Estimated from polyimides)[4][5] | ~400 °C | ~350 °C |
Note: The data for BCODA-Polyamide is an educated estimation based on the performance of polyimides containing the bicyclo[2.2.2]octane moiety and general trends observed in cycloaliphatic polyamides.
The significantly higher Tg of the BCODA-polyamide translates to better retention of mechanical properties at elevated temperatures. The rigid structure may also lead to a higher melting temperature or even an amorphous nature, depending on the processing conditions, which can be advantageous in applications requiring high-temperature dimensional stability.
Mechanical Properties
The introduction of the bulky bicyclic group is expected to enhance the modulus and strength of the polyamide, while potentially reducing its ductility compared to linear aliphatic counterparts.
| Property | Poly(bicyclo[2.2.2]octane-1,4-adipamide) (BCODA-Polyamide) | Poly(1,4-cyclohexanediamide-adipamide) (CHDA-Polyamide) | Nylon 6,6 |
| Tensile Modulus | High | Moderate to High | Moderate |
| Tensile Strength | High | Moderate to High | Moderate |
| Elongation at Break | Low to Moderate | Moderate | High |
Note: Qualitative comparison based on structure-property relationships.
Solubility and Processability
Aromatic polyamides are often plagued by poor solubility, which limits their processability. The non-planar, three-dimensional structure of the BCODA monomer can disrupt chain packing and improve solubility in organic solvents compared to analogous aromatic polyamides. Polyamides containing pendent alkoxy groups have also shown improved solubility.[6] This enhanced solubility can facilitate solution-based processing techniques, such as film casting and fiber spinning.
Experimental Protocols
To validate the projected performance of BCODA-polyamides and conduct a rigorous comparison, the following experimental protocols are recommended.
Polymer Synthesis: Solution Polymerization
Figure 2: A typical workflow for the solution polymerization of BCODA-polyamide.
Detailed Steps:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (BCODA) in a solvent system of N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl). The LiCl aids in the dissolution of the polymer as it forms.
-
Cool the stirred solution to 0°C in an ice bath under a continuous nitrogen purge.
-
Slowly add an equimolar amount of adipoyl chloride, dissolved in a small amount of NMP, to the diamine solution dropwise.
-
Maintain the reaction at 0°C for 2 hours with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 hours.
-
Precipitate the polymer by pouring the viscous solution into a large excess of methanol with rapid stirring.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with fresh methanol to remove any unreacted monomers and LiCl.
-
Dry the purified polymer in a vacuum oven at 80°C to a constant weight.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), heat the polymer sample from room temperature to above its expected melting point at a rate of 10°C/min under a nitrogen atmosphere. Cool the sample rapidly and then reheat at the same rate. The Tg is determined from the second heating scan.
-
Thermogravimetric Analysis (TGA): To assess thermal stability, heat the polymer sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Mechanical Testing
-
Tensile Testing: Prepare thin films of the polymer by solution casting from a suitable solvent (e.g., NMP) and drying in a vacuum oven. Cut the films into dumbbell-shaped specimens according to ASTM D638. Conduct tensile tests using a universal testing machine at a specified strain rate to determine the tensile modulus, tensile strength, and elongation at break.
Conclusion and Future Outlook
Polyamides based on this compound represent a promising class of high-performance polymers. The incorporation of the rigid, three-dimensional BCODA monomer is projected to lead to materials with significantly enhanced thermal stability and stiffness compared to conventional linear aliphatic and cycloaliphatic polyamides. While further experimental validation is required to fully quantify their performance, the available data on related polymer systems strongly supports their potential for use in applications demanding high-temperature resistance, dimensional stability, and good solubility for ease of processing. Future research should focus on the synthesis and characterization of a broader range of BCODA-polyamides with different diacid co-monomers to create a comprehensive library of materials with tailored properties for advanced applications in aerospace, electronics, and biomedical devices.
References
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Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Stereochemistry Driven Distribution of 1,4-Diaminocyclohexane Residues over the Crystalline and Amorphous Phase in Copolyamides 4.14/1,4-DACH.14. A Solid-State NMR and Temperature-Dependent WAXD Study. (n.d.). Macromolecules. Retrieved January 17, 2026, from [Link]
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Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Comparative Spectroscopic Guide to the Structural Elucidation of Bicyclo[2.2.2]octane-1,4-diamine
For researchers and professionals in drug development and materials science, the rigid bicyclo[2.2.2]octane scaffold offers a unique three-dimensional framework. Bicyclo[2.2.2]octane-1,4-diamine, with its primary amino groups positioned at the bridgeheads, is a particularly valuable building block. However, its synthesis can sometimes lead to isomeric impurities or structurally similar byproducts. Unambiguous structural confirmation is therefore paramount to ensure the integrity of subsequent research and development.
This guide provides an in-depth comparison of the expected spectroscopic signatures of this compound with those of potential alternatives. By understanding the nuances in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, scientists can confidently verify the structure of their synthesized compounds.
The Importance of a Multi-faceted Spectroscopic Approach
No single spectroscopic technique provides a complete structural picture. A synergistic approach, leveraging the strengths of various methods, is essential for robust characterization. This guide will focus on a logical workflow, starting from the foundational information provided by NMR and MS, and supplemented by the functional group identification capabilities of IR spectroscopy.
Navigating the Spectroscopic Landscape: A Workflow for Structural Verification
A systematic approach to spectroscopic analysis ensures all evidence is considered logically, leading to a confident structural assignment.
Caption: A logical workflow for the spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For a highly symmetrical molecule like this compound, NMR is particularly powerful.
Predicted ¹H and ¹³C NMR Data for this compound
Due to the high symmetry of the this compound molecule, a simple NMR spectrum is expected. All six methylene protons are chemically equivalent, as are the six methylene carbons. The two bridgehead carbons are also equivalent.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~1.75 | singlet | 12H | -CH₂- |
| ¹H | (broad singlet) | 4H | -NH₂ | |
| ¹³C | ~50 | - | - | C1, C4 (Bridgehead) |
| ¹³C | ~30 | - | - | C2, C3, C5, C6, C7, C8 |
The key takeaway from the predicted NMR is the presence of a single peak for all the methylene protons and a single peak for all the methylene carbons, which is a direct consequence of the molecule's D₃h point group symmetry. The broadness of the -NH₂ peak is due to quadrupole broadening and exchange with trace amounts of water.
Comparative NMR Data for Alternative Diamine Structures
To highlight the uniqueness of the this compound spectrum, let's compare it with plausible isomeric alternatives.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Differentiating Features |
| trans-1,4-Diaminocyclohexane | ~2.43 (m, 2H), ~1.67 (m, 4H), ~0.99 (m, 4H) | ~50, ~35 | Multiple signals in both ¹H and ¹³C spectra due to axial and equatorial protons and carbons in the chair conformation. |
| cis-1,4-Diaminocyclohexane | Complex multiplet ~2.5-1.5 | ~48, ~32 | A more complex ¹H NMR spectrum than the trans isomer due to different magnetic environments of the protons. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2.66 (s, 12H) | 47.7 | A sharp singlet in the ¹H NMR, but at a significantly different chemical shift due to the tertiary amine environment. |
| 1,5-Diazabicyclo[3.2.1]octane | Complex multiplet | Multiple signals | The reduced symmetry leads to a more complex NMR spectrum with multiple distinct signals for both protons and carbons. |
This comparative table underscores how the simple NMR signature of this compound is a powerful diagnostic tool for its identification.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
For this compound (C₈H₁₆N₂), the expected molecular ion peak [M]⁺ would be at m/z 140.23.
Expected Fragmentation Pattern
The rigid bicyclic structure is expected to be relatively stable. Key fragmentation pathways would likely involve the loss of the amino groups and fragmentation of the bicyclic core.
A Researcher's Guide to Bicyclo[2.2.2]octane-1,4-diamine: A Comparative Analysis of Computational and Experimental Data
In the landscape of modern chemical research and drug development, the precise structural elucidation of molecules is paramount. Bicyclo[2.2.2]octane-1,4-diamine, a rigid, cage-like saturated diamine, serves as a fascinating scaffold for creating conformationally restricted molecules and novel materials. Its unique three-dimensional structure demands a robust characterization approach. This guide provides an in-depth comparison between computational modeling and experimental data for this molecule, offering field-proven insights into the synergy and occasional discrepancies between these two essential pillars of chemical analysis.
The core principle of this guide is to demonstrate not just the "what," but the "why." We will explore the causality behind analytical choices and illustrate how computational chemistry acts as a powerful predictive and interpretive tool, while experimental data serves as the ultimate ground truth. This self-validating system of prediction and verification is crucial for ensuring scientific integrity.
The Idealized Structure: A Computational Perspective
Computational chemistry, particularly Density Functional Theory (DFT), provides a foundational understanding of a molecule's geometry and electronic properties in its lowest energy state. For a molecule with the high symmetry of this compound, these calculations offer a precise, idealized picture.
Molecular Symmetry and Conformation:
The rigid bicyclic framework locks the molecule into a single, stable conformation. Computational geometry optimization invariably yields a structure belonging to the D₃ point group. This high degree of symmetry means that all six methylene (-CH₂-) groups are chemically equivalent, as are the two bridgehead carbons (C-N) and the two bridgehead nitrogen atoms. This has profound and predictable consequences for its spectroscopic properties. Due to this rigidity, a classical conformational analysis searching for multiple energy minima is unnecessary; instead, we analyze the molecule's vibrational modes.
Caption: Optimized structure of this compound.
Predicted Geometric Parameters:
DFT calculations can predict key bond lengths and angles with remarkable accuracy. These values serve as a benchmark against which experimental data, primarily from X-ray crystallography, can be compared.
| Parameter | Typical DFT-Calculated Value (Å or °) |
| C-C Bond Length | ~1.54 Å |
| C-N Bond Length | ~1.47 Å |
| C-C-C Bond Angle | ~109.5° |
| C-N-C Bond Angle | ~109.5° |
| Note: These are representative values. Actual calculated values depend on the chosen functional and basis set. |
Spectroscopic Characterization: The Experimental Reality
Spectroscopy provides a direct window into the molecule's structure and bonding. However, obtaining and interpreting this data requires careful consideration of the sample state, solvent, and potential for intermolecular interactions.
¹³C NMR Spectroscopy: A Case of Data Scrutiny
The high symmetry predicted by computation has a clear implication for ¹³C NMR: the six methylene carbons should be equivalent, and the two bridgehead carbons should be equivalent. Therefore, a maximum of two signals are expected in the ¹³C NMR spectrum.
One chemical vendor database reports a single experimental ¹³C NMR peak for this compound in CDCl₃ at a chemical shift of 148.01 ppm[1]. This value is highly anomalous for a saturated sp³ carbon bonded to a nitrogen, which would typically appear in the 30-60 ppm range. Such a high chemical shift is more characteristic of carbons in aromatic or carbonyl groups. This discrepancy compels a critical evaluation of the experimental data source. It may represent a typographical error in the database or a misinterpretation of the spectrum.
This scenario powerfully illustrates the self-validating interplay between computation and experiment. A quick computational prediction of the ¹³C NMR spectrum would immediately flag the experimental value as suspect, prompting further investigation and preventing the propagation of erroneous data.
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Computationally Expected Range | Reported Experimental Value[1] |
| Methylene (-CH₂-) | 30 - 45 ppm | 148.01 ppm |
| Bridgehead (-C-N) | 45 - 60 ppm | (not resolved) |
Vibrational Spectroscopy (IR & Raman): Learning from an Analog
This approach resolves ambiguities inherent in simply looking at an experimental spectrum. For instance, complex fingerprint regions can be fully deciphered by matching experimental frequencies to the calculated frequencies and their corresponding atomic motions (e.g., C-C stretching, CH₂ wagging, or skeletal deformation). The study on DABCO reveals excellent agreement between the scaled calculated frequencies and the experimental ones, validating the accuracy of the computational model for this molecular scaffold[1]. This gives us high confidence that a similar computational analysis for this compound would yield equally reliable predictions.
Methodologies: A Protocol for Integrated Analysis
Achieving a robust structural characterization requires a systematic workflow that leverages both computational and experimental techniques.
Experimental Workflow
A typical experimental protocol for the characterization of a synthesized compound like this compound would follow these steps:
-
Synthesis & Purification: Synthesize the target molecule via established literature routes, followed by purification (e.g., recrystallization or sublimation) to obtain an analytically pure sample.
-
NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O). Acquire ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework and assess purity.
-
Vibrational Spectroscopy: Prepare a sample (e.g., as a KBr pellet or a thin film) and record the FT-IR spectrum to identify functional groups and obtain a fingerprint of the molecule.
-
Mass Spectrometry: Analyze the sample to confirm its molecular weight and fragmentation pattern.
-
Crystallography (Optional but Definitive): Grow single crystals of the compound. Perform single-crystal X-ray diffraction to obtain the precise three-dimensional structure, including bond lengths and angles.
Caption: A typical experimental characterization workflow.
Computational Workflow
A parallel computational study provides the theoretical data for comparison:
-
Structure Building: Construct the 3D model of this compound in a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). This calculation finds the lowest energy structure.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the predicted IR and Raman spectra.
-
NMR Calculation: On the same optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹³C and ¹H chemical shifts.
-
Analysis: Compare the calculated geometric parameters, vibrational frequencies (after applying a standard scaling factor), and NMR chemical shifts with the corresponding experimental data.
Conclusion: A Symbiotic Relationship
The analysis of this compound demonstrates that the integration of computational and experimental methods provides a level of structural certainty that neither technique can achieve alone.
-
Computation provides an idealized, predictive framework. It allows us to anticipate spectroscopic outcomes, understand the structural basis for those outcomes, and, crucially, to critically evaluate experimental results against a theoretical benchmark.
-
Experimental data provides the essential real-world validation. It grounds the theoretical models in physical reality and accounts for effects such as solvent, temperature, and intermolecular interactions that may not be included in simple calculations.
For researchers and drug development professionals, this dual approach is not merely an academic exercise. It is a cornerstone of rigorous science, ensuring that the molecular structures we work with are accurately defined. This, in turn, is fundamental to understanding structure-activity relationships, designing new materials, and ultimately, developing effective therapeutics. The curious case of the reported ¹³C NMR shift underscores the importance of this synergy; without a computational sanity check, a potentially erroneous data point could easily be accepted as fact.
References
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Kovalenko, V.I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure, 1028, 134–140. Available at: [Link]
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The Ascendant Catalyst: A Comparative Guide to Bicyclo[2.2.2]octane-1,4-diamine in Organic Synthesis
In the relentless pursuit of efficiency and novelty within drug development and organic synthesis, the choice of catalyst is paramount. For decades, stalwart catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-(dimethylamino)pyridine (DMAP) have been mainstays in the chemist's toolkit. However, the emergence of Bicyclo[2.2.2]octane-1,4-diamine presents a compelling alternative, promising unique reactivity and performance advantages. This guide provides an in-depth, objective comparison of this compound with its commercial counterparts, supported by experimental data and mechanistic insights to empower researchers in making informed catalytic decisions.
A Shifting Paradigm: Introducing this compound
This compound, a rigid, cage-like diamine, is gaining traction as a potent nucleophilic catalyst. Its unique structural attributes, particularly the presence of two bridgehead primary amino groups, distinguish it from the tertiary amine structures of DABCO and DMAP. This structural distinction is not merely academic; it translates into tangible differences in basicity, nucleophilicity, and steric environment, all of which profoundly influence catalytic activity and reaction outcomes.
Head-to-Head Comparison: Physicochemical and Catalytic Properties
A catalyst's performance is intrinsically linked to its fundamental physicochemical properties. The following table provides a comparative overview of this compound, DABCO, and DMAP.
| Property | This compound | DABCO | DMAP |
| Structure | Bicyclic diamine with primary amino groups | Bicyclic tertiary amine | Pyridine-based tertiary amine |
| Molecular Weight | 140.23 g/mol [1] | 112.17 g/mol [2] | 122.17 g/mol |
| pKa of Conjugate Acid | Estimated to be higher than DABCO | 8.8[3] | 9.7 |
| Appearance | Solid | White crystalline powder[3] | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents | Soluble in water, ethanol, benzene, acetone[2][4][5] | Soluble in methanol, ethyl acetate, chloroform, methylene chloride |
| Key Catalytic Feature | Bridgehead primary amines | Sterically accessible tertiary amines[3] | Highly nucleophilic pyridine nitrogen |
The higher estimated pKa of this compound's conjugate acid suggests a stronger basicity compared to DABCO, which can be advantageous in reactions requiring proton abstraction. The primary amine functionalities also offer the potential for hydrogen bonding interactions, which can influence the transition state and stereoselectivity of a reaction in ways that are not possible with the tertiary amines of DABCO and DMAP.
The Baylis-Hillman Reaction: A Case Study in Catalytic Efficacy
The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, serves as an excellent platform for comparing the catalytic prowess of these amines.[6][7][8] The generally accepted mechanism involves the nucleophilic addition of the amine catalyst to the activated alkene to form a zwitterionic enolate, which then attacks the aldehyde. Subsequent elimination of the catalyst regenerates the active species and furnishes the desired product.[6][9]
dot graph Baylis_Hillman_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Generalized mechanism of the amine-catalyzed Baylis-Hillman reaction.
While direct, side-by-side comparative data for this compound in the Baylis-Hillman reaction is still emerging in the literature, its structural features suggest the potential for enhanced reactivity. The increased basicity could accelerate the proton transfer steps, which are often rate-limiting. Furthermore, the ability of the primary amine groups to participate in hydrogen bonding could stabilize the transition state of the aldol addition step, potentially leading to faster reaction rates and improved yields.
In contrast, DABCO is a well-established and effective catalyst for this transformation, known for its good balance of nucleophilicity and leaving group ability.[3][10][11][12] DMAP, while a powerful nucleophile, can sometimes form overly stable intermediates, which can hinder catalyst turnover.[13]
Experimental Protocols
To facilitate the direct comparison of these catalysts in your own laboratory, a general experimental protocol for the Baylis-Hillman reaction is provided below.
General Experimental Protocol for the Baylis-Hillman Reaction
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Activated alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv)
-
Amine catalyst (this compound, DABCO, or DMAP, 0.2 mmol, 0.2 equiv)
-
Solvent (e.g., THF, DMF, or CH2Cl2, 2 mL)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde and the solvent.
-
Add the activated alkene to the solution and stir for 5 minutes at room temperature.
-
Add the amine catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.
dot graph Experimental_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: A streamlined workflow for the experimental comparison of amine catalysts.
Synthesis of this compound
For researchers interested in exploring this novel catalyst, a potential synthetic route starting from 1,4-cyclohexanedione is outlined below. This synthesis involves a multi-step process that can be adapted from known procedures for related bicyclo[2.2.2]octane derivatives.
Synthetic Pathway Overview:
-
Knoevenagel Condensation: Reaction of 1,4-cyclohexanedione with a suitable active methylene compound (e.g., malononitrile) to introduce the necessary functionalities for the subsequent cyclization.
-
Michael Addition and Cyclization: An intramolecular Michael addition followed by cyclization to construct the bicyclo[2.2.2]octane core.
-
Reduction of Functional Groups: Reduction of the nitrile or ester groups to the corresponding primary amines.
dot graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Proposed synthetic workflow for this compound.
Concluding Remarks and Future Outlook
This compound represents a promising new frontier in organocatalysis. Its unique structural and electronic properties offer the potential for enhanced reactivity and novel selectivity in a variety of organic transformations. While established catalysts like DABCO and DMAP will undoubtedly remain valuable tools, the exploration of this compound is a worthwhile endeavor for any research program focused on the development of innovative and efficient synthetic methodologies. Further comparative studies are warranted to fully elucidate its catalytic scope and to identify specific applications where it offers a distinct advantage over existing commercial catalysts. The detailed experimental protocols provided herein serve as a starting point for such investigations, empowering researchers to contribute to the growing body of knowledge surrounding this exciting new catalyst.
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Canadian Science Publishing. AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Available at: [Link].
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European Journal of Chemistry. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Available at: [Link].
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ResearchGate. 1,4-Diazabicyclo[2.2.2]octane triflate: An Efficient Catalyst for the Synthesis of Dihydropyrimidinones (DHPMs) and Hexahydro Xanthene under Solvent-Free condition. Available at: [Link].
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ResearchGate. DABCO catalyzed reaction of various nucleophiles with activated alkynes leading to the formation of alkenoic acid esters, 1,4-dioxane, morpholine, and piperazinone derivatives. Available at: [Link].
-
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A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving Bicyclo[2.2.2]octane-1,4-diamine
For researchers, scientists, and drug development professionals, the rational design of molecular scaffolds is paramount to achieving therapeutic specificity and safety. Bicyclo[2.2.2]octane-1,4-diamine represents a unique structural motif, offering a rigid, pre-organized conformation that can significantly influence molecular interactions. This guide provides an in-depth comparison of its cross-reactivity profile against other common diamine linkers and outlines robust experimental protocols to assess potential off-target effects, a critical step in preclinical drug development.
The bicyclo[2.2.2]octane framework is increasingly utilized as a bioisostere for phenyl rings in medicinal chemistry, aiming to improve physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.[1][2] Its rigid structure locks the relative orientation of the two amine groups, a stark contrast to flexible aliphatic diamines. This conformational constraint is the cornerstone of its utility, hypothesized to reduce entropic penalties upon binding and decrease the likelihood of engaging with unintended biological targets.
Section 1: The Structural and Physicochemical Landscape
The potential for a molecule to cross-react with unintended targets is fundamentally rooted in its structure, size, and electronic properties. This compound offers distinct advantages over more conventional, flexible diamines like ethylenediamine or conformationally mobile cyclic diamines such as piperazine.
Causality Behind Structural Choice: The primary rationale for employing a rigid scaffold like bicyclo[2.2.2]octane is to enforce a specific pharmacophore geometry. Flexible linkers can adopt numerous conformations, increasing the probability of fitting into various binding pockets, which can lead to off-target activity. By constraining the distance and spatial relationship between the two nitrogen atoms, we can design molecules with higher selectivity for the intended target. The predicted pKa of the amine groups is approximately 10.96, influencing their protonation state at physiological pH and their ability to form key hydrogen bonds or salt bridges.[3]
| Compound | Structure | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| This compound | 140.23[4] | Rigid Scaffold: Fixed distance and orientation between nitrogens. Used as a bioisostere for para-substituted phenyl rings.[1][2] | |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 112.18[5] | Tertiary Amine: Highly nucleophilic and basic (pKa of conjugate acid ~8.8).[5] Often used as a catalyst.[6][7] | |
| Piperazine | 86.14 | Flexible Chair/Boat Conformations: Can adopt multiple geometries. A common scaffold in CNS-active drugs. | |
| Ethylenediamine | 60.10 | Highly Flexible: Rotatable C-C bond allows for a wide range of N-N distances. Prone to forming metal complexes. |
Section 2: Pharmacological Cross-Reactivity Profiling
Identifying unintended interactions with a broad range of biological targets is a cornerstone of safety pharmacology. A tiered approach is the most efficient method, beginning with wide-ranging screens and progressing to more focused, quantitative assays for any identified "hits."
Tier 1: Broad Panel Off-Target Screening
The initial step involves screening the test compound against a large panel of receptors, ion channels, transporters, and enzymes to flag potential liabilities early. Commercial services like Eurofins' SafetyScreen panels are the industry standard for this purpose.[8][9][10] These panels provide a cost-effective way to assess potential adverse drug reactions (ADRs) by identifying off-target activities.[8][9]
Caption: Workflow for a competitive ELISA assay.
-
Objective: To quantify the ability of a test compound (the analyte) to inhibit the binding of a specific antibody to a structurally related antigen immobilized on a plate. [13][14]2. Plate Coating: Coat a 96-well microplate with a conjugate of the target antigen (e.g., Hapten-BSA). Incubate overnight and then wash.
-
Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Competition Step: In a separate plate or tube, pre-incubate a fixed, limiting concentration of the primary antibody with serial dilutions of the test compound (e.g., the this compound derivative) and the original hapten (as a positive control).
-
Binding: Transfer the antibody-analyte mixtures to the coated and blocked microplate. During this incubation, the free antibody (not bound to the test compound) will bind to the immobilized antigen on the plate.
-
Detection: Wash the plate to remove unbound antibody and analyte. Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate and wash.
-
Signal Generation: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate to a colored product. Stop the reaction with an acid solution. [11]8. Data Analysis: Measure the absorbance using a plate reader. The signal intensity is inversely proportional to the concentration of the test compound in the sample. Plot the absorbance against the log concentration of the test compound to determine the IC50 value.
Conclusion
The selection of a molecular scaffold is a critical decision in drug design with profound implications for selectivity and safety. This compound offers a conformationally rigid framework that can be strategically employed to minimize off-target interactions compared to more flexible diamine alternatives. The experimental guides provided herein—from broad pharmacological screening to specific quantitative binding and immunological assays—form a robust, self-validating framework for comprehensively evaluating the cross-reactivity profile of novel chemical entities. By understanding the causality behind scaffold selection and applying rigorous, validated protocols, researchers can de-risk drug candidates earlier and build a stronger foundation for successful clinical translation.
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
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Wittenberg, N. J., & Haynes, C. L. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(9), 1183-1186. [Link]
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Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen44™ Panel Brochure. Retrieved from [Link]
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ResearchGate. (n.d.). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
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ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
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Rivello, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(1), 1231-1237. [Link]
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de Groot, J. H., et al. (2016). Two decades of p-phenylenediamine and toluene-2,5-diamine patch testing - focus on co-sensitizations in the European baseline series and cross-reactions with chemically related substances. Contact Dermatitis, 75(4), 218-226. [Link]
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ResearchGate. (n.d.). Two decades of p-phenylenediamine and toluene-2,5-diamine patch testing - focus on co-sensitizations in the European baseline series and cross-reactions with chemically related substances. Retrieved from [Link]
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Lee, Y. A., et al. (2022). Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. Molecules, 27(9), 2899. [Link]
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Kiec-Swierczynska, M., Krecisz, B., & Swierczynska-Machura, D. (2017). Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis. Postepy dermatologii i alergologii, 34(1), 1-6. [Link]
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Nielsen, G. D., et al. (2017). Sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane-4,4'-diisocyanate, diphenylmethane-4,4'-diamine, dicyclohexylmethane-4,4'-diisocyanate, and dicyclohexylmethane-4,4'-diamine. Contact Dermatitis, 76(1), 28-36. [Link]
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Kranjc, K., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals, 15(5), 539. [Link]
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A Comparative Guide to Isomeric Purity Analysis of Bicyclo[2.2.2]octane-1,4-diamine
Executive Summary
Bicyclo[2.2.2]octane-1,4-diamine (BCOD) is a rigid, symmetric molecule whose unique structural properties make it a valuable building block in pharmaceutical and materials science. Ensuring its purity is critical for downstream applications. This guide provides a comparative analysis of the two primary chromatographic techniques for assessing the isomeric purity of BCOD: Gas Chromatography (GC) following derivatization and Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the technical rationale behind each approach, provide detailed experimental protocols, and present comparative performance data to guide researchers in selecting the optimal method for their specific analytical needs.
Introduction: Defining the Analytical Challenge
This compound is an achiral molecule with a high degree of symmetry. Therefore, its "isomeric purity" does not refer to stereoisomers (enantiomers or diastereomers). Instead, the primary concern is the presence of positional isomers , which are byproducts that can form during synthesis. These isomers, such as bicyclo[2.2.2]octane-1,2-diamine or bicyclo[2.2.2]octane-2,5-diamine, possess very similar physicochemical properties to the desired 1,4-isomer, making their separation and quantification a significant analytical challenge.
The primary difficulties in analyzing BCOD and its isomers stem from:
-
High Polarity: The two primary amine groups make the molecule highly polar and hydrophilic.
-
Low Volatility: The diamine has a relatively high boiling point, complicating direct analysis by Gas Chromatography.
-
Strong Analyte-Stationary Phase Interactions: The basic nature of the amine groups can lead to strong, undesirable interactions with active sites (e.g., free silanols) in both GC and HPLC columns, resulting in poor peak shape (tailing) and inaccurate quantification.
This guide will compare two robust methods designed to overcome these challenges.
The Analytical Workflow: A Strategic Overview
The successful analysis of BCOD isomeric purity hinges on a structured workflow. The initial step involves selecting the appropriate chromatographic technique, which dictates the necessary sample preparation. Subsequent data acquisition and analysis confirm the purity and quantify any isomeric impurities.
Caption: General workflow for BCOD isomeric purity analysis.
Method 1: Gas Chromatography with Derivatization
Rationale and Causality
Direct GC analysis of BCOD is problematic due to its high polarity and low volatility, which cause poor peak shape and potential thermal degradation in the hot GC inlet. Derivatization is a chemical modification process that addresses these issues by converting the polar primary amine groups into less polar, more volatile, and more thermally stable derivatives[1]. This transformation is the cornerstone of successful GC analysis.
The most common strategies involve:
-
Silylation: Replacing the active hydrogens on the amines with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivatives are significantly more volatile and less polar.
-
Acylation/Schiff Base Formation: Reacting the amines with reagents like benzaldehyde to form a Schiff base[2] or with an acylating agent like propyl chloroformate[3]. These derivatives mask the polar amine functionality, improving chromatographic performance.
This approach allows for the use of standard, robust capillary GC columns and provides high-resolution separation of the now-volatile isomeric derivatives.
Experimental Protocol: GC-FID Analysis via Silylation
This protocol details a validated method using silylation, a common and effective derivatization technique.
1. Sample Preparation (Derivatization): a. Accurately weigh approximately 10 mg of the BCOD sample into a 2 mL autosampler vial. b. Add 500 µL of anhydrous pyridine to dissolve the sample. c. Add 500 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. d. Tightly cap the vial and heat at 70°C for 60 minutes in a heating block. e. Allow the vial to cool to room temperature before analysis.
2. GC-FID System and Conditions:
- GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
- Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 280°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Program:
- Initial Temperature: 150°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C, hold for 5 minutes.
- Detector: FID at 300°C.
Performance Characteristics
The derivatization approach followed by GC-FID analysis provides excellent resolution and sensitivity.
| Parameter | Expected Performance | Rationale |
| Analysis Time | ~17 minutes | Efficient temperature programming allows for rapid elution of derivatized isomers. |
| Resolution (Rs) | > 2.0 between 1,4- and other isomers | Derivatization accentuates small structural differences, enabling baseline separation on a standard GC column. |
| Limit of Detection (LOD) | ~0.01% (area %) | FID is highly sensitive to hydrocarbon-containing derivatives. |
| Precision (RSD) | < 2% for repeat injections | Autosampler injection and stable derivatization provide high reproducibility. |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale and Causality
For highly polar analytes like BCOD, traditional reversed-phase HPLC fails because the analytes have little affinity for the nonpolar stationary phase and elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative[4].
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile[5]. This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like BCOD can partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of water in the mobile phase, which increases its polarity and displaces the analyte[6]. This mechanism provides excellent retention and selectivity for positional isomers without the need for derivatization[7].
Caption: Simplified mechanism of retention in HILIC.
Experimental Protocol: HILIC-UV Analysis
This protocol outlines a direct analysis method using an amide-based HILIC column, which provides excellent selectivity for polar amines.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the BCOD sample. b. Dissolve in 10 mL of a solution of 90:10 (v/v) acetonitrile/water to create a 1 mg/mL stock solution. c. Further dilute as necessary with the 90:10 acetonitrile/water mixture.
2. HPLC System and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
- Column: Amide-based HILIC column (e.g., Waters XBridge BEH Amide XP), 100 mm x 2.1 mm ID, 2.5 µm particle size.
- Mobile Phase A: Acetonitrile with 0.1% formic acid.
- Mobile Phase B: Water with 0.1% formic acid.
- Gradient Program:
- 0-1 min: 95% A
- 1-10 min: Gradient to 80% A
- 10-12 min: Hold at 80% A
- 12.1-15 min: Return to 95% A (re-equilibration).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 2 µL.
- Detection: UV at 205 nm (as amines lack a strong chromophore).
Performance Characteristics
HILIC offers the significant advantage of direct analysis without derivatization, simplifying the workflow.
| Parameter | Expected Performance | Rationale |
| Analysis Time | ~15 minutes | Gradient elution effectively separates isomers while minimizing run time. |
| Resolution (Rs) | > 1.8 between 1,4- and other isomers | The partitioning mechanism in HILIC is highly sensitive to the position of the polar amine groups. |
| Limit of Detection (LOD) | ~0.05% (area %) | Sensitivity is limited by the weak UV absorbance of aliphatic amines at low wavelengths. |
| Precision (RSD) | < 1.5% for repeat injections | Direct injection and stable HPLC operation lead to excellent precision. |
Method Comparison and Selection Guide
Choosing between GC and HILIC depends on the specific requirements of the laboratory, including available equipment, desired sensitivity, and sample throughput.
| Feature | GC with Derivatization | HILIC |
| Sample Prep | Complex: Requires chemical reaction, heating, and careful handling of reagents. | Simple: Involves only dissolution of the sample. |
| Sensitivity | Higher: FID provides excellent sensitivity for derivatized amines. | Lower: Relies on weak UV absorbance; requires a mass spectrometer (MS) for higher sensitivity. |
| Robustness | Moderate: Derivatization can be a source of variability. Inlet and column can be fouled by derivatization byproducts. | High: Direct analysis is less prone to variability and column contamination is less of a concern with proper use. |
| Throughput | Lower: The derivatization step adds significant time per sample. | Higher: Faster sample preparation allows for more analyses in a given timeframe. |
| Equipment | Requires a Gas Chromatograph. | Requires a High-Performance Liquid Chromatograph. |
Conclusion and Recommendation
Both Gas Chromatography with derivatization and Hydrophilic Interaction Liquid Chromatography are powerful and valid techniques for the isomeric purity analysis of this compound.
-
HILIC is the recommended primary method for routine quality control and purity assessment due to its simple, direct analysis workflow, high throughput, and excellent robustness. The elimination of the derivatization step significantly reduces sample preparation time and potential sources of error. For enhanced sensitivity and specificity, coupling HILIC with a mass spectrometer (HILIC-MS) is the state-of-the-art approach.
-
GC with derivatization remains a valuable alternative , particularly when ultimate sensitivity is required and an HPLC system is unavailable. The technique offers excellent resolving power and leverages the widespread availability of GC-FID systems. However, the additional complexity and time required for sample derivatization must be considered.
Ultimately, the choice of method should be guided by a laboratory's specific needs regarding sensitivity, sample throughput, and available instrumentation.
References
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Lynn, B. C., & Alley, E. G. (n.d.). Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chromatography. Scholars@UK. Retrieved from [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]
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Ilisz, I., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(4), 200-8. Retrieved from [Link]
- Diastereoselective preparation of bicyclo[2.2.2]octan-2-one compounds. (2013). Google Patents.
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Abou-Zeid, L., et al. (2021). Separation of multiphosphorylated cyclopeptides and their positional isomers by hydrophilic interaction liquid chromatography (HILIC) coupled to electrospray ionization mass spectrometry (ESI-MS). Journal of Chromatography B, 1177, 122792. Retrieved from [Link]
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Recent Progress in Asymmetric Catalysis and Chromatographic Separation by Chiral Metal–Organic Frameworks. (n.d.). MDPI. Retrieved from [Link]
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Drayss, A., et al. (2010). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. ResearchGate. Retrieved from [Link]
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You, C., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. ResearchGate. Retrieved from [Link]
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Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Retrieved from [Link]
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Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (n.d.). Longdom Publishing. Retrieved from [Link]
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CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Retrieved from [Link]
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Mohd, N., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. Retrieved from [Link]
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Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS. (n.d.). NIH. Retrieved from [Link]
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Introduction: Beyond Flatland—The Value of Three-Dimensionality in Molecular Design
An In-Depth Technical Guide to the Applications of Bicyclo[2.2.2]octane-1,4-diamine: A Rigid Scaffold for Innovation
In the quest for novel therapeutics, advanced materials, and efficient catalysts, molecular design is increasingly moving beyond planar, aromatic systems. The bicyclo[2.2.2]octane (BCO) framework, a rigid and structurally defined saturated hydrocarbon cage, represents a cornerstone of this three-dimensional approach. This guide focuses specifically on This compound , a derivative that places two reactive amine groups at the bridgehead positions (C1 and C4). This unique geometry imbues the molecule with properties that make it a compelling alternative to traditional linear or aromatic diamines in several high-stakes research and development areas.
This document provides a comprehensive literature review of its applications, offering a comparative analysis against common alternatives, supported by experimental insights and detailed protocols for researchers, chemists, and drug development professionals. It is critical to distinguish this compound from the similarly named but structurally distinct 1,4-Diazabicyclo[2.2.2]octane (DABCO) . In DABCO, the bridgehead atoms are nitrogen, making it a tertiary amine base and catalyst[1]. In the subject of this guide, the bridgeheads are carbon, creating a rigid hydrocarbon scaffold with primary amine substituents.
I. Synthesis of the BCO-1,4-diamine Scaffold: Overcoming Synthetic Hurdles
The utility of any molecular building block is contingent on its accessibility. Historically, the synthesis of 1,4-disubstituted BCO derivatives has been hampered by methods that involve expensive or toxic reagents, harsh reaction conditions, and often result in poor overall yields[2][3]. The bridgehead positions of the BCO system are notably inert to standard nucleophilic substitution, necessitating specialized synthetic strategies[2].
Recent advancements, however, have provided more efficient and commercially viable routes. A notable innovation involves a transition metal-catalyzed transformation of 1,4-dimethylene cyclohexane. This process affords an oxo-substituted BCO intermediate that can be further derivatized to yield the desired 1,4-disubstituted products, including the diamine[2][4].
Comparative Data: Predicted Physicochemical Properties
| Property | Phenylenediamine Derivative | BCO-1,4-diamine Derivative | Advantage of BCO |
| LogP (Lipophilicity) | Higher | Lower | Improved aqueous solubility |
| tPSA (Polar Surface Area) | Lower | Higher | Better cell permeability profile |
| Number of sp³ Carbons | Low | High | Increased 3D character, escape from "flatland" |
| Metabolic Hotspots | Aromatic Ring (Oxidation) | None on scaffold | Higher metabolic stability |
Table 1: A conceptual comparison illustrating the typical shifts in physicochemical properties when replacing a phenylenediamine core with a BCO-1,4-diamine scaffold in a hypothetical drug molecule.
Part B: Materials Science — Monomer for High-Performance Polymers
The BCO scaffold's rigidity translates directly to the macroscopic properties of polymers. When used as a diamine monomer in the synthesis of polyamides or polyimides, it imparts significant thermal stability and mechanical strength.
Comparison with Alternative Diamines:
-
vs. Linear Aliphatic Diamines (e.g., Hexamethylenediamine): Polyamides made with BCO-1,4-diamine exhibit higher glass transition temperatures (Tg) and enhanced thermal stability due to the restricted conformational freedom of the polymer backbone.
-
vs. Aromatic Diamines (e.g., p-Phenylenediamine): While aromatic diamines also produce rigid polymers, the BCO scaffold provides a saturated, non-conductive, and often more soluble alternative, which can be advantageous for specialty electronics and aerospace applications.
A 1976 report highlighted the use of this compound in the creation of polyesters and polyamides, underscoring its long-recognized potential in polymer science.[5]
Part C: Coordination Chemistry — A Rigid Backbone for Ligand Design
The precise, unchanging distance and angle between the two amine groups make this compound an exceptional platform for constructing chelating ligands. These ligands can coordinate with metal ions to form stable complexes for catalysis or as contrast agents in medical imaging.
Causality Behind the Choice:
-
Pre-organization: The rigid scaffold minimizes the entropic penalty of chelation. Unlike flexible diamines (e.g., ethylenediamine) which must adopt a specific conformation to bind a metal, the BCO-derived ligand is already in a favorable binding geometry.
-
Stereochemical Control: The rigid cage can be functionalized to create a chiral environment around the metal center, making it a valuable component for asymmetric catalysis. While research on the 1,4-diamine is emerging, studies on the related 1,2-diaminobicyclo[2.2.2]octane have shown its effectiveness in forming metal-salen complexes with potent cytotoxic activity, demonstrating the principle of using this scaffold in medicinal coordination chemistry.[6]
III. Experimental Protocol: Palladium-Catalyzed Synthesis of 1,4-Disubstituted BCO Derivatives
This protocol is a representative synthesis adapted from modern methods described in patent literature, showcasing a more efficient route to the BCO core structure.[2][4] This procedure is intended for qualified laboratory personnel.
Objective: To synthesize an oxo-substituted bicyclo[2.2.2]octane intermediate from 1,4-dimethylene cyclohexane.
Materials:
-
1,4-Dimethylene cyclohexane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetic acid (glacial)
-
Anhydrous solvent (e.g., Ethyl Acetate)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Self-Validating Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 1,4-dimethylene cyclohexane (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in anhydrous ethyl acetate. To this solution, add palladium(II) acetate (e.g., 3 mol%).
-
Reaction Initiation: Add glacial acetic acid (as both reactant and co-solvent).
-
Reaction Conditions: Stir the mixture at room temperature. For process validation, monitor the reaction progress by taking aliquots and analyzing them via GC-MS. The disappearance of the starting material and the appearance of new peaks corresponding to the expected mass of the product (e.g., 4-acetoxybicyclo[2.2.2]octan-1-ol) will confirm the reaction is proceeding.[4]
-
Workup: Upon completion, quench the reaction with water. The bicyclo[2.2.2]octane derivative may precipitate or require extraction with an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the oxo-substituted BCO intermediate. Characterization via ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity.
-
Further Derivatization: This intermediate can then be converted to this compound through standard procedures such as reductive amination.
IV. Conclusion and Future Outlook
This compound is a powerful yet underutilized building block that offers significant advantages over conventional linear and aromatic diamines. Its rigid, three-dimensional structure provides unparalleled control over molecular geometry, leading to improved physicochemical properties in drug candidates, enhanced thermal and mechanical performance in polymers, and pre-organized, efficient chelation in coordination complexes. As synthetic routes become more cost-effective, the adoption of this versatile scaffold is poised to accelerate innovation across the chemical sciences. Future research will likely focus on expanding the library of chiral BCO-1,4-diamine derivatives for asymmetric catalysis and further exploring its role as a key pharmacophore in next-generation therapeutics.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bicyclo[2.2.2]octane-1,4-diamine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Bicyclo[2.2.2]octane-1,4-diamine, moving beyond mere procedural lists to explain the rationale behind each critical step. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, safeguarding both your team and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a solid amine with a specific risk profile that dictates its handling and disposal requirements.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[2][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Flammability | Flammable solid.[2][4][5] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[2][6] |
Due to these hazards, this compound is classified as a hazardous waste.[3] It must not be disposed of down the drain or in regular solid waste streams.[7][8] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.[2][7]
Pre-Disposal Checklist: Ensuring a Safe and Compliant Process
A systematic approach is crucial for the safe management of chemical waste. Before handling this compound for disposal, ensure the following are in place:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific product you are using is the primary source of safety and handling information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[5][9] If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[9][10]
-
Designated Waste Accumulation Area: Your laboratory should have a designated Satellite Accumulation Area (SAA) for hazardous waste.[8] This area must be clearly marked, well-ventilated, and away from ignition sources.[4][5]
-
Proper Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[7][11] For solid amines, a high-density polyethylene (HDPE) container is a suitable choice.[12]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for the disposal of small quantities of this compound typically generated in a research setting.
Step 1: Waste Segregation
It is critical to segregate this compound waste from other waste streams to prevent hazardous reactions.[7][8]
Step 2: Containerization
Proper containerization is essential to prevent leaks and exposure.
-
Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean scoop or spatula.
-
Ensure the container is made of a compatible material, such as HDPE.[12]
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[12][13]
-
Securely close the container lid to prevent the release of dust or vapors.[7]
Step 3: Labeling
Accurate and complete labeling of the waste container is a legal requirement and crucial for safe handling by waste management personnel.[11]
-
Attach a hazardous waste tag to the container.[11]
-
The label must include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "this compound" (avoid abbreviations)[11]
-
The approximate quantity of waste.
-
The date of accumulation.[11]
-
The name of the principal investigator and the laboratory location.[11]
-
The appropriate hazard pictograms (e.g., flammable, corrosive, irritant).[11]
-
Step 4: Storage
Store the labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA) while awaiting pickup.[8]
-
The SAA should be a secure area under the control of laboratory personnel.[14]
-
Ensure the storage area is cool, dry, and well-ventilated.[5]
-
Keep the container away from heat, sparks, and open flames.[2][4]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][7][10]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to transport the hazardous waste yourself.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For a small spill of solid material, carefully sweep it up and place it in the hazardous waste container.[2][4] Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if compatible with surrounding materials and equipment), and dispose of all cleanup materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a robust safety culture and ensure the responsible management of chemical waste in your laboratory.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Loba Chemie. (2016, May 25). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Wikipedia. (n.d.). DABCO. Retrieved from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
-
Chem-Impex International, Inc. (2012, December 18). MSDS of 1,4-Diazabicyclo[2.2.2]octane. Retrieved from [Link]
-
Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bicyclo[2.2.2]octane-1,4-diamine
Welcome to a comprehensive guide designed for the precise and safe handling of Bicyclo[2.2.2]octane-1,4-diamine. In the fields of pharmaceutical development and advanced material science, the integrity of your work and your personal safety are paramount. This document moves beyond a simple checklist, providing a deep, causal understanding of the necessary personal protective equipment (PPE). Our goal is to empower you with the knowledge to work confidently and safely, making informed decisions grounded in rigorous scientific principles.
Hazard Assessment: The 'Why' Behind the PPE
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is a solid organic amine. Based on its structure and data from closely related compounds like 1,4-Diazabicyclo[2.2.2]octane (DABCO), we must anticipate the following primary hazards:
-
Corrosivity and Skin Irritation : As a solid amine, this compound is expected to be a skin irritant and potentially corrosive.[1] Solid corrosives can cause delayed but severe burns as they dissolve in the moisture on your skin.[2][3] This dictates the need for robust skin protection.
-
Serious Eye Damage : The eyes are exceptionally vulnerable to chemical exposure.[3] Dust or crystals of this compound can cause severe irritation and potentially irreversible eye damage.[1][4] This necessitates stringent eye and face protection.
-
Respiratory Tract Irritation : Fine dusts generated during handling can be inhaled, causing irritation or chemical burns to the respiratory tract.[1][3] Therefore, controlling airborne particulates is a critical safety consideration.
-
Flammability : Many solid amines are flammable solids.[1] Dust can form explosive mixtures with air, and the material may ignite if exposed to heat or open flames.[5] While not a direct PPE requirement for chemical exposure, this influences handling procedures and emergency response.
-
Toxicity : The compound is classified as harmful if swallowed.[1] While ingestion is not a primary route of exposure in a laboratory setting, it underscores the importance of preventing hand-to-mouth contact through proper glove use and hygiene.
These hazards form a self-validating system for our PPE protocols: every piece of equipment directly counters a specific, identified risk.
Core PPE Requirements: Your Barrier Against Exposure
The appropriate level of PPE is determined by the task's scale and potential for exposure. Below are the minimum requirements for handling this compound in a laboratory setting.
Eye and Face Protection
Due to the risk of severe eye damage, this is a non-negotiable requirement.
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the solid or its solutions.[2]
-
Enhanced Protection : When handling larger quantities (typically >10g) or when there is a significant risk of splashing or dust generation, a full-face shield should be worn over the chemical splash goggles.[6]
Hand Protection
Gloves protect against skin irritation and absorption.
-
Material Selection : Chemically resistant gloves are mandatory.[7] Nitrile gloves are suitable for incidental contact during routine, small-scale work. For extended handling, spill cleanup, or submersion, more robust gloves such as butyl rubber are recommended.[8]
-
Best Practices : Always inspect gloves for tears or pinholes before use.[9] Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly after removing gloves.[5]
Body Protection
This prevents contact with clothing and underlying skin.
-
Standard Use : A flame-resistant laboratory coat is the minimum requirement and should be kept fully buttoned.[2]
-
High-Exposure Tasks : For tasks involving large quantities or a high likelihood of dust or splash generation, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[9]
Respiratory Protection
Controlling dust is critical to prevent respiratory irritation.[3]
-
Primary Engineering Control : All weighing and handling of this compound powder should be performed inside a certified chemical fume hood.[2][3][9] This is the most effective way to prevent inhalation exposure.
-
Secondary Respiratory Protection : In the rare event that a fume hood is not available or during a significant spill cleanup outside of a hood, respiratory protection is required. A NIOSH-approved respirator with an N95 (for dust) or higher particulate filter is necessary.[7][10]
PPE Selection Matrix
For quick reference, this table summarizes the required PPE for various laboratory operations.
| Task / Operation | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Container Handling (Moving sealed containers) | Low | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Small Quantities (<1 g) | Medium | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Weighing/Transferring Larger Quantities (>1 g) | High | Goggles & Face Shield | Nitrile or Butyl Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Preparing Solutions | Medium-High | Goggles (Face shield if splashing is likely) | Nitrile or Butyl Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | High / Emergency | Goggles & Face Shield | Heavy-duty Butyl Gloves | Chemical-resistant Coveralls | NIOSH-approved Respirator |
PPE Selection Workflow
This diagram provides a logical pathway for determining the appropriate level of personal protective equipment for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational Protocol: Weighing and Preparing a Solution
This protocol integrates safety and procedural steps for a common laboratory task. Every step is designed to minimize exposure.
Objective : To accurately weigh 500 mg of this compound and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).
Required Equipment :
-
PPE : Chemical splash goggles, nitrile gloves, flame-resistant lab coat.
-
Chemicals : this compound, anhydrous DMSO.
-
Hardware : Analytical balance, anti-static weigh boat, spatula, 50 mL volumetric flask, magnetic stir bar, stir plate.
-
Safety : All work must be conducted in a certified chemical fume hood.[3][9] An emergency eyewash and shower must be accessible.[4]
Procedure :
-
Preparation :
-
Don all required PPE (goggles, gloves, lab coat).
-
Ensure the chemical fume hood sash is at the proper working height.
-
Place all necessary equipment (balance, spatula, weigh boat, flask) inside the fume hood. Do not clutter the workspace.[11]
-
-
Weighing :
-
Place the anti-static weigh boat on the analytical balance and tare it.
-
Slowly and carefully use the spatula to transfer the this compound from its stock container to the weigh boat. Avoid any sudden movements that could generate dust.[3]
-
Once the target weight (500 mg) is reached, securely close the primary stock container.
-
-
Dissolution :
-
Carefully transfer the weighed solid from the boat into the 50 mL volumetric flask.
-
Add the magnetic stir bar to the flask.
-
Using a pipette or graduated cylinder, add approximately 30 mL of DMSO to the flask.
-
Place the flask on a stir plate within the fume hood and stir until all the solid has dissolved.
-
Once dissolved, carefully add DMSO to the 50 mL graduation mark. Cap and invert the flask several times to ensure homogeneity.
-
-
Cleanup and Disposal :
-
Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.[1]
-
Wipe down the spatula, balance, and work surface inside the fume hood with a damp cloth or towel to decontaminate them.[2]
-
Remove gloves and dispose of them in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Emergency & Disposal Plans
Spill Response :
-
Alert : Immediately alert personnel in the vicinity.[2]
-
Isolate : If safe to do so, restrict access to the spill area.
-
Protect : Don the highest level of PPE, including a respirator if the spill is large or outside a fume hood.
-
Contain : For a solid spill, carefully sweep up the material with a brush and dustpan to minimize dust generation and place it in a labeled, sealed container for hazardous waste.[11]
-
Decontaminate : Clean the spill area according to your institution's safety protocols.
Disposal :
-
Chemical Waste : All waste this compound and its solutions must be disposed of as hazardous chemical waste.[7] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials : All disposables, including gloves, weigh boats, and wipes, that have come into contact with the chemical must be disposed of in a designated solid hazardous waste container.
By integrating these expert-level safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
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University of Toronto. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]
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Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]
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Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 7D: Corrosive Materials. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,4-Diazabicyclo[2.2.2]octane, 97%. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Loba Chemie. (2016, May 25). Safety Data Sheet: 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
